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Foundational

Whitepaper: The Biochemical Pathway of D-Allose 6-Phosphate: A Gateway to Cellular Metabolism and a Target for Therapeutic Innovation

Abstract D-allose, a C-3 epimer of D-glucose, is a rare sugar with a growing portfolio of intriguing biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects.[1][2][3][4][5] Cen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-allose, a C-3 epimer of D-glucose, is a rare sugar with a growing portfolio of intriguing biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects.[1][2][3][4][5] Central to its mechanism of action is its intracellular conversion to D-allose 6-phosphate (A6P), a key metabolic intermediate that serves as the entry point into cellular carbon metabolism. This technical guide provides an in-depth exploration of the biochemical pathway of A6P, detailing the enzymatic steps that convert D-allose into a glycolytic intermediate. We will examine the kinetics and mechanisms of the key enzymes involved, present validated experimental protocols for their study, and discuss the implications of this pathway for researchers in metabolic engineering and drug development. This document is intended for scientists and professionals seeking a comprehensive understanding of this pivotal node in rare sugar metabolism.

Introduction: The Significance of D-Allose and Its Phosphorylated Counterpart

Rare sugars, defined as monosaccharides that are scarce in nature, have emerged from obscurity to become a focal point of research in nutrition, medicine, and biotechnology.[1][6] Among these, D-allose stands out for its remarkable physiological functions despite being a low-calorie sweetener.[3][6] Its bioactivity is not merely a consequence of its structure but is critically dependent on its metabolic activation through phosphorylation.

In many biological systems, including Escherichia coli and certain mammalian cells, D-allose is transported into the cytoplasm and subsequently phosphorylated by a kinase to form D-allose 6-phosphate (A6P).[7][8][9] This phosphorylation is the commitment step, trapping D-allose within the cell and priming it for further enzymatic conversion. Evidence suggests that A6P, not D-allose itself, is the primary molecule responsible for some of the observed downstream biological effects.[8][10] For instance, the induction of defense mechanisms in rice by D-allose is contingent upon its conversion to A6P.[8] Understanding the synthesis and fate of A6P is therefore paramount to harnessing the therapeutic potential of D-allose.

The D-Allose 6-Phosphate Metabolic Nexus

The catabolic pathway of D-allose in organisms like E. coli provides a clear and well-studied model for the metabolism of A6P. This pathway efficiently channels A6P into the central glycolytic pathway through a series of three enzymatic reactions.[7][11][12]

Step 1: Phosphorylation - The Commitment Step via D-Allose Kinase (AlsK)

Upon entering the cell via a specific transporter (e.g., the AlsABC transporter in E. coli), D-allose is phosphorylated at the C-6 position.[7][13]

  • Reaction: D-allose + ATP → D-allose 6-phosphate + ADP

  • Enzyme: D-Allose Kinase (AlsK)

This reaction, catalyzed by D-Allose Kinase (AlsK), is an irreversible step under physiological conditions that commits the sugar to the metabolic pathway.[7][12] In rice, this phosphorylation is mediated by hexokinases, demonstrating that established cellular machinery can be recruited for this crucial first step.[8]

Step 2: Isomerization to D-Allulose 6-Phosphate

The newly synthesized A6P undergoes isomerization to its ketose counterpart, D-allulose 6-phosphate (also known as D-psicose 6-phosphate).

  • Reaction: D-allose 6-phosphate ⇌ D-allulose 6-phosphate

  • Enzyme: D-Allose 6-Phosphate Isomerase (functionally, Ribose-5-phosphate Isomerase B, RpiB)[14]

Interestingly, this activity is often carried out by enzymes with primary roles in other pathways. In E. coli, the enzyme responsible is Ribose-5-phosphate Isomerase B (RpiB), an enzyme from the pentose phosphate pathway that exhibits promiscuous activity on A6P.[11][14][15][16] This isomerization is a reversible reaction, setting the stage for the final step of the pathway.

Step 3: Epimerization and Entry into Central Metabolism

The final step involves the epimerization of D-allulose 6-phosphate at the C-3 position to yield D-fructose 6-phosphate, a common intermediate of glycolysis.

  • Reaction: D-allulose 6-phosphate ⇌ D-fructose 6-phosphate

  • Enzyme: D-Allulose 6-Phosphate 3-Epimerase (AlsE)[11][17]

This reaction is catalyzed by D-Allulose 6-Phosphate 3-Epimerase (AlsE).[11][12] By converting A6P into a substrate for phosphofructokinase or phosphoglucose isomerase, this three-step pathway provides a direct link between the rare sugar D-allose and the cell's primary energy-generating machinery.[7]

Diagram: The D-Allose 6-Phosphate Catabolic Pathway

D_Allose_Pathway D_Allose D-Allose A6P D-Allose 6-Phosphate D_Allose->A6P ATP -> ADP Allu6P D-Allulose 6-Phosphate A6P->Allu6P F6P D-Fructose 6-Phosphate Allu6P->F6P Glycolysis Glycolysis F6P->Glycolysis AlsK AlsK (D-Allose Kinase) AlsK->A6P RpiB RpiB (Allose-6-P Isomerase) RpiB->Allu6P AlsE AlsE (Allulose-6-P Epimerase) AlsE->F6P

Caption: Metabolic conversion of D-allose to D-fructose 6-phosphate.

Key Enzymes and Mechanistic Insights

The efficiency of the A6P pathway is governed by the kinetic properties of its constituent enzymes. Understanding these properties is crucial for applications in metabolic engineering and for identifying potential targets for inhibition.

EnzymeOrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
AlsE E. coli K-12D-Allulose 6-Phosphate0.38 ± 0.04140 ± 53.7 x 10⁵[11][12]
AlsE E. coli K-12D-Fructose 6-Phosphate0.81 ± 0.07120 ± 51.5 x 10⁵[11][12]
AlsE E. coli K-12D-Ribulose 5-Phosphate1.9 ± 0.21.3 ± 0.16.8 x 10²[11][12]

Authoritative Insight: The data for AlsE from E. coli reveals it to be a highly efficient catalyst for the interconversion of D-allulose 6-phosphate and D-fructose 6-phosphate.[11][12] Its lower, yet significant, activity on D-ribulose 5-phosphate highlights a degree of substrate promiscuity, a common feature among enzymes of the (β/α)₈-barrel fold family to which AlsE belongs.[11][12] This promiscuity is a double-edged sword in metabolic engineering; while it can enable novel pathway construction, it can also lead to unintended metabolic crosstalk. The design of specific competitive inhibitors, such as the 5-phospho-D-ribonohydroxamic acid developed for RpiB, is a key strategy in dissecting and controlling these pathways.[15][16]

Experimental Methodologies

The study of the A6P pathway requires robust and validated methods for enzyme characterization and metabolite quantification. The protocols described herein are self-validating systems designed for accuracy and reproducibility.

Protocol: Synthesis and Purification of D-Allose 6-Phosphate

Causality: To assay the enzymes of the A6P pathway, a reliable source of the substrate is necessary. This protocol, adapted from established literature, uses D-allose kinase (AlsK) and an ATP regeneration system to efficiently synthesize A6P from D-allose.[11][12]

Methodology:

  • Reaction Mixture Preparation: In a 250 mL vessel, dissolve D-allose (5.5 mmol), ATP (0.1 mmol), MgCl₂ (1.8 mmol), and acetyl phosphate (4.4 mmol) in 200 mL of 50 mM Tris-HCl, pH 7.6.

  • Enzyme Addition: Add D-allose kinase (AlsK, 100 U) and acetate kinase (450 U). The acetate kinase regenerates ATP from ADP and acetyl phosphate, driving the reaction to completion.

  • Incubation: Incubate the reaction at 37°C with gentle stirring. Monitor reaction progress by taking aliquots and analyzing for the disappearance of D-allose or appearance of A6P via HPLC or a coupled-enzyme assay.

  • Reaction Termination: Once the reaction is complete (typically 4-6 hours), terminate by heating to 95°C for 10 minutes to denature the enzymes.

  • Purification: Centrifuge the mixture to pellet denatured protein. The supernatant containing A6P can be purified using anion-exchange chromatography.

  • Verification: Confirm the identity and purity of the product using ¹H and ³¹P NMR spectroscopy and quantify using a phosphate assay.[11]

Protocol: Coupled-Enzyme Spectrophotometric Assay for D-Allulose 6-Phosphate 3-Epimerase (AlsE) Activity

Causality: Direct measurement of the AlsE reaction is challenging. This continuous spectrophotometric assay provides a reliable method by coupling the production of D-fructose 6-phosphate to the reduction of NADP⁺, which can be monitored as an increase in absorbance at 340 nm.[11][12] This design ensures that the measured rate is directly proportional to the activity of AlsE, as the coupling enzymes are provided in excess.

Methodology:

  • Assay Mixture Preparation: Prepare a master mix in a 1.5 mL microfuge tube containing 50 mM sodium HEPES (pH 7.5), 150 mM NaCl, 0.16 mM NADP⁺, 4 U of glucose-6-phosphate dehydrogenase, and 4 U of phosphoglucose isomerase.

  • Substrate Addition: In a 96-well plate or cuvette, add varying concentrations of D-allulose 6-phosphate (e.g., 0.02–7 mM) to the assay mixture for a final volume of 180 µL.

  • Initiate Reaction: Initiate the reaction by adding 20 µL of a purified AlsE enzyme solution.

  • Data Acquisition: Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer or plate reader at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the velocities against substrate concentration and fit to the Michaelis-Menten equation to determine K_m_ and k_cat_.

Diagram: Workflow for AlsE Coupled-Enzyme Assay

Caption: Continuous spectrophotometric assay workflow for AlsE activity.

Protocol: Analysis of Sugar Phosphates by UHPLC-ESI-MS/MS

Causality: Sugar phosphates are notoriously difficult to analyze using standard reversed-phase liquid chromatography due to their high polarity.[18][19] A derivatization strategy followed by UHPLC-ESI-MS/MS provides the necessary separation and sensitivity for accurate quantification in complex biological matrices.[18][19]

Methodology:

  • Extraction: Extract metabolites from biological samples using a cold chloroform/methanol (3:7) solution.

  • Derivatization Step 1 (Oximation): Evaporate the solvent and react the dried extract with methoxylamine hydrochloride in pyridine to derivatize the carbonyl groups. This step prevents the formation of multiple isomers (anomers) in solution.

  • Derivatization Step 2 (Acylation): Following oximation, add propionic acid anhydride to acylate the hydroxyl groups. This increases the hydrophobicity of the sugar phosphates, allowing for better retention and separation on a reversed-phase column.

  • UHPLC Separation: Inject the derivatized sample onto a C18 reversed-phase column. Use a gradient of acetonitrile and water (with a suitable modifier like formic acid) to separate the derivatized sugar phosphates.

  • MS/MS Detection: Detect the eluting compounds using an electrospray ionization (ESI) source coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer. Use Multiple Reaction Monitoring (MRM) mode for targeted quantification, based on specific precursor-product ion transitions for each sugar phosphate.

  • Quantification: Generate standard curves using authentic sugar phosphate standards that have undergone the same extraction and derivatization process.[18] This ensures that any variation in derivatization efficiency or ion suppression is accounted for, leading to a robust and accurate quantification.

Broader Implications and Future Directions

The D-allose 6-phosphate pathway is more than a metabolic curiosity; it represents a critical interface between a bioactive rare sugar and the core machinery of the cell.

  • For Drug Development: The enzymes of this pathway, particularly AlsK and AlsE, represent potential targets. Designing inhibitors could modulate the intracellular concentration of A6P, allowing for fine-tuning of its therapeutic effects. Furthermore, understanding this pathway is essential for developing D-allose-based prodrugs that are activated intracellularly by phosphorylation.[10]

  • For Metabolic Engineering: This pathway provides a blueprint for engineering microorganisms to produce valuable compounds from D-allose or to utilize D-allose as a novel carbon source. By expressing the als operon genes in a suitable host, one could create cell factories that convert D-allose into biofuels, bioplastics, or other high-value chemicals.[7]

  • For Fundamental Research: The study of the A6P pathway continues to yield fundamental insights into enzyme evolution, substrate promiscuity, and the regulation of metabolic networks. It serves as a compelling case study for how cells adapt to utilize non-canonical sugars.

References

  • Chen, Z., et al. (2022). Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose. Journal of Agricultural and Food Chemistry.
  • Tjaden, J., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. BMC Plant Biology.
  • Mariano, S., et al. (2009). Competitive inhibitors of type B ribose 5-phosphate isomerases: design, synthesis and kinetic evaluation of new D-allose and D-allulose 6-phosphate derivatives.
  • Shintani, T., et al. (2019). D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling. Journal of Applied Glycoscience.
  • Shintani, H., et al. (2020). D-Allose, a Trace Component in Human Serum, and Its Pharmaceutical Applicability. International Journal of Applied Biology and Pharmaceutical Technology.
  • Xia, J., et al. (2024). D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges. Applied Microbiology and Biotechnology.
  • Islam, M.S. (2022). Chemical and biological properties of D-allose.
  • Chan, A.H., et al. (2008). Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Biochemistry.
  • Kim, H.J., et al. (2021). Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase. Frontiers in Bioengineering and Biotechnology.
  • Lim, C., & Oh, D.K. (2011). Microbial metabolism and biotechnological production of D-allose. Applied Microbiology and Biotechnology.
  • Lim, C., & Oh, D.K. (2011). Microbial metabolism and biotechnological production of D-allose. ProQuest.
  • Mariano, S., et al. (2009).
  • Zhang, M., et al. (2025). Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli. ACS Synthetic Biology.
  • Chan, A.H., et al. (2008). Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Biochemistry.
  • Tjaden, J., et al. (2019).
  • Kariya, J., et al. (2013).
  • PubChem.
  • Ishida, Y., et al. (2020). Development of a d-allose-6-phosphate derivative with anti-proliferative activity against a human leukemia MOLT-4F cell line. Bioorganic & Medicinal Chemistry Letters.
  • UniProt. (n.d.). alsE - D-allulose-6-phosphate 3-epimerase - Escherichia coli (strain K12).
  • MedChemExpress. (n.d.). D-Allose.
  • Glycoforum. (2025). Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights.

Sources

Exploratory

Structural Properties and Conformation of D-Allose 6-Phosphate: A Comprehensive Technical Guide

Executive Summary D-allose 6-phosphate (A6P) is a critical phosphorylated rare sugar intermediate with emerging significance in metabolic engineering and oncology 1. As a C3 epimer of D-glucose 6-phosphate, A6P exhibits...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-allose 6-phosphate (A6P) is a critical phosphorylated rare sugar intermediate with emerging significance in metabolic engineering and oncology 1. As a C3 epimer of D-glucose 6-phosphate, A6P exhibits unique stereochemical properties that dictate its thermodynamic stability, anomeric equilibrium, and enzymatic reactivity. This whitepaper provides an in-depth structural analysis of A6P, detailing its conformational dynamics, validated synthesis protocols, and analytical methodologies essential for researchers and drug development professionals.

Structural and Conformational Dynamics

Stereochemistry and the 4C1​ Pyranose Conformation

D-allose is an aldohexose with the stereochemical configuration (2R, 3R, 4R, 5R) 1. In aqueous solution, A6P predominantly exists as a β -D-pyranose ring adopting a 4C1​ chair conformation 2. The defining structural feature of D-allose is the inverted stereocenter at C3 relative to D-glucose, which places the C3 hydroxyl group in an axial position within the 4C1​ chair 2.

Anomeric Equilibrium and Steric Causality

The presence of the bulky C6 phosphate group restricts the conformational flexibility of the exocyclic hydroxymethyl group, subtly influencing the anomeric equilibrium. In the α -anomer of A6P, the C1 hydroxyl is axial. This creates a severe 1,3-diaxial steric clash with the naturally axial C3 hydroxyl group. Consequently, the β -anomer (where the C1 hydroxyl is equatorial) is thermodynamically favored to minimize this steric strain.

This causality is perfectly reflected in 1 H NMR data, where the anomeric proton of the dominant species exhibits a doublet with a large coupling constant ( J=8.28 Hz). This unambiguously confirms the trans-diaxial relationship between H1 and H2, which is exclusively characteristic of the β

4C1​ conformation 3.

Enzymatic Pathways and Metabolic Significance

A6P is a central node in the bacterial catabolism of rare sugars and a valuable intermediate in biocatalytic synthesis. The metabolic flux of A6P is governed by a highly specific enzymatic cascade:

  • Phosphorylation: D-allose is phosphorylated by D-allokinase (AlsK) to yield A6P 3.

  • Isomerization: Ribose-5-phosphate isomerase B (RpiB) catalyzes the reversible aldose-ketose isomerization of A6P to D-allulose 6-phosphate 3. Interestingly, while RpiB from E. coli isomerizes A6P, orthologs from Mycobacterium tuberculosis and Trypanosoma cruzi are competitively inhibited by it, highlighting critical species-specific active site architectures 4, 5.

  • Epimerization: D-allulose 6-phosphate 3-epimerase (ALSE) subsequently converts D-allulose 6-phosphate to D-fructose 6-phosphate, integrating the rare sugar into standard glycolysis 3.

G DAll D-Allose AlsK AlsK (Kinase) + ATP DAll->AlsK A6P D-Allose 6-Phosphate (A6P) RpiB RpiB (Isomerase) A6P->RpiB Allu6P D-Allulose 6-Phosphate (Allu6P) ALSE ALSE (Epimerase) Allu6P->ALSE F6P D-Fructose 6-Phosphate (F6P) AlsK->A6P RpiB->Allu6P ALSE->F6P

Enzymatic cascade of D-allose metabolism via the A6P intermediate.

Experimental Methodologies: Synthesis and Structural Elucidation

As a best practice in structural biology and assay development, experimental designs must be self-validating. The following protocols ensure high-yield synthesis and unambiguous structural confirmation of A6P.

Protocol 1: Enzymatic Synthesis and Purification of A6P

Rationale: Chemical phosphorylation of sugars often yields a heterogeneous mixture of positional isomers. Enzymatic phosphorylation using AlsK guarantees absolute regioselectivity at the C6 position [[3]]().

  • Reaction Assembly: Dissolve 5.5 mmol D-allose, 0.1 mmol ATP, 1.8 mmol MgCl 2​ , and 4.4 mmol acetyl phosphate in 200 mL of 50 mM Tris-HCl (pH 7.6) [[3]]().

  • Enzyme Addition: Add 100 U AlsK and 450 U acetate kinase 3.

    • Causality Check: The inclusion of acetate kinase and acetyl phosphate constitutes an ATP-regenerating system. This prevents the accumulation of ADP (a potent product inhibitor of kinases) and drives the reaction to >99% completion thermodynamically.

  • Termination & Filtration: Upon completion, remove enzymes via ultrafiltration (e.g., 10 kDa MWCO centrifugal filter) [[3]]().

  • Chromatographic Purification: Apply the filtrate to a DEAE Sepharose Fast Flow column (HCO 3−​ form). Elute with a 0 to 1 M linear gradient of triethylammonium bicarbonate (pH 8.2) 3. Lyophilize the A6P-containing fractions.

Protocol 2: NMR Spectroscopic Analysis of Conformational States

Rationale: NMR is the gold standard for determining the anomeric ratio and verifying the site of phosphorylation without destroying the sample [[3]]().

  • Sample Preparation: Dissolve 10 mg of purified A6P in 600 μ L of D 2​ O.

  • 1 H NMR Acquisition (500 MHz): Acquire a standard 1D 1 H spectrum. The anomeric region (4.5–5.5 ppm) will quantify the α/β ratio.

  • 31 P NMR Acquisition ( 1 H-coupled): Acquire a 31 P spectrum with 1 H coupling enabled.

    • Causality Check: A 1 H-coupled 31 P spectrum will split the phosphorus signal into a triplet ( J≈6.5 Hz) due to scalar coupling with the two protons at C6 3. This self-validates that the phosphate is covalently attached to the primary carbon (C6) rather than a secondary carbon (which would yield a doublet).

Workflow S1 1. Enzymatic Phosphorylation (AlsK + ATP regen) S2 2. Ultrafiltration (Enzyme Removal) S1->S2 S3 3. Anion Exchange Chromatography (DEAE Sepharose) S2->S3 S4 4. NMR Spectroscopy (1H, 13C, 31P) S3->S4

Self-validating workflow for the synthesis and structural verification of A6P.

Quantitative Structural and Kinetic Data

The following tables summarize the critical quantitative parameters for A6P, derived from high-resolution spectroscopic and enzymatic studies.

Table 1: NMR Chemical Shifts and Coupling Constants of A6P (in D 2​ O, 500 MHz) 3

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
31 P5.66Triplet (t)6.53C6-O-PO 32−​ (Coupled to C6-H 2​ )
1 H4.72Doublet (d)8.28H-1 (Anomeric proton, β -pyranose)
1 H4.01Triplet (t)2.98H-3 (Equatorial-axial coupling)
1 H3.71Quartet (q)4.77H-6 (Protons adjacent to phosphate)

Table 2: Thermodynamic and Kinetic Parameters of A6P Isomerization 3

ParameterValueBiological Context
Isomerization ReactionD-Allose 6-P D-Allulose 6-PPentose/Hexose phosphate interconversion
Catalyzing EnzymeRpiB (E. coli K-12)Aldose-ketose isomerase
Equilibrium Ratio50 : 50Determined via 31 P NMR integration

Implications in Drug Development

Beyond basic metabolism, D-allose and its phosphorylated derivatives are gaining traction in oncology. D-allose induces reactive oxygen species (ROS) regulation, cell cycle arrest, and metabolic reprogramming in cancer cells 6. Furthermore, synthetic derivatives of D-allose 6-phosphate have been developed as anti-proliferative agents against human leukemia cell lines (e.g., MOLT-4F) [[6]](). Understanding the precise 4C1​ conformation and anomeric stability of A6P is crucial for medicinal chemists designing transition-state analogs or competitive inhibitors targeting tumor-specific sugar kinases and isomerases [[4]]().

References

  • Title: Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12 Source: acs.org URL: [Link]

  • Title: D-allose 6-phosphate | C6H13O9P | CID 5459942 - PubChem Source: nih.gov URL: [Link]

  • Title: D-allose: Molecular Pathways and Therapeutic Capacity in Cancer Source: eurekaselect.com URL: [Link]

  • Title: Aqueous Phase Behavior of the Rare Monosaccharide D-Allose and X-ray Crystallographic Analysis of D-Allose Dihydrate Source: researchgate.net URL: [Link]

  • Title: Structures of type B ribose 5-phosphate isomerase from Trypanosoma cruzi shed light on the determinants of sugar specificity Source: diva-portal.org URL: [Link]

  • Title: Mutational and Structural Analysis of Conserved Residues in Ribose-5-Phosphate Isomerase B from Leishmania donovani Source: plos.org URL: [Link]

Sources

Foundational

A Technical Guide to the Natural Occurrence and Analysis of D-Allose 6-Phosphate in Bacterial Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention for its wide-ranging physiological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention for its wide-ranging physiological activities, including anti-inflammatory, anti-cancer, and immunosuppressive properties.[1][2][3] While its applications are promising, the natural metabolic pathways that process this sugar are less commonly understood than those for primary sugars like glucose. In certain bacteria, D-allose can be utilized as a carbon source through a specific catabolic pathway wherein D-allose 6-phosphate emerges as a key phosphorylated intermediate. This technical guide provides an in-depth exploration of the natural occurrence of D-allose 6-phosphate in bacterial systems, focusing on the well-characterized pathway in Escherichia coli. It details the enzymatic steps, regulatory mechanisms, and physiological significance of this pathway. Furthermore, this guide serves as a practical resource for researchers by providing detailed methodologies for the detection, quantification, and enzymatic characterization of D-allose 6-phosphate and its associated enzymes, bridging fundamental microbiology with applied biochemical research.

Introduction: The Significance of D-Allose and Its Phosphorylated Intermediate

D-allose is a monosaccharide that is rare in nature, found only in trace amounts in specific plants like the African shrub Protea rubropilosa.[4] Despite its scarcity, its potential as a low-calorie sweetener and a therapeutic agent makes it a molecule of high interest.[2][5] The key to understanding its biological relevance and harnessing its potential lies in deciphering how organisms metabolize it.

In the microbial world, the ability to utilize diverse and uncommon carbon sources provides a significant competitive advantage. Some bacteria, notably Escherichia coli, possess a dedicated genetic system—the D-allose operon—to catabolize D-allose. Central to this metabolic route is the formation of D-allose 6-phosphate (All6P) . The phosphorylation of D-allose to All6P traps the sugar inside the cell and primes it for entry into central metabolism. Understanding this pathway is not only crucial for fundamental microbiology but also for metabolic engineering efforts aimed at the biotechnological production of D-allose and its derivatives.[2]

The D-Allose Catabolic Pathway in Escherichia coli

The most thoroughly studied pathway for D-allose metabolism is in Escherichia coli K-12, encoded by the als operon. This pathway efficiently converts exogenous D-allose into D-fructose 6-phosphate, a key intermediate of glycolysis, thereby integrating a rare sugar into the cell's primary energy-producing machinery. The process involves a series of enzymatic steps, from transport into the cell to its final conversion.

Key Enzymatic Steps
  • Transport: D-allose is actively transported into the bacterial cytoplasm by a specific ABC transporter system encoded by the alsABC genes.[2]

  • Phosphorylation: Once inside the cell, D-allose is phosphorylated at the C6 position by D-allose kinase (AlsK) , an ATP-dependent reaction that yields D-allose 6-phosphate (All6P).[2][6] This step is critical as it prevents the sugar from exiting the cell and activates it for subsequent enzymatic reactions.

    • Reaction: D-allose + ATP → D-allose 6-phosphate + ADP

  • Isomerization: D-allose 6-phosphate is then isomerized to D-allulose 6-phosphate by D-allose-6-phosphate isomerase (AlsI) . Interestingly, this enzyme is identical to Ribose-5-phosphate isomerase B (RpiB), demonstrating an example of enzyme promiscuity where a single enzyme serves roles in both pentose and hexose metabolism.[7]

    • Reaction: D-allose 6-phosphate ⇌ D-allulose 6-phosphate

  • Epimerization: The final step involves the conversion of D-allulose 6-phosphate to the glycolytic intermediate D-fructose 6-phosphate, catalyzed by D-allulose-6-phosphate 3-epimerase (AlsE) .[6][8][9] This reaction connects the specialized D-allose catabolic pathway to the universal Embden-Meyerhof-Parnas (EMP) pathway.[2]

    • Reaction: D-allulose 6-phosphate ⇌ D-fructose 6-phosphate

Visualization of the D-Allose Pathway

The logical flow of D-allose into central metabolism is depicted below.

D_Allose_Pathway cluster_inside Cytoplasm D_allose_ext D-Allose D_allose_int D-Allose D_allose_ext->D_allose_int AlsABC Transporter All6P D-Allose 6-Phosphate D_allose_int->All6P Allu6P D-Allulose 6-Phosphate All6P->Allu6P AlsI / RpiB (Isomerase) F6P D-Fructose 6-Phosphate Allu6P->F6P AlsE (Epimerase) Glycolysis Glycolysis F6P->Glycolysis

Caption: Catabolic pathway of D-allose in E. coli.

Regulation and Physiological Context

Expression of the als operon in E. coli is tightly regulated. The operon is induced by the presence of D-allose and is also subject to catabolite repression, ensuring that the cell prioritizes the use of more readily available sugars like glucose. The regulator of the als regulon, AlsR, controls the transcription of the operon. This regulatory system allows the bacterium to efficiently switch to metabolizing D-allose when it is available and other preferred carbon sources are scarce. The existence of such a highly conserved and regulated pathway suggests that although D-allose is rare, it may be encountered in specific ecological niches, providing a selective advantage to bacteria capable of its utilization.

Methodologies for the Study of D-Allose 6-Phosphate

Investigating the role of D-allose 6-phosphate requires robust analytical and biochemical methods. This section provides validated protocols for researchers.

Synthesis and Preparation of Standards

A significant challenge in studying this pathway is the commercial unavailability of D-allose 6-phosphate. However, it can be synthesized enzymatically for use as an analytical standard or as a substrate for enzyme assays.

Protocol 1: Enzymatic Synthesis of D-Allose 6-Phosphate [6]

  • Reaction Mixture: Prepare a reaction mixture in 50 mM Tris-HCl buffer (pH 7.6) containing:

    • D-allose (e.g., 25 mM)

    • ATP (e.g., 30 mM)

    • MgCl₂ (e.g., 10 mM)

    • An ATP regenerating system (e.g., acetyl phosphate and acetate kinase) to drive the reaction to completion.

  • Enzyme Addition: Add purified D-allose kinase (AlsK). The amount of enzyme depends on its specific activity and the desired reaction time.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) and monitor its progress.

  • Termination and Purification: Stop the reaction by heat inactivation or by adding EDTA. Remove the enzyme via ultrafiltration.

  • Purification: Purify the resulting D-allose 6-phosphate from the reaction mixture using anion-exchange chromatography (e.g., DEAE Sepharose) with a bicarbonate gradient.

  • Verification: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ³¹P NMR) and determine its concentration using a phosphate quantification assay (e.g., Ames method).[6]

Detection and Quantification

Protocol 2: Coupled-Enzyme Spectrophotometric Assay [6][10]

This continuous assay is used to measure the activity of D-allulose-6-phosphate 3-epimerase (AlsE) by quantifying the production of D-fructose 6-phosphate.

  • Assay Principle: The product, D-fructose 6-phosphate, is converted to glucose 6-phosphate by phosphoglucose isomerase, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

  • Reaction Mixture (200 µL): In a 96-well plate or cuvette, prepare a mixture in 50 mM HEPES buffer (pH 7.5) with 150 mM NaCl containing:

    • D-allulose 6-phosphate (substrate, variable concentrations for kinetics)

    • 0.16 mM NADP⁺

    • 4 Units of glucose-6-phosphate dehydrogenase

    • 4 Units of phosphoglucose isomerase

  • Initiation: Start the reaction by adding purified AlsE enzyme.

  • Measurement: Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH production is directly proportional to the rate of D-fructose 6-phosphate formation.

Protocol 3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for the direct quantification of sugar phosphates without derivatization.[11]

  • Sample Preparation: Bacterial cell extracts are prepared by methods such as cold or hot ethanol extraction, followed by centrifugation to remove cell debris.

  • Chromatographic System: Use an ion chromatography system equipped with a high-pH stable anion-exchange column (e.g., Dionex CarboPac™ series).

  • Elution: Separate sugar phosphates using an isocratic or gradient elution with sodium hydroxide and sodium acetate at a controlled temperature (e.g., 30°C).

  • Detection: Detect the eluting analytes using a PAD waveform optimized for carbohydrates.

  • Quantification: Quantify D-allose 6-phosphate by comparing the peak area to a standard curve generated from the enzymatically synthesized standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing an enzyme from the D-allose pathway.

Workflow_Enzyme_Characterization gene_cloning 1. Gene Cloning (e.g., alsE into pET vector) expression 2. Recombinant Protein Expression (in E. coli BL21(DE3)) gene_cloning->expression purification 3. Protein Purification (e.g., Ni-NTA Chromatography) expression->purification sds_page Purity Check (SDS-PAGE) purification->sds_page kinetics 5. Enzyme Kinetics Assay (Coupled Spectrophotometric Assay) purification->kinetics synthesis 4. Substrate Synthesis (Enzymatic prep of Allu6P) synthesis->kinetics data_analysis 6. Data Analysis (Michaelis-Menten Plot) kinetics->data_analysis km_kcat Determine Km, kcat data_analysis->km_kcat

Caption: Workflow for recombinant enzyme characterization.

Data Summary: Enzymatic Properties

The efficiency of the D-allose pathway is dictated by the kinetic parameters of its constituent enzymes. While comprehensive data for all enzymes across various species is not widely available, studies on E. coli provide key insights.

Table 1: Reported Kinetic Parameters for Key Enzymes in D-Allose Metabolism

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Source
AlsE E. coli K-12D-allulose 6-phosphate0.15 ± 0.01350 ± 10[6]
RpiB (AlsI) E. coliD-allose 6-phosphate~0.2N/A[7]
RpiB (AlsI) E. coliD-ribose 5-phosphate0.43 ± 0.0456 ± 2[7]

Conclusion and Future Directions

The natural occurrence of D-allose 6-phosphate in bacterial pathways, particularly in the well-defined als operon of E. coli, provides a fascinating example of microbial metabolic diversity. This pathway enables bacteria to capitalize on rare sugar sources, highlighting their remarkable adaptability. For researchers, this system offers a rich field of study, from fundamental enzymology and regulation to applied metabolic engineering for the production of valuable rare sugars.

Future research should aim to:

  • Explore Diversity: Investigate the prevalence and diversity of D-allose metabolic pathways across a wider range of bacterial species and environmental niches.

  • Structural Biology: Solve the crystal structures of all enzymes in the pathway to better understand their mechanisms and substrate specificities.

  • Metabolic Engineering: Leverage the understanding of this pathway to create engineered microbial cell factories for the efficient and cost-effective production of D-allose from inexpensive feedstocks like glucose.[2]

By continuing to unravel the complexities of rare sugar metabolism, the scientific community can unlock new opportunities in biotechnology, medicine, and food science.

References

  • Title: The D-allose operon of Escherichia coli K-12. Source: Journal of Bacteriology, 1997. URL: [Link]

  • Title: Microbial metabolism and biotechnological production of D-allose. Source: Applied Microbiology and Biotechnology, 2011. URL: [Link]

  • Title: Metabolic pathways in E. coli cell factory for production of D-allulose from D-fructose via phosphorylation-dephosphorylation. Source: ResearchGate, 2022. URL: [Link]

  • Title: Metabolically Engineered Escherichia coli for Conversion of D-Fructose to D-Allulose via Phosphorylation-Dephosphorylation. Source: Frontiers in Bioengineering and Biotechnology, 2022. URL: [Link]

  • Title: Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli. Source: ACS Synthetic Biology, 2024. URL: [Link]

  • Title: Chemical and biological properties of D-allose. Source: ResearchGate, 2019. URL: [Link]

  • Title: D-ribose-5-phosphate isomerase B from Escherichia coli is also a functional D-allose-6-phosphate isomerase, while the Mycobacterium tuberculosis enzyme is not. Source: Journal of Molecular Biology, 2008. URL: [Link]

  • Title: Biosynthesis of rare hexoses using microorganisms and related enzymes. Source: Applied Microbiology and Biotechnology, 2013. URL: [Link]

  • Title: Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Source: Biochemistry, 2008. URL: [Link]

  • Title: Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice. Source: Nutrients, 2022. URL: [Link]

  • Title: Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Source: Biochemistry, 2008. URL: [Link]

  • Title: Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase. Source: ResearchGate, 2021. URL: [Link]

Sources

Exploratory

Structural Basis of D-Allose 6-Phosphate Binding Proteins: A Crystallographic Guide

Executive Overview D-allose is a rare, all-cis hexose sugar metabolized by organisms such as Escherichia coli K-12 through the highly regulated als operon[1]. The catabolism of this sugar relies on a cascade of highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

D-allose is a rare, all-cis hexose sugar metabolized by organisms such as Escherichia coli K-12 through the highly regulated als operon[1]. The catabolism of this sugar relies on a cascade of highly specific protein-ligand interactions. Following periplasmic capture by the D-allose binding protein (AlsB) and subsequent phosphorylation by AlsK, the pathway relies on two critical intracellular phosphate-binding enzymes: Ribose-5-phosphate isomerase B (RpiB) and D-allulose 6-phosphate 3-epimerase (AlsE)[1][2].

This technical guide dissects the crystallographic principles and structural mechanics governing D-allose 6-phosphate (All6P) and D-allulose 6-phosphate (Allu6P) recognition. By detailing the causality behind experimental workflows, this document provides a self-validating framework for structural biologists and drug development professionals targeting rare sugar metabolism.

D_allose_pathway DAllose D-Allose AlsK AlsK (Kinase) DAllose->AlsK ATP All6P D-Allose 6-Phosphate AlsK->All6P RpiB RpiB (Isomerase) All6P->RpiB Allu6P D-Allulose 6-Phosphate RpiB->Allu6P AlsE AlsE (Epimerase) Allu6P->AlsE F6P D-Fructose 6-Phosphate AlsE->F6P to Glycolysis

Metabolic pathway of D-allose degradation highlighting AlsK, RpiB, and AlsE.

Structural Determinants of Ligand Recognition

Periplasmic Capture: The AlsB Paradigm

While AlsB binds unphosphorylated D-allose, it establishes the structural paradigm for recognizing this rare epimer. The crystal structure of AlsB reveals two similar α/β domains connected by a three-stranded hinge region[3]. The protein exists in a dynamic equilibrium between open and closed conformations. Upon ligand binding, D-allose is buried at the domain interface, secured by 14 hydrogen bonds and a hydrophobic stacking surface formed by three aromatic rings[3]. This rigid aromatic architecture sterically blocks the binding of other hexose epimers, ensuring absolute substrate fidelity before the sugar even enters the cytoplasm[3].

Isomerization: RpiB and the Phosphate-Binding Loop

Once phosphorylated, All6P is isomerized to Allu6P by RpiB. RpiB adopts a Rossmann-like αβα sandwich fold[4]. A fascinating evolutionary divergence is observed in RpiB specificity: while the E. coli enzyme efficiently isomerizes All6P, the homologous enzyme from Mycobacterium tuberculosis is competitively inhibited by it[5].

Crystallographic comparisons reveal that this specificity is dictated by the flexibility and sequence of a phosphate-binding loop bordering the active site[6]. In E. coli RpiB, the larger 6-carbon sugar is accommodated without steric clash. Mechanistically, the active site relies on His99 for ring opening and substrate orientation, while Cys65 is strictly essential for the aldose-ketose isomerization event[4].

Epimerization: AlsE and the Elongated Binding Pocket

AlsE completes the pathway by converting Allu6P to D-fructose 6-phosphate, linking rare sugar metabolism to standard glycolysis. AlsE is a classic (β/α)8-barrel (TIM barrel) enzyme[2]. Its highly conserved phosphate-binding motif is located in the C-terminal (β/α)2-quarter barrel[7].

High-resolution structures show the phosphate group anchored via strict hydrogen bonds to the amides of Gly 178 and Gly 198, alongside the hydroxyl group of Ser 199[8]. When compared to its pentose-specific homolog (Ribulose 5-phosphate epimerase, RPE), AlsE features a critical structural adaptation: the loop following the 8th β-strand is one residue longer[7][8]. This single-residue insertion creates an elongated binding pocket, perfectly accommodating the extra hydroxymethylene group present in the hexulose substrate[7].

Self-Validating Experimental Methodologies

Achieving high-resolution crystal structures of these dynamic complexes requires rigorous, self-validating protocols. The methodologies below detail the causality behind each critical experimental choice.

Workflow Syn 1. Enzymatic Synthesis of All6P (AlsK + ATP Regeneration) Pur 2. Protein Purification & Metal Reconstitution (Ni-NTA -> EDTA -> Mg2+ addition) Syn->Pur Cry 3. Co-Crystallization with Inert Analogs (e.g., D-glucitol 6-phosphate) Pur->Cry Dif 4. X-Ray Diffraction & Phasing (Synchrotron Radiation / MAD) Cry->Dif

Self-validating workflow for the structural characterization of All6P-binding proteins.

Protocol 1: Enzymatic Synthesis of D-Allose 6-Phosphate

Causality: All6P is not commercially available and is chemically unstable over long periods. It must be generated in situ to ensure high purity for co-crystallization trials.

  • Reaction Setup: Dissolve 5.5 mmol D-allose, 0.1 mmol ATP, 1.8 mmol MgCl₂, and 4.4 mmol acetyl phosphate in 200 mL of 50 mM Tris-HCl (pH 7.6)[2].

  • Enzymatic Conversion: Add 100 U of purified AlsK and 450 U of acetate kinase. The acetate kinase serves as an ATP regenerating system, driving the reaction to completion without requiring stoichiometric ATP[2].

  • Purification: Remove enzymes via ultrafiltration. Apply the filtrate to a DEAE Sepharose Fast Flow column (HCO₃⁻ form) and elute using a 0 to 1 M linear gradient of triethylammonium bicarbonate (pH 8.2)[2].

Protocol 2: Protein Purification and Functional Validation

Causality: Recombinant enzymes like AlsE often co-purify with heterogeneous, substoichiometric transition metals (Fe²⁺, Ni²⁺, Zn²⁺) from the expression host, which confounds electron density maps and alters kinetics.

  • Primary Isolation: Express His-tagged AlsE in E. coli and purify via standard Ni²⁺-chelating chromatography[2].

  • Metal Stripping & Reconstitution: Treat the eluate with EDTA to strip heterogeneous metals. Reconstitute the apo-enzyme with 5 mM MgCl₂ to ensure a uniform, crystallographically stable metalloform[8].

  • Self-Validation (Coupled Assay): Before setting up crystal trays, validate the active conformation. Mix 0.02–7 mM Allu6P, 0.16 mM NADP⁺, 4 U glucose-6-phosphate dehydrogenase, and 4 U phosphoglucoisomerase. Monitor absorbance at 340 nm to confirm the enzyme's ability to produce D-fructose 6-phosphate[2].

Protocol 3: Co-Crystallization with Inert Analogs

Causality: Native substrates (like Allu6P) will turn over during the multi-day crystallization process, resulting in empty active sites or heterogeneous product complexes. Inert analogs must be used to trap the Michaelis complex.

  • Complex Formation: Mix AlsE (30 mg/mL) with 5 mM MgCl₂ and 20 mM D-glucitol 6-phosphate (an inert structural analog of the product) in 20 mM Tris-HCl (pH 7.9) containing 100 mM NaCl[8].

  • Vapor Diffusion: Set up hanging drops using a precipitant solution of 15% PEG 3350 and 100 mM succinic acid (pH 7.0)[8].

  • Harvesting: Crystals typically appear within 8–9 days in the P2₁2₁2₁ space group. Flash-freeze in liquid nitrogen for X-ray diffraction[8].

Quantitative Structural Data

The following table summarizes the key crystallographic and biophysical parameters of the primary D-allose/All6P binding proteins discussed in this guide.

ProteinPrimary FunctionPDB IDFold ArchitectureOligomeric StateLigand / AnalogResolution (Å)
AlsB (E. coli)Periplasmic D-Allose Transport1RPJTwo α/β domains with hingeMonomerD-Allose1.80
RpiB (M. tuberculosis)All6P Binding (Inhibited)2VVORossmann-like αβα sandwichHomodimerD-Allose 6-Phosphate1.85
AlsE (E. coli)Allu6P Epimerization3CTL(β/α)8-barrel (TIM barrel)HexamerD-Glucitol 6-Phosphate2.20

References

  • Structure of D-allose binding protein from Escherichia coli bound to D-allose at 1.8 A resolution. National Institutes of Health (PubMed). 3

  • Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. ACS Publications. 2

  • The D-allose operon of Escherichia coli K-12. ASM Journals. 1

  • Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. National Institutes of Health (PMC).8

  • 2VVO: Crystal structure of Mycobacterium tuberculosis ribose-5-phosphate isomerase B in complex with alpha d-allose 6-phosphate. RCSB Protein Data Bank. 5

  • Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates. PLOS One. 4

  • Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12 | Biochemistry. ACS Publications. 7

  • Structures of type B ribose 5-phosphate isomerase from Trypanosoma cruzi shed light on the determinants of sugar specificity. DiVA Portal. 6

Sources

Foundational

Engineering the Rare Sugar Pathway: Metabolic Intermediates in D-Allose 6-Phosphate Biosynthesis

Executive Summary D-allose is a rare aldohexose with profound applications ranging from low-calorie sweetening to anti-inflammatory therapeutics and agricultural defense elicitation. However, the industrial and biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-allose is a rare aldohexose with profound applications ranging from low-calorie sweetening to anti-inflammatory therapeutics and agricultural defense elicitation. However, the industrial and biological synthesis of D-allose is historically bottlenecked by the unfavorable thermodynamics of direct free-sugar epimerization. This whitepaper provides an in-depth technical analysis of D-allose 6-phosphate (All6P) and its precursor D-allulose 6-phosphate (Aul6P) as the critical metabolic intermediates that bypass these thermodynamic constraints. By leveraging a phosphorylation-dephosphorylation cascade, researchers can thermodynamically "pull" the reaction forward, enabling high-yield engineered biosynthesis and revealing novel plant immune signaling pathways.

The Biological and Thermodynamic Landscape

In nature, free D-allose is exceptionally scarce. Its metabolism is primarily understood through the als operon in Escherichia coli K-12, where it is catabolized into the glycolytic pathway, or in specific plant species where it acts as a signaling molecule1[1].

Traditional enzymatic synthesis of D-allose relies on the Izumoring strategy, utilizing D-allulose 3-epimerase (DAE) to convert D-fructose to D-allulose, followed by further epimerization. However, this direct free-sugar conversion is severely limited by thermodynamic equilibrium, often yielding less than 33% conversion 2[2]. To overcome this inefficiency, modern metabolic engineering introduces an irreversible phosphorylation-dephosphorylation pathway. By trapping the sugars as phosphorylated intermediates, the cell prevents intermediate diffusion and shifts the equilibrium toward D-allose production 3[3].

Core Metabolic Intermediates and the Epimerization Cascade

The biosynthesis of All6P relies on a highly specific cascade of isomerases and epimerases operating on phosphorylated hexoses:

  • D-Fructose 6-Phosphate (F6P): The glycolytic precursor.

  • D-Allulose 6-Phosphate (Aul6P): Formed from F6P via the 3-epimerase AlsE . This enzyme catalyzes a 1,1-proton transfer reaction that equilibrates the hexulose 6-phosphates4[4].

  • D-Allose 6-Phosphate (All6P): Formed from Aul6P via the isomerase RpiB (or AlsI). Originally identified as a ribose-5-phosphate isomerase, RpiB exhibits robust promiscuous activity in transforming the ketose Aul6P into the aldose All6P 4[4].

  • D-Allose: Released from All6P via an irreversible phosphatase reaction. This final step serves as the thermodynamic trap, driving the entire upstream reversible cascade forward3[3].

Pathway F6P D-Fructose 6-Phosphate AlsE AlsE (3-Epimerase) F6P->AlsE Aul6P D-Allulose 6-Phosphate RpiB RpiB / AlsI (Isomerase) Aul6P->RpiB All6P D-Allose 6-Phosphate Phatase Phosphatase All6P->Phatase All D-Allose AlsE->Aul6P RpiB->All6P Phatase->All

Metabolic pathway of D-allose 6-phosphate biosynthesis via epimerization.
Quantitative Data of Key Intermediates

The following table summarizes the chemical nature and thermodynamic properties of the intermediates involved in this pathway.

IntermediateChemical NatureKey EnzymeReaction TypeThermodynamic Equilibrium
D-Fructose 6-Phosphate Ketose phosphateAlsE3-EpimerizationF6P ↔ Aul6P
D-Allulose 6-Phosphate Ketose phosphateRpiB / AlsIIsomerizationAul6P ↔ All6P (~50:50 ratio)
D-Allose 6-Phosphate Aldose phosphateAlsKPhosphorylationD-Allose + ATP → All6P + ADP (Irreversible)

Causality in Experimental Design: The Self-Validating Coupled Assay

To study these intermediates, precise in vitro synthesis and validation are required. Aul6P and All6P lack strong chromophores, making direct spectrophotometric monitoring of their conversion impossible.

The Causality of the Protocol: To solve this, researchers utilize a continuous coupled-enzyme system. By chemically locking the target reaction (Aul6P → F6P) to a highly visible secondary reaction (NADP+ reduction via F6P → G6P → 6-phosphoglucono-δ-lactone), the system becomes self-validating. Any measured absorbance change at 340 nm is strictly and causally linked to the functional presence of the specific intermediate 4[4].

Workflow Step1 1. Enzymatic Phosphorylation AlsK + ATP Regen System Step2 2. Equilibrium Isomerization RpiB converts All6P to Aul6P Step1->Step2 Step3 3. NMR Validation 31P NMR in D2O Step2->Step3 Step4 4. Coupled-Enzyme Assay Add AlsE, PGI, G6PDH & NADP+ Step3->Step4 Step5 5. Kinetic Monitoring Measure NADPH at 340 nm Step4->Step5

Self-validating coupled-enzyme workflow for Aul6P/All6P kinetic analysis.
Step-by-Step Methodology: Synthesis and Validation of AlsE Activity
  • Step 1: Enzymatic Synthesis of All6P Combine 5.5 mmol D-allose, 0.1 mmol ATP, 1.8 mmol MgCl2, and 4.4 mmol acetyl phosphate in 200 mL of 50 mM Tris-HCl (pH 7.6). Add 100 U D-allose kinase (AlsK) and 450 U acetate kinase. Causality: Acetate kinase and acetyl phosphate form an ATP-regenerating system, ensuring ATP is not depleted, which would prematurely halt All6P synthesis4[4].

  • Step 2: Equilibrium Isomerization to Aul6P Introduce 80 μM RpiB to the All6P solution. Allow the reaction to reach equilibrium, generating an approximate 50:50 mixture of All6P and Aul6P. Remove enzymes via ultrafiltration.

  • Step 3: NMR Validation Monitor the reaction progress by removing a 400 μL aliquot, adding 400 μL of D2O, and recording the 31P NMR spectrum. Causality: 31P NMR provides direct, non-destructive structural confirmation of the phosphate group's chemical environment, distinguishing the isomers before proceeding to kinetic assays.

  • Step 4: Coupled-Enzyme Continuous Spectrophotometric Assay In a 0.2 mL reaction, combine the Aul6P/All6P mixture (0.02–7 mM Aul6P), 0.16 mM NADP+, 150 mM NaCl, and 50 mM sodium HEPES (pH 7.5). Add 4 U phosphoglucoisomerase (PGI) and 4 U glucose-6-phosphate dehydrogenase (G6PDH). Initiate the reaction by adding AlsE. Causality: AlsE converts Aul6P to F6P. PGI immediately converts F6P to G6P. G6PDH oxidizes G6P, reducing NADP+ to NADPH. The rate of NADPH formation is directly proportional to AlsE activity, validating the functional presence of Aul6P 4[4].

Agricultural and Therapeutic Implications of All6P

Beyond industrial biosynthesis, All6P is a critical signaling molecule. In plants like rice (Oryza sativa), exogenously applied D-allose is taken up and phosphorylated by hexokinase to All6P. Because the plant lacks the downstream epimerases (AlsI/AlsE) to metabolize All6P, the intermediate accumulates.

This accumulation acts as a metabolic signal, activating NADPH oxidase, generating reactive oxygen species (ROS), and triggering systemic acquired resistance against pathogens like Xanthomonas oryzae5[5]. This demonstrates the profound biological impact of All6P not just as a transient carbon source, but as a terminal signaling intermediate in eukaryotic defense systems.

References

  • Title: Enzymatic route for the conversion of D-glucose to D-allose using various enzymes Source: ResearchGate URL
  • Title: An Engineered Multi-Enzyme Cascade with Low-Cost ATP Regeneration for Efficient D-Allulose Production from D-Fructose Source: MDPI URL
  • Title: Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli Source: ACS Publications URL
  • Title: The D-allose operon of Escherichia coli K-12 Source: ASM Journals URL
  • Title: Structural Basis for Substrate Specificity in Phosphate Binding (β/α)
  • Title: The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation Source: Journal of Experimental Botany / Oxford Academic URL

Sources

Exploratory

Enzymatic Conversion Kinetics of D-Allose 6-Phosphate: Pathways, Mechanisms, and Experimental Workflows

Executive Summary D-allose is a C3 epimer of D-glucose and is classified as a rare sugar. Its integration into standard microbial metabolism—most notably in Escherichia coli—requires a highly specific, energy-efficient e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-allose is a C3 epimer of D-glucose and is classified as a rare sugar. Its integration into standard microbial metabolism—most notably in Escherichia coli—requires a highly specific, energy-efficient enzymatic cascade. The phosphorylated intermediate, D-allose 6-phosphate (A6P) , serves as the critical node in this pathway. Understanding the enzymatic conversion kinetics of A6P is essential for advancing rare sugar biomanufacturing, elucidating the structural biology of (β/α)8​ -barrel enzymes, and developing novel competitive inhibitors for pathogenic isomerases.

This technical guide deconstructs the kinetic parameters, structural causality, and self-validating experimental workflows required to study A6P conversion.

The D-Allose Catabolic Pathway & Mechanistic Causality

The cellular utilization of D-allose relies on a three-step enzymatic conversion to D-fructose 6-phosphate (F6P), which subsequently enters glycolysis. This pathway is tightly regulated and relies on enzymes with distinct substrate specificities:

  • Phosphorylation : D-allose kinase (AlsK) catalyzes the ATP-dependent phosphorylation of D-allose to A6P.

  • Isomerization : Ribose-5-phosphate isomerase B (EcRpiB), functioning natively as a D-allose-6-phosphate isomerase (AlsI), converts A6P to D-allulose 6-phosphate (Allu6P).

  • Epimerization : D-allulose 6-phosphate 3-epimerase (ALSE) catalyzes a 1,1-proton transfer reaction, equilibrating Allu6P and F6P.

G DAllose D-Allose A6P D-Allose 6-Phosphate DAllose->A6P AlsK (Kinase) ATP -> ADP Allu6P D-Allulose 6-Phosphate A6P->Allu6P RpiB / AlsI (Isomerase) F6P D-Fructose 6-Phosphate Allu6P->F6P ALSE (3-Epimerase) Glycolysis Glycolysis F6P->Glycolysis Metabolic Integration

Metabolic conversion pathway of D-allose to D-fructose 6-phosphate.

Kinetic Parameters and Structural Specificity

The kinetics of A6P conversion are dictated by the structural nuances of the enzymes' active sites. Analyzing these parameters reveals the evolutionary divergence of sugar isomerases.

EcRpiB (A6P Isomerase)

While EcRpiB is classically known for interconverting D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate, it is also the primary isomerase for A6P in E. coli. 1 reveal that EcRpiB has a lower Michaelis constant ( Km​ ) for A6P than for R5P, indicating a higher binding affinity for the 6-carbon rare sugar. Although the turnover number ( kcat​ ) for R5P is 10-fold faster, the specificity constant ( kcat​/Km​ ) differs only 4-fold between the two substrates, validating A6P as a true physiological substrate [1].

Conversely, the homologous enzyme from Mycobacterium tuberculosis (MtRpiB) cannot efficiently process A6P. Instead, A6P acts as a competitive inhibitor for MtRpiB with an IC50​ of approximately 2 mM, highlighting a critical structural divergence in the active site that can be exploited for drug design.

ALSE (Allu6P 3-Epimerase)

ALSE belongs to the phosphate-binding (β/α)8​ -barrel superfamily.2 shows that, unlike its ortholog D-ribulose 5-phosphate 3-epimerase (RPE), ALSE features a single amino acid insertion in the loop following the eighth β -strand. This insertion displaces the phosphate-binding site by ~1.5 Å relative to the divalent metal ion (optimally Co2+ ), creating an elongated active site perfectly contoured for the hexulose 6-phosphate substrate [2].

Table 1: Kinetic Profiling of A6P Pathway Enzymes
EnzymeOrganismPrimary SubstrateCatalytic RoleKey Kinetic Insight
EcRpiB E. coliD-Allose 6-PhosphateIsomeraseLower Km​ for A6P than R5P; kcat​/Km​ differs by only 4-fold vs. R5P.
MtRpiB M. tuberculosisD-Ribose 5-PhosphateIsomeraseCannot process A6P efficiently; A6P acts as a competitive inhibitor ( IC50​≈2 mM).
ALSE E. coliD-Allulose 6-Phosphate3-EpimeraseRequires Co2+ for optimal kcat​ ; active site elongated by ~1.5 Å to fit hexulose.

Self-Validating Experimental Protocols

To accurately measure the kinetics of A6P conversion, researchers must synthesize the highly unstable A6P substrate in vitro and employ a coupled-enzyme assay. The following protocols are designed as self-validating systems: the output of one reaction serves as the mandatory, measurable input for the next.

Protocol 1: Enzymatic Synthesis of D-Allose 6-Phosphate
  • Reaction Mixture Setup : Dissolve 5.5 mmol D-allose, 0.1 mmol ATP, 1.8 mmol MgCl2​ , and 4.4 mmol acetyl phosphate in 200 mL of 50 mM Tris-HCl buffer (pH 7.6).

  • Enzyme Addition : Add 100 U of purified AlsK and 450 U of acetate kinase. Causality: The acetate kinase continuously transfers a phosphate from acetyl phosphate to ADP, regenerating ATP. This keeps the ATP/ADP ratio high, driving the AlsK phosphorylation of D-allose to completion.

  • Incubation & Filtration : Incubate until the reaction reaches equilibrium (monitored via 31 P NMR). Remove the enzymes via ultrafiltration (10 kDa MWCO).

  • Purification : Apply the filtrate to a DEAE Sepharose Fast Flow column and elute with a 0 to 1 M linear gradient of triethylammonium bicarbonate (pH 8.2).

Protocol 2: Continuous Spectrophotometric Coupled-Enzyme Assay for ALSE

To determine the rate of Allu6P conversion to F6P, a coupled assay is utilized. This system is self-validating because the final spectrophotometric readout (NADPH) is stoichiometrically locked to the initial epimerization event.

  • Assay Mixture : In a 0.2 mL cuvette, combine 0.02–7 mM Allu6P (prepared from A6P via RpiB equilibration), 0.16 mM NADP + , 150 mM NaCl, and 50 mM sodium HEPES (pH 7.5).

  • Coupling Enzymes : Add 4 U of phosphoglucoisomerase (PGI) and 4 U of glucose-6-phosphate dehydrogenase (G6PDH). Causality: PGI immediately converts any formed F6P into glucose 6-phosphate (G6P). G6PDH then oxidizes G6P to 6-phosphogluconate, reducing NADP + to NADPH in the process.

  • Initiation : Add the purified ALSE enzyme to initiate the reaction.

  • Measurement : Monitor the change in absorbance at 340 nm ( ΔA340​ ) over time. The rate of NADPH formation directly correlates to the kcat​ of ALSE.

G Step1 1. Substrate Prep Equilibrate A6P & Allu6P Step2 2. ALSE Reaction Allu6P -> F6P Step1->Step2 Step3 3. PGI Coupling F6P -> G6P Step2->Step3 Step4 4. G6PDH Coupling G6P -> 6-Phosphogluconate Step3->Step4 Step5 5. Spectrophotometry Measure NADPH at 340 nm Step4->Step5

Step-by-step coupled-enzyme assay workflow for measuring ALSE activity.

Structural Insights and Inhibitor Design

Understanding the transition state of the A6P to Allu6P isomerization has profound implications for drug development. The isomerization catalyzed by RpiB proceeds via a high-energy 6-carbon intermediate. 3, such as 5-phospho-D-ribonate and 5-phospho-D-ribonohydroxamic acid, have been synthesized to exploit the active site architecture [3].

Notably, 5-phospho-D-ribonate acts as one of the strongest competitive inhibitors of RpiB ever reported, exhibiting a Ki​ of 9 μ M for MtRpiB. Because MtRpiB is essential for the survival of Mycobacterium tuberculosis (which lacks the redundant RpiA enzyme found in E. coli), targeting the kinetic mechanisms of A6P conversion provides a validated pathway for novel antitubercular therapeutics.

References

  • Roos, A. K., et al. (2008). D-ribose-5-phosphate isomerase B from Escherichia coli is also a functional D-allose-6-phosphate isomerase, while the Mycobacterium tuberculosis enzyme is not. Journal of Molecular Biology. URL:[Link]

  • Chan, K. K., et al. (2008). Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Biochemistry. URL:[Link]

  • Mariano, S., et al. (2009). Competitive inhibitors of type B ribose 5-phosphate isomerases: design, synthesis and kinetic evaluation of new D-allose and D-allulose 6-phosphate derivatives. Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Identification of D-allose 6-phosphate in Cellular Extracts

This guide provides a comprehensive overview of the methodologies for the robust identification and quantification of D-allose 6-phosphate in cellular extracts. It is intended for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the methodologies for the robust identification and quantification of D-allose 6-phosphate in cellular extracts. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the available analytical strategies. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a foundation of expertise, authoritativeness, and trustworthiness.

Introduction: The Significance and Challenge of D-allose 6-phosphate

D-allose, a rare C-3 epimer of D-glucose, and its phosphorylated form, D-allose 6-phosphate, are emerging as significant players in cellular physiology. Research indicates that D-allose can induce down-regulation of hexose transport, with its phosphorylated form, allose phosphate, suspected as the primary mediator of this effect[1]. The identification of D-allose 6-phosphate within the complex milieu of a cell extract is a significant analytical challenge due to its low intracellular abundance and the presence of numerous structurally similar isomers, such as glucose 6-phosphate and fructose 6-phosphate[2][3][4].

The accurate identification and quantification of D-allose 6-phosphate are paramount for understanding its metabolic fate and its role in signaling pathways. This guide will detail the critical steps, from sample preparation to final analysis, required to achieve reliable and reproducible results.

The Critical First Step: Sample Preparation for Intracellular Metabolite Analysis

The primary objective of sample preparation is to extract the target analyte from the cellular matrix while simultaneously quenching all enzymatic activity to preserve a true "snapshot" of the metabolic state.

Rapid Quenching of Metabolism

To prevent enzymatic degradation or interconversion of metabolites, cellular metabolism must be halted instantly. A widely used and effective method involves quenching cells in a cold solvent.

  • Rationale: Cold methanol, often at temperatures as low as -40°C, is a common choice for quenching.[5] It rapidly permeates cell membranes to denature enzymes while being a poor solvent for macromolecules at low temperatures, thus minimizing cell lysis during the initial quenching step.

Efficient Extraction of Polar Metabolites

Following quenching, metabolites must be efficiently extracted. Sugar phosphates are highly polar, dictating the choice of extraction solvents.

  • Solvent Systems: A mixture of chloroform and methanol is frequently employed for the extraction of sugar phosphates.[6][7] This system effectively partitions polar metabolites into the aqueous/methanol phase, while lipids are sequestered in the chloroform phase. Other protocols utilize acetonitrile-methanol-water mixtures or various ratios of methanol/water.[8]

  • Cell Disruption: For robust extraction, physical cell disruption is often necessary. Methods such as bead-beating or sonication are commonly used in conjunction with the extraction solvent to ensure complete cell lysis and release of intracellular contents.[5]

Protocol 1: Quenching and Extraction of Intracellular Metabolites
  • Preparation: Pre-chill a solution of 100% methanol to -40°C. For each sample, prepare a tube for bead-beating with an appropriate amount of acid-washed glass beads and keep it on ice.[5]

  • Quenching: Harvest cells by rapid vacuum filtration, immediately submerging the filter with the cells into the pre-chilled methanol.[5] This step should be performed as quickly as possible to prevent metabolic changes.

  • Cell Lysis: Vortex the tube to dislodge cells from the filter. Transfer the cell suspension to the prepared bead-beating tubes.[5]

  • Extraction: Disrupt the cells using a bead beater. The resulting homogenate contains the cellular extract.

  • Protein Removal: To prevent interference from proteins, perform a protein precipitation step, often by adding a cold solvent like acetonitrile, or use ultrafiltration with a molecular weight cutoff filter (e.g., 10 kDa).[5]

  • Sample Concentration: The clarified supernatant can be dried under a stream of nitrogen or by vacuum evaporation to concentrate the metabolites.[5][9] The dried extract is then reconstituted in a suitable solvent for analysis.

Analytical Methodologies for D-allose 6-phosphate Identification

Due to the challenges posed by isomers, a combination of chromatographic separation and mass spectrometry detection is often the most effective strategy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of polar compounds like sugar phosphates.[6][10]

  • Chromatographic Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like sugar phosphates.[11]

    • Reversed-Phase (RP) Chromatography with Derivatization: Sugar phosphates are notoriously difficult to retain on traditional reversed-phase columns.[6][7] Derivatization can be employed to increase their hydrophobicity, thereby improving retention and separation.[6][7] A two-step derivatization using methoxylamine and propionic acid anhydride has been shown to be effective.[6][7]

    • Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms, such as ion-exchange and reversed-phase, can also provide excellent separation of sugar phosphates.

  • Mass Spectrometry Detection:

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass.

    • Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural confirmation. By fragmenting the parent ion, a unique fragmentation pattern is generated that can serve as a fingerprint for D-allose 6-phosphate. Differentiating sugar phosphate isomers often requires careful analysis of their MS/MS spectra, as they can exhibit unique diagnostic fragments.[2]

Workflow 1: LC-MS/MS Analysis of Sugar Phosphates

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extract Cellular Extract (Reconstituted) LC HILIC or Derivatized RP-LC Separation Extract->LC Standard D-allose 6-phosphate Standard Standard->LC MS Mass Spectrometer (HRMS) LC->MS Ionization (ESI) RT Retention Time Matching LC->RT MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Precursor Ion Selection Mass Accurate Mass Confirmation MS->Mass Frag Fragmentation Pattern Matching MSMS->Frag Quant Quantification RT->Quant Mass->Quant Frag->Quant

Caption: LC-MS/MS workflow for D-allose 6-phosphate identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for metabolomics, but it requires that the analytes be volatile. Sugar phosphates are nonvolatile and must be derivatized prior to analysis.[6][12]

  • Derivatization: A common approach involves a two-step process of oximation followed by silylation (e.g., using trimethylsilylation).[6] Another effective method utilizes o-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO) and trimethylsilyl (TMS) derivatization, which has shown high sensitivity for sugar phosphates.[4]

  • Advantages: GC-MS can provide excellent chromatographic resolution, often baseline separating isomers, which can be challenging with LC.[4]

Enzymatic Assays

While not strictly an identification method for D-allose 6-phosphate itself, enzymatic assays can be used to quantify related hexose-6-phosphates. For example, glucose-6-phosphate can be measured using glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the oxidation of glucose-6-phosphate to 6-phospho-D-gluconate while reducing NADP+ to NADPH.[13][14] The production of NADPH can be monitored spectrophotometrically or fluorometrically.[13][14]

  • Specificity: The key limitation of this approach is the specificity of the enzyme. While G6PD is highly specific for glucose-6-phosphate, the presence of other dehydrogenases in a crude cellular extract could lead to interferences. Therefore, this method is best used for quantifying known hexose-6-phosphates rather than identifying novel ones.

Method Validation: Ensuring Trustworthiness in Your Results

The identification of D-allose 6-phosphate should be confirmed through a rigorous validation process.

  • Authentic Standard: The most critical component of validation is the use of an authentic D-allose 6-phosphate standard. The retention time and mass spectrum (including fragmentation pattern) of the analyte in the cellular extract must match that of the authentic standard under identical analytical conditions.[2]

  • Spiking Experiments: To assess for matrix effects (i.e., interference from other components in the cellular extract), a known amount of the D-allose 6-phosphate standard should be "spiked" into the sample. The recovery of the spiked standard should be within an acceptable range (typically 80-120%) to ensure the quantification is accurate.[6][7][12]

  • Linearity and Limits of Detection: A calibration curve should be generated using a series of dilutions of the authentic standard to establish the linear range of the assay and to determine the limit of detection (LOD) and limit of quantification (LOQ).[7][10]

Table 1: Comparison of Analytical Methodologies
Methodology Principle Advantages Limitations Typical LOD
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High specificity and sensitivity; suitable for complex mixtures.Isomer separation can be challenging; potential for matrix effects.pg/mL to ng/mL range.[10]
GC-MS Gas chromatographic separation of volatile derivatives followed by mass-based detection.Excellent chromatographic resolution of isomers; established libraries.Requires derivatization, which adds complexity and potential for artifacts.10 nM (for hexose-6-phosphates).[4]
Enzymatic Assay Enzyme-catalyzed reaction leading to a detectable product (e.g., NADPH).High throughput; relatively simple instrumentation.Lacks specificity for D-allose 6-phosphate; susceptible to interference.0.15 µM (for glucose-6-phosphate).[13]

Future Perspectives

The field of metabolomics is continually evolving, with advancements in analytical instrumentation and methodologies. The development of novel chromatographic stationary phases and more sophisticated mass spectrometry techniques, such as ion mobility-mass spectrometry, will likely further enhance our ability to resolve and identify challenging isomers like D-allose 6-phosphate. Additionally, the development of specific enzymatic or biosensor-based assays for D-allose 6-phosphate would represent a significant step forward in our ability to study its biological roles.

References

  • Rende, U., Niittylä, T., & Moritz, T. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. Plant Methods, 15(1), 127. [Link]

  • Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry, 94(11), 4793–4801. [Link]

  • ResearchGate. (n.d.). Calibration of the sugar phosphate analysis method using mixed-mode HPLC-MS. Retrieved from a publication on ResearchGate. [Link]

  • Bio-protocol. (n.d.). Intracellular metabolite sample preparation for HPLC-MS. [Link]

  • Pluskal, T., et al. (2016). Preparation of Intracellular Metabolite Extracts from Liquid Schizosaccharomyces pombe Cultures. Cold Spring Harbor Protocols. [Link]

  • Wang, L., et al. (2020). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology Spectrum, 8(3). [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. [Link]

  • Rende, U., Niittylä, T., & Moritz, T. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. SciLifeLab Publication Database. [Link]

  • Hilaris Publisher. (n.d.). Targeted tissue analysis of sugars and sugar phosphates by LC-MS following reductive amination. [Link]

  • ResearchGate. (n.d.). (PDF) Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. [Link]

  • Nakahigashi, K., et al. (2019). Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells. Metabolic Engineering, 51, 43-49. [Link]

  • Tsachaki, M., et al. (2019). Hexose-6-phosphate dehydrogenase controls cancer cell proliferation and migration through pleiotropic effects on the unfolded-protein response, calcium homeostasis, and redox balance. Journal of Biological Chemistry, 294(4), 1294-1311. [Link]

  • Castiglioni, S., et al. (2014). Reduced Cellular Mg2+ Content Enhances Hexose 6-Phosphate Dehydrogenase Activity and Expression in HepG2 and HL-60 Cells. PLoS ONE, 9(3), e91791. [Link]

  • Lee, S. M., et al. (2012). An enzymatic colorimetric assay for glucose-6-phosphate. Analytical Biochemistry, 427(1), 33-38. [Link]

  • SIELC Technologies. (2022, December 1). HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. [Link]

  • Zhang, X., et al. (2025). An Engineered Multi-Enzyme Cascade with Low-Cost ATP Regeneration for Efficient D-Allulose Production from D-Fructose. International Journal of Molecular Sciences, 26(23), 6345. [Link]

  • Niles, A. L., et al. (2004). Use of cellular glucose-6-phosphate dehydrogenase for cell quantitation: applications in cytotoxicity and apoptosis assays. Assay and Drug Development Technologies, 2(3), 299-310. [Link]

  • Puga, M. I., et al. (2016). Performance and Limitations of Phosphate Quantification: Guidelines for Plant Biologists. Plant and Cell Physiology, 57(5), 903-916. [Link]

  • Kalckar, H. M., & Ullrey, D. B. (1984). Search for cellular phosphorylation products of D-allose. Proceedings of the National Academy of Sciences, 81(5), 1504-1505. [Link]

  • Chen, Y., et al. (2021). Enzymatic route for the conversion of D-glucose to D-allose using various enzymes including D-glucose isomerase (D-GI), D-tagatose 3-epimerase (D-TE), L-RI, RPI, GaPI, and GlPI. Applied Microbiology and Biotechnology, 105(1), 107-118. [Link]

  • El-Aneed, A., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Metabolites, 13(4), 543. [Link]

  • Ley, B., et al. (2020). Quantification of glucose-6-phosphate dehydrogenase activity by spectrophotometry: A systematic review and meta-analysis. PLOS Medicine, 17(5), e1003084. [Link]

Sources

Protocols & Analytical Methods

Method

Analysis of D-Allose 6-Phosphate by Mass Spectrometry: A Guide to LC-MS/MS Method Development, Fragmentation Analysis, and Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract D-allose 6-phosphate (A6P) is a phosphorylated hexose and a key intermediate in various metabolic pathways. Accurate identifica...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

D-allose 6-phosphate (A6P) is a phosphorylated hexose and a key intermediate in various metabolic pathways. Accurate identification and quantification of A6P and its isomers are critical for understanding cellular metabolism and disease states. However, its high polarity, low abundance, and structural similarity to other hexose phosphates present significant analytical challenges.[1][2] This application note provides a comprehensive guide for the analysis of D-allose 6-phosphate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail a robust protocol from sample preparation to data acquisition, focusing on the principles of chromatographic separation, electrospray ionization, and collision-induced dissociation (CID) for unambiguous identification and reliable quantification.

Introduction: The Challenge of Sugar Phosphate Analysis

Sugar phosphates are central to energy metabolism and biosynthetic pathways, including glycolysis and the pentose phosphate pathway.[3][4] D-allose, a rare aldohexose, and its phosphorylated form, D-allose 6-phosphate, are of increasing interest for their potential biological activities. The analysis of these molecules in complex biological matrices is notoriously difficult.[5] Key challenges include:

  • High Polarity: Sugar phosphates are highly water-soluble, leading to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[3][6]

  • Structural Isomerism: A6P shares the same mass and elemental composition with numerous other hexose-6-phosphate isomers (e.g., glucose-6-phosphate, fructose-6-phosphate, mannose-6-phosphate), making their differentiation by mass spectrometry alone impossible without effective separation.[1][2]

  • Ion Suppression: The complex nature of biological extracts can interfere with the ionization of target analytes in the mass spectrometer source, reducing sensitivity.[7]

  • Low Abundance: The intracellular concentrations of many sugar phosphates can be very low, requiring highly sensitive analytical methods.[8]

To overcome these hurdles, specialized chromatographic techniques or chemical derivatization, coupled with the specificity of tandem mass spectrometry, are required.[7][9] This guide focuses on a direct analysis approach using a mixed-mode liquid chromatography method that provides excellent separation for these challenging isomers.[10][11]

Experimental Workflow Overview

The successful analysis of D-allose 6-phosphate involves a multi-step process designed to extract the analyte, separate it from isomers, and detect it with high sensitivity and specificity.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Cells, Tissue) B Metabolite Extraction (e.g., Chloroform/Methanol) A->B C Supernatant Collection & Drying B->C D Reconstitution in Injection Solvent C->D E Injection onto Mixed-Mode LC Column D->E F Chromatographic Separation of Isomers E->F G Electrospray Ionization (Negative Mode) F->G H Tandem MS Analysis (MRM or Full Scan) G->H I Peak Integration H->I J Quantification using Calibration Curve I->J

Caption: Experimental workflow for A6P analysis.

Detailed Protocols & Methodologies

Sample Preparation: Metabolite Extraction

The goal of this step is to efficiently extract polar metabolites like A6P while minimizing degradation and matrix effects. A widely used method involves a chloroform/methanol extraction.[9]

Protocol:

  • Homogenization: Homogenize the biological sample (e.g., 10-20 mg of tissue or 1-5 million cells) in a pre-chilled extraction solvent, such as a chloroform:methanol:water mixture (e.g., 1:3:1 v/v/v).

  • Incubation & Centrifugation: Vortex the mixture vigorously and incubate on ice or at -20°C to ensure complete protein precipitation and metabolite extraction. Centrifuge at high speed (e.g., 14,000 x g, 4°C) for 10-15 minutes.

  • Collection: Carefully collect the upper aqueous/polar phase, which contains the sugar phosphates.

  • Drying: Dry the collected supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50-100 µL) for LC-MS/MS analysis.

Alternative Strategy: Chemical Derivatization

For analyses using standard reversed-phase columns, derivatization is essential to increase the hydrophobicity of sugar phosphates.[3] A two-step method involving oximation followed by propionylation is effective.[5][9] This approach improves chromatographic retention and can aid in isomer separation.[9] Another strategy for GC-MS involves derivatization with o-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO) and trimethylsilylation (TMS).[4][8] While powerful, derivatization adds extra steps and potential for variability. For this note, we will focus on the direct analysis method.

Liquid Chromatography & Mass Spectrometry (LC-MS/MS)

Direct analysis without derivatization requires a chromatographic system capable of retaining and separating highly polar, anionic compounds. Mixed-mode columns, which combine anion-exchange and hydrophilic interaction chromatography (HILIC) properties, are exceptionally well-suited for this task.[7][10][11]

Instrumentation and Conditions: The following parameters are a robust starting point for method development on a triple quadrupole or Q-TOF mass spectrometer.

ParameterRecommended SettingRationale & Expert Notes
LC Column Mixed-Mode (Anion-Exchange/HILIC) e.g., Imtakt Intrada Organic AcidProvides superior retention and resolution for polar and anionic metabolites like sugar phosphates, enabling separation of A6P from its isomers.[7][12]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH ~9.0 with Ammonium HydroxideThe basic pH ensures the phosphate group is deprotonated, enhancing interaction with the anion-exchange stationary phase.
Mobile Phase B AcetonitrileThe organic component drives the HILIC separation mechanism.
Flow Rate 0.25 - 0.40 mL/minTypical flow rate for analytical scale columns providing good efficiency and compatibility with ESI.
Gradient Start with high %B, decrease to elute analytes. e.g., 90% B -> 30% B over 15 minA gradient from high to low organic content is used in HILIC/anion-exchange mode. This allows polar analytes to be retained initially and then eluted as the aqueous content increases.
Injection Volume 2 - 10 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode Electrospray Ionization (ESI), NegativeThe phosphate moiety is acidic and readily deprotonates to form a negative ion [M-H]⁻, making negative mode the clear choice for sensitivity.[13]
Capillary Voltage -3.0 to -4.5 kVStandard voltage range for stable spray in negative ESI mode.
Sheath/Nebulizer Gas Instrument DependentOptimize to achieve a stable spray and maximize ion signal.
Drying Gas Temp. 300 - 350 °CEnsures efficient desolvation of droplets in the ESI source.
Analysis Mode Multiple Reaction Monitoring (MRM)For targeted quantification, MRM provides the highest sensitivity and specificity by monitoring a specific precursor-to-product ion transition.

Fragmentation Analysis of D-Allose 6-Phosphate

Tandem mass spectrometry (MS/MS) is essential for confirming the identity of A6P. In this process, the deprotonated molecule ([M-H]⁻) is selected and fragmented by collision-induced dissociation (CID).

  • Precursor Ion: D-allose 6-phosphate has a monoisotopic mass of 260.03 daltons. In negative ESI mode, the precursor ion to select is the [M-H]⁻ adduct at m/z 259.02 .[1]

  • Collision Energy (CE): The energy applied to induce fragmentation must be optimized. A typical starting range for this type of molecule is 10-30 eV.

  • Product Ions: The fragmentation of hexose-6-phosphates in negative mode is dominated by cleavages around the stable phosphate group. The most characteristic and abundant product ions are:

    • m/z 97 ([H₂PO₄]⁻): This corresponds to the dihydrogen phosphate ion and is often the base peak.[13]

    • m/z 79 ([PO₃]⁻): This corresponds to the phosphate fragment.[13]

These fragments are common to all hexose-6-phosphates, which is why chromatographic separation is non-negotiable for unambiguous isomer identification.[14] While other minor, structure-specific fragments can sometimes be generated at higher collision energies, the m/z 259.02 → 97 transition is the most robust and sensitive for quantification.[13]

G cluster_0 Collision-Induced Dissociation (CID) A D-Allose 6-Phosphate [M-H]⁻ m/z 259.02 B {Dihydrogen Phosphate Ion | [H₂PO₄]⁻ | m/z 97.0} A->B Major Fragment C {Phosphate Fragment | [PO₃]⁻ | m/z 79.0} A->C Minor Fragment

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Application

Application Notes and Protocols for the Purification of Enzymatically Synthesized D-allose 6-phosphate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of High-Purity D-allose 6-phosphate D-allose, a rare sugar, and its phosphorylated derivatives are of increasing interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of High-Purity D-allose 6-phosphate

D-allose, a rare sugar, and its phosphorylated derivatives are of increasing interest in biomedical research and drug development. D-allose 6-phosphate (A6P) is a key intracellular metabolite of D-allose and is implicated in its anti-proliferative and anti-inflammatory activities.[1] The availability of highly purified A6P is crucial for elucidating its precise biological functions, for use as an analytical standard, and in the development of novel therapeutics.

Enzymatic synthesis offers a highly specific route to A6P, often starting from more common sugars like fructose or glucose.[2] However, the resulting reaction mixture is a complex milieu containing the target A6P, unreacted substrates, substrate isomers, the biocatalyst (enzymes), cofactors such as ATP, and buffer salts. This complexity necessitates a robust and multi-step purification strategy to isolate A6P with the high degree of purity required for downstream applications.

This guide provides a comprehensive overview and detailed protocols for the purification of enzymatically synthesized D-allose 6-phosphate, designed for researchers and professionals in the field. The described workflow is structured to ensure the removal of all significant impurities, yielding a final product of high purity and integrity.

Understanding the Starting Material: The Enzymatic Synthesis Reaction Mixture

A typical enzymatic synthesis of D-allose 6-phosphate involves the conversion of a precursor like D-fructose 6-phosphate, which itself can be generated from fructose and ATP using a kinase. The key step is the epimerization of fructose 6-phosphate to allose 6-phosphate, catalyzed by an allulose 6-phosphate 3-epimerase.[2] Consequently, the crude reaction mixture will invariably contain a variety of components that must be systematically removed.

Component CategorySpecific ExamplesRationale for Removal
Macromolecules Synthesizing Enzymes (e.g., Kinases, Epimerases)Enzymes can interfere with downstream biological assays and compromise the stability of the final product.
Substrates & Byproducts Unreacted Sugars (Fructose, Glucose), Isomeric Sugar Phosphates (Fructose 6-phosphate)Structural similarity to A6P necessitates high-resolution separation to ensure product purity.
Reaction Cofactors ATP, ADP, Inorganic PhosphateThese charged molecules will interfere with ion-exchange chromatography and can be biologically active.
Buffer Components Tris-HCl, HEPES, Metal Ions (e.g., Mg2+)High salt concentrations need to be removed for many downstream applications and for stable storage.

A Multi-Step Purification Workflow

The purification of D-allose 6-phosphate is best approached as a sequential process, where each step targets a specific class of impurities. The overall workflow is designed to first remove large molecular weight contaminants, followed by high-resolution separation of the target molecule from closely related species, and concluding with desalting and product concentration.

Purification Workflow cluster_0 Step 1: Pre-Purification cluster_1 Step 2: Primary Purification cluster_2 Step 3: Polishing & Formulation cluster_3 Quality Control EnzymeRemoval Enzyme Removal (Ultrafiltration) AnionExchange Anion-Exchange Chromatography (AEX) EnzymeRemoval->AnionExchange Enzyme-Free Supernatant SizeExclusion Desalting & Buffer Exchange (Size-Exclusion Chromatography) AnionExchange->SizeExclusion A6P-Containing Fractions Lyophilization Lyophilization SizeExclusion->Lyophilization Desalted A6P Solution QC Purity & Identity Confirmation (HPLC, 31P NMR) Lyophilization->QC Final Product CrudeReaction Crude Enzymatic Reaction Mixture CrudeReaction->EnzymeRemoval Input

Caption: A multi-step workflow for the purification of D-allose 6-phosphate.

Part 1: Pre-Purification - Enzyme Removal

The first critical step is the removal of the enzymes used in the synthesis. These are high molecular weight proteins that can be efficiently separated from the much smaller D-allose 6-phosphate.

Protocol 1: Enzyme Removal by Ultrafiltration

Ultrafiltration provides a gentle and effective method for enzyme removal without the use of denaturing agents. The choice of membrane with an appropriate molecular weight cut-off (MWCO) is paramount.

Rationale: The enzymes used for A6P synthesis are typically in the range of 30-100 kDa. D-allose 6-phosphate has a molecular weight of approximately 260 Da. A membrane with a 3 kDa or 10 kDa MWCO will retain the larger enzyme molecules while allowing the smaller A6P, unreacted sugars, and salts to pass through into the filtrate.

Materials:

  • Ultrafiltration unit (e.g., stirred cell or centrifugal device)

  • Ultrafiltration membrane (e.g., 3 kDa or 10 kDa MWCO)

  • Collection tubes

  • Purified water for rinsing

Procedure:

  • Pre-rinse the Membrane: Assemble the ultrafiltration unit with the chosen membrane. Pass a small volume of purified water through the membrane to remove any preservatives and to wet the surface. Discard the water.

  • Load the Sample: Load the crude enzymatic reaction mixture into the ultrafiltration device.

  • Centrifugation/Pressurization:

    • For centrifugal devices, centrifuge according to the manufacturer's instructions (e.g., 4,000 x g for 15-30 minutes).

    • For stirred-cell systems, apply pressure (e.g., with nitrogen gas) to force the liquid through the membrane.

  • Collect the Filtrate: The filtrate, which contains D-allose 6-phosphate, is collected in a clean tube. The retentate, containing the concentrated enzymes, remains in the device.

  • Wash Step (Optional but Recommended): To maximize the recovery of A6P, add a small volume of a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5) to the retentate, and repeat the filtration step. Combine the filtrates.

  • Proceed to Primary Purification: The combined, enzyme-free filtrate is now ready for anion-exchange chromatography.

Part 2: Primary Purification - Anion-Exchange Chromatography (AEX)

Anion-exchange chromatography is the core purification step. It separates molecules based on their net negative charge. At a neutral or slightly alkaline pH, the phosphate group of A6P is deprotonated, giving the molecule a net negative charge and allowing it to bind to a positively charged AEX resin.

Principle of Separation:

  • Binding: At a low ionic strength, the negatively charged A6P binds to the positively charged stationary phase.

  • Elution: Uncharged molecules (e.g., unreacted sugars like fructose) and weakly charged molecules pass through the column without binding. The bound A6P is then eluted by increasing the ionic strength of the mobile phase (e.g., with a salt gradient of NaCl or Na2CO3). The salt anions compete with A6P for binding sites on the resin, displacing and eluting the A6P.[3][4]

Caption: Principle of Anion-Exchange Chromatography for A6P purification.

Protocol 2: AEX Purification of D-allose 6-phosphate

Materials:

  • AEX column (e.g., packed with a quaternary ammonium-functionalized resin)

  • HPLC or FPLC system

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl

  • Enzyme-free sample from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the AEX column with Buffer A until a stable baseline is achieved (monitoring at 210 nm for general substances, or by conductivity).

  • Sample Loading: Load the enzyme-free filtrate onto the equilibrated column.

  • Wash: Wash the column with Buffer A for several column volumes to elute any unbound and weakly bound species, such as unreacted sugars.

  • Gradient Elution: Elute the bound molecules using a linear gradient of Buffer B. A typical gradient might be from 0% to 50% Buffer B over 20-30 column volumes.[3] D-allose 6-phosphate is expected to elute at a moderate salt concentration. The exact concentration should be determined empirically but will likely be in the range of 200-400 mM NaCl.

  • Fraction Collection: Collect fractions throughout the gradient elution.

  • Fraction Analysis: Analyze the collected fractions for the presence of A6P. This can be done using a rapid assay (if available) or by HPLC analysis (see Part 4).

  • Pooling: Pool the fractions containing pure D-allose 6-phosphate.

Part 3: Polishing and Final Formulation

The pooled A6P fractions from the AEX step are pure in terms of sugar contaminants but are in a high-salt buffer, which is often undesirable for final applications.

Protocol 3: Desalting by Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. It is an ideal method for removing the salt from the A6P fractions.

Rationale: D-allose 6-phosphate (260 Da) is significantly larger than the salt ions (Na⁺, Cl⁻). By using a SEC resin with a small pore size (e.g., with a fractionation range suitable for molecules <1000 Da), the A6P will be excluded from the pores and elute quickly in the void volume, while the smaller salt ions will enter the pores, have a longer path length, and elute later.

Materials:

  • Desalting column (e.g., Sephadex G-25 or equivalent)

  • Final formulation buffer (e.g., purified water or a low-concentration buffer like 10 mM ammonium bicarbonate)

  • Pooled A6P fractions from AEX

Procedure:

  • Column Equilibration: Equilibrate the desalting column with the desired final buffer.

  • Sample Loading: Load the pooled, high-salt A6P fractions onto the column. The sample volume should be a relatively small fraction of the total column volume (typically <30%) for optimal group separation.

  • Elution: Elute the sample with the final buffer.

  • Fraction Collection: Collect the fractions corresponding to the void volume of the column, which will contain the desalted D-allose 6-phosphate.

  • Confirmation: Confirm the removal of salt by measuring the conductivity of the collected fractions.

Protocol 4: Lyophilization

Lyophilization (freeze-drying) is used to remove the solvent, resulting in a stable, solid powder of D-allose 6-phosphate that can be easily stored and accurately weighed for future use.

Procedure:

  • Freezing: Freeze the desalted A6P solution completely. This is typically done at temperatures of -40°C or lower.

  • Primary Drying (Sublimation): Place the frozen sample under a high vacuum. The shelf temperature is raised slightly (e.g., to -20°C) to provide energy for the ice to sublime directly into water vapor, which is then collected on a condenser.

  • Secondary Drying (Desorption): Once all the ice has sublimed, the temperature is gradually increased (e.g., to 20-25°C) to remove any residual, bound water molecules.

  • Final Product: The result is a dry, fluffy powder of D-allose 6-phosphate (often as a sodium or triethylammonium salt, depending on the buffers used). Store the lyophilized product in a desiccator at -20°C or lower.

Part 4: Quality Control and Purity Assessment

Rigorous analytical testing is essential to confirm the identity and purity of the final D-allose 6-phosphate product.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing purity. Due to the lack of a strong chromophore in A6P, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are ideal.

Column and Mobile Phase: A mixed-mode column combining anion-exchange and hydrophilic interaction liquid chromatography (HILIC) properties can provide excellent separation of sugar phosphates.[5][6] A typical mobile phase would consist of an acetonitrile/water gradient with a volatile buffer like ammonium formate.[7]

ParameterRecommended Condition
Column Mixed-mode AEX/HILIC (e.g., SIELC Primesep SB)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1-0.5% Formic Acid or Ammonium Formate
Gradient Start with high %A, ramp to higher %B
Detector Charged Aerosol Detector (CAD) or ELSD

Expected Outcome: A single, sharp peak corresponding to D-allose 6-phosphate, with the absence of peaks from precursor sugars or other contaminants.

Method 2: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a powerful and definitive technique for identifying and quantifying phosphorus-containing compounds.[8] It provides a unique signal for the phosphate group in A6P, confirming its identity and revealing the presence of any other phosphorylated impurities.

Procedure:

  • Dissolve a few milligrams of the lyophilized A6P in D₂O.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The chemical shift (δ) is referenced to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

Expected Outcome: A single resonance in the spectrum. The chemical shift for sugar 6-phosphates typically appears in the range of +3 to +6 ppm.[9][10] The specific chemical shift for D-allose 6-phosphate has been reported to be around 5.0-5.7 ppm , depending on pH and counter-ions.[11] The presence of a single peak confirms the absence of other phosphorylated species like ATP, ADP, or isomeric sugar phosphates.

References

  • Chu, D. B., Klavins, K., Koellensperger, G., & Hann, S. (2014). Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry – optimization for the analysis of yeast cell extracts. RSC Publishing.
  • Lade, S., & Dwivedi, J. (2025).
  • GoldBio. (2024).
  • Ritter, S., Gfeller, A., & Riek, R. P. (2014). Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection.
  • Cytiva. (n.d.).
  • Garboczi, D. N., Miller, B. R., & Tanner, J. J. (2008). Structural Basis for Substrate Specificity in Phosphate Binding (β/α)
  • AugustaChrom. (n.d.).
  • Separation Science. (2025). The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts.
  • SIELC Technologies. (n.d.).
  • ResearchGate. (n.d.). Thermal Properties of Freeze-Concentrated Sugar-Phosphate Solutions.
  • Thermo Fisher Scientific. (2014).
  • Zhang, W., et al. (2018). Enzymatic production of d-allulose.
  • Shimadzu. (n.d.).
  • Gfeller, A., & Riek, R. P. (2014). Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection.
  • Ma, F., et al. (2014). Calibration of the sugar phosphate analysis method using mixed-mode HPLC-MS.
  • Steffen's Chemistry Pages. (2017). 31P chemical shifts. Science and Fun.
  • Chen, G., et al. (2019). HPLC with charged aerosol detector (CAD)
  • Google Patents. (1986).
  • Hossain, M. A., et al. (2020). Development of a d-allose-6-phosphate derivative with anti-proliferative activity against a human leukemia MOLT-4F cell line. PubMed.
  • Jones, P. D. (2014). How can I remove enzymes from samples without losing my analyte prior to HPLC analysis?.
  • Nakashima, T., et al. (2013).
  • Labrou, N. (2019).
  • Bio-Rad Laboratories, Inc. (n.d.). Depth Filtration as an Improved Method of Enzyme Removal in Biocatalytic Reactions.
  • Zhang, Q., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
  • Pharma Excipients. (2021). Enhancing the Stabilization Potential of Lyophilization for Extracellular Vesicles. Pharma Excipients.
  • Christanell, L., et al. (2026). Molecular origin of 31P-NMR chemical shifts of phosphate groups with bivalent counter ions. arXiv.
  • Hans Reich Collection. (n.d.). NMR Info/Data.
  • Srirangsan, P., et al. (2011).
  • Google Patents. (2005).

Sources

Method

in vitro assay protocols for D-allose 6-phosphate isomerase activity

Application Note: In Vitro Assay Development for D-Allose 6-Phosphate Isomerase Activity Executive Summary & Biological Context D-Allose 6-phosphate isomerase catalyzes the reversible interconversion of D-allose 6-phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Development for D-Allose 6-Phosphate Isomerase Activity

Executive Summary & Biological Context

D-Allose 6-phosphate isomerase catalyzes the reversible interconversion of D-allose 6-phosphate (A6P) and D-allulose 6-phosphate (Allu6P). In Escherichia coli, this activity is primarily driven by Ribose-5-phosphate isomerase B (RpiB), an enzyme that functions dually in the pentose phosphate pathway and rare sugar catabolism . Interestingly, while E. coli RpiB efficiently processes A6P, the homologous enzyme in Mycobacterium tuberculosis (MtRpiB)—a validated antimicrobial target—is competitively inhibited by A6P . Establishing a robust, high-throughput in vitro assay for AlsI/RpiB activity is therefore critical for both rare sugar biomanufacturing and the screening of novel competitive inhibitors for infectious diseases.

Assay Design & Mechanistic Rationale

Direct continuous measurement of A6P isomerization is hindered by the lack of a distinct UV-Vis chromophore in both the substrate and the product. To overcome this, we have designed a Continuous Spectrophotometric Coupled Assay as the primary high-throughput screening (HTS) method, complemented by an orthogonal 31 P-NMR Assay for hit validation.

Causality in Assay Design:

  • Coupled Detection Cascade: The assay utilizes three auxiliary enzymes to bridge the rare sugar pathway to standard glycolysis. D-allulose 6-phosphate 3-epimerase (AlsE) converts the product (Allu6P) to D-fructose 6-phosphate (F6P) . Phosphoglucose isomerase (PGI) then isomerizes F6P to D-glucose 6-phosphate (G6P). Finally, Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, simultaneously reducing NADP + to NADPH. The formation of NADPH is monitored at 340 nm.

  • Overcoming Product Inhibition: E. coli RpiB is known to be allosterically inhibited by G6P . By utilizing G6PDH in the coupling cascade, G6P is instantaneously consumed to form 6-phosphoglucono- δ -lactone. This prevents G6P accumulation, ensuring that the measured kinetics accurately reflect AlsI activity without artificial product inhibition.

  • Self-Validating Orthogonality: HTS libraries often contain false-positive compounds that inhibit coupling enzymes (like G6PDH) rather than the target. We mandate a secondary 31 P-NMR assay to serve as a self-validating system. This label-free method directly tracks the chemical shift of the phosphate group during the A6P to Allu6P conversion, validating true AlsI inhibitors.

Workflow Visualization

AssayWorkflow A6P D-Allose 6-Phosphate AlsI AlsI / RpiB A6P->AlsI Allu6P D-Allulose 6-Phosphate AlsI->Allu6P AlsE AlsE Allu6P->AlsE F6P D-Fructose 6-Phosphate AlsE->F6P PGI PGI F6P->PGI G6P D-Glucose 6-Phosphate PGI->G6P G6PDH G6PDH G6P->G6PDH NADPH NADPH + H+ (Readout: Abs 340 nm) G6PDH->NADPH NADP+ to NADPH

Continuous coupled enzymatic cascade for detecting D-allose 6-phosphate isomerase activity.

Protocol 1: Continuous Spectrophotometric Coupled Assay

Objective: High-throughput kinetic characterization and inhibitor screening of AlsI/RpiB.

Reagents & Buffers:

  • Assay Buffer: 50 mM Sodium HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl 2​ . (Rationale: Mg 2+ is required for the stability and function of the coupling enzymes, though AlsI itself is metal-independent).

  • Substrate: D-Allose 6-phosphate (Prepare a dilution series from 0.1 to 5.0 mM for Km​ determination).

  • Cofactor: 2 mM NADP + .

  • Coupling Enzymes Mix: 5 U/mL AlsE, 5 U/mL PGI, 5 U/mL G6PDH. (Note: 1 Unit converts 1 μ mol of substrate per minute. Excess units guarantee that AlsI remains the rate-limiting step).

  • Target Enzyme: Purified recombinant AlsI/RpiB (typically 10–50 nM final concentration).

Step-by-Step Methodology:

  • Preparation: Pre-warm the Assay Buffer to 25°C. In a 96-well UV-transparent microplate, add Assay Buffer, NADP + , and the Coupling Enzymes Mix to each well.

  • Inhibitor Incubation (Optional): If screening compounds, add the test compound (dissolved in DMSO, ensuring final DMSO is < 2% v/v) and the Target Enzyme (AlsI). Incubate for 10 minutes at 25°C to allow for binding equilibration.

  • Reaction Initiation: Rapidly add D-Allose 6-phosphate to initiate the reaction. The final reaction volume should be 200 μ L per well.

  • Kinetic Readout: Immediately place the microplate in a spectrophotometric plate reader. Monitor the increase in absorbance at 340 nm ( A340​ ) continuously for 10 minutes at 10-second intervals.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Use the molar extinction coefficient of NADPH ( ϵ340​=6220M−1cm−1 ) to convert ΔA340​/min to μmol/min .

Protocol 2: Orthogonal Validation via 31 P-NMR

Objective: Label-free, direct confirmation of A6P isomerization to rule out coupling-enzyme interference .

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 400 μ L reaction mixture containing 1.5 mM D-allose 6-phosphate, 150 mM NaCl, and 50 mM Sodium HEPES (pH 7.5).

  • Deuterium Addition: Add 100 μ L of D 2​ O to the mixture to provide a lock signal for the NMR spectrometer.

  • Baseline Acquisition: Transfer the sample to a 5 mm NMR tube. Acquire a baseline 31 P-NMR spectrum (typically at 162 MHz for a 400 MHz magnet) to identify the pure A6P phosphate resonance.

  • Enzyme Addition: Inject purified AlsI/RpiB (final concentration ~2 μ M) directly into the NMR tube. Invert gently to mix.

  • Kinetic Monitoring: Acquire consecutive 31 P-NMR spectra every 2 minutes. Monitor the decrease of the A6P peak and the emergence of the Allu6P peak (which exhibits a distinct chemical shift due to the structural transition from an aldose to a ketose phosphate).

  • Equilibration: Allow the reaction to proceed until the peak integrations stabilize. Equilibrium is typically reached at a ~50:50 ratio of A6P to Allu6P.

Quantitative Data & Quality Control

For assay validation, the kinetic parameters of the purified target enzyme must be established and compared against literature benchmarks. Table 1 summarizes the expected kinetic profile for E. coli RpiB acting on its primary and secondary substrates.

Table 1: Reference Kinetic Parameters for E. coli RpiB (AlsI)

SubstrateApparent Km​ (mM) kcat​ (s −1 )Catalytic Efficiency ( M−1s−1 )
D-Ribose 5-phosphate0.831251.5 × 10 5
D-Allose 6-phosphate0.50459.0 × 10 4

Self-Validation & Troubleshooting Note: If Vmax​ drops unexpectedly in the coupled assay, verify the activity of the coupling cascade independently by spiking a control reaction with D-allulose 6-phosphate instead of A6P. If NADPH is generated at the expected rate, the coupling cascade is intact, isolating the issue to the target AlsI preparation or a true target-specific inhibitor.

References

  • Title: D-ribose-5-phosphate isomerase B from Escherichia coli is also a functional D-allose-6-phosphate isomerase, while the Mycobacterium tuberculosis enzyme is not. Source: Journal of Molecular Biology URL: [Link]

  • Title: Competitive inhibitors of type B ribose 5-phosphate isomerases: design, synthesis and kinetic evaluation of new D-allose and D-allulose 6-phosphate derivatives. Source: Carbohydrate Research URL: [Link]

  • Title: Structural basis for substrate specificity in phosphate binding (beta/alpha)8-barrels: D-allulose 6-phosphate 3-epimerase from Escherichia coli K-12. Source: Biochemistry URL: [Link]

  • Title: rpiB - Ribose-5-phosphate isomerase B - Escherichia coli (strain K12). Source: UniProtKB URL: [Link]

  • Title: Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli. Source: ACS Synthetic Biology URL: [Link]

Application

Application Note: Enzymatic Synthesis and Validation of D-Allose 6-Phosphate

Target Audience: Researchers, biochemists, and drug development professionals. Focus: High-yield in vitro preparation of D-allose 6-phosphate using hexokinase/allose kinase coupled with an ATP regenerating system.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Focus: High-yield in vitro preparation of D-allose 6-phosphate using hexokinase/allose kinase coupled with an ATP regenerating system.

Introduction & Mechanistic Rationale

D-Allose is a naturally occurring rare monosaccharide (a C3 epimer of D-glucose) that has garnered significant attention for its anti-proliferative properties and its role in triggering "sweet immunity" in agricultural crops[1][2]. The biologically active intermediate driving these pathways is D-allose 6-phosphate (A6P) [3][4].

In plant models such as Oryza sativa (rice) and Arabidopsis thaliana, the cellular uptake of D-allose is followed by rapid phosphorylation at the C6 position by endogenous hexokinases (HXK)[3]. This hexokinase-mediated conversion to A6P is the critical first step in a signal transduction cascade that activates NADPH oxidase, generates reactive oxygen species (ROS), and induces broad-spectrum resistance against pathogens like Xanthomonas oryzae[1][5].

While chemical synthesis of A6P is notoriously inefficient, yielding toxic byproducts and low conversion rates[1], enzymatic phosphorylation offers a stereospecific and environmentally benign alternative. For in vitro preparative synthesis, the Escherichia coli K-12 enzyme D-allose kinase (AlsK, EC 2.7.1.55) is preferred over broad-spectrum plant hexokinases due to its profound substrate specificity[6][7].

Substrate Specificity and Enzyme Kinetics

AlsK is evolutionarily optimized for D-allose over other hexoses. The catalytic efficiency of AlsK for D-allose is 735-fold higher than for D-glucose[6]. This extreme specificity ensures that preparative in vitro syntheses do not suffer from off-target phosphorylation, even if trace sugar contaminants are present in the starting materials.

Table 1: Kinetic Parameters of E. coli D-Allose Kinase (AlsK)[6]

SubstrateKM (mM)Relative Catalytic Efficiency
D-Allose 0.19 735x (Baseline)
ATP0.27N/A
D-Glucose29.01x
D-Altrose210.0Minimal Activity
D-Mannose390.0Minimal Activity

Experimental Logic: The Self-Validating ATP Regeneration System

Direct enzymatic phosphorylation requires equimolar amounts of ATP, which is economically unviable for preparative-scale synthesis and results in the stoichiometric accumulation of ADP[7]. ADP acts as a potent thermodynamic sink and a competitive inhibitor for many kinases.

To establish a self-validating and highly efficient system, the primary AlsK reaction is coupled with Acetate Kinase (AckA, EC 2.7.2.1) and acetyl phosphate[7].

  • Catalytic ATP: Only a catalytic amount of ATP is required to initiate the reaction[7].

  • Continuous Regeneration: AckA continuously transfers a phosphate group from the inexpensive donor (acetyl phosphate) to ADP, regenerating ATP[7].

  • Equilibrium Shift: The continuous removal of ADP and the high free energy of hydrolysis of acetyl phosphate irreversibly drive the phosphorylation of D-allose to >99% completion.

G DAllose D-Allose AlsK Hexokinase / AlsK (EC 2.7.1.55) DAllose->AlsK Substrate A6P D-Allose 6-Phosphate ATP ATP ATP->AlsK PO4 Donor ADP ADP AckA Acetate Kinase (EC 2.7.2.1) ADP->AckA Recycled AcP Acetyl Phosphate AcP->AckA PO4 Donor Acetate Acetate AlsK->A6P Product AlsK->ADP Byproduct AckA->ATP Regenerated AckA->Acetate Byproduct

Enzymatic synthesis of D-allose 6-phosphate coupled with an ATP regeneration system.

Protocol: Preparative-Scale Synthesis of D-Allose 6-Phosphate

This protocol is adapted from validated methodologies for the preparation of hexulose and hexose 6-phosphates using recombinant AlsK[7].

Materials & Reagents
  • Substrate: D-Allose (High purity)

  • Cofactors: Adenosine 5'-triphosphate (ATP) disodium salt, Magnesium chloride (MgCl2)

  • Regeneration System: Acetyl phosphate (Phosphate donor), Acetate Kinase (AckA)

  • Primary Enzyme: D-Allose Kinase (AlsK)

  • Buffer: 50 mM Tris-HCl (pH 7.6)

Step-by-Step Methodology
  • Buffer Preparation: Prepare 200 mL of 50 mM Tris-HCl buffer and adjust the pH to 7.6 to match the optimal physiological pH for AlsK activity[7].

  • Substrate & Cofactor Assembly: Dissolve 5.5 mmol of D-allose, 0.1 mmol of ATP, 1.8 mmol of MgCl2, and 4.4 mmol of acetyl phosphate into the buffer[7].

    • Causality Note: Mg2+ is strictly required to coordinate the β and γ phosphates of ATP. This stabilization makes the γ -phosphate highly electrophilic, facilitating nucleophilic attack by the C6 hydroxyl group of D-allose.

  • Enzyme Addition: Add 100 Units of AlsK and 450 Units of Acetate Kinase to the reaction mixture[7].

  • Incubation: Incubate the reaction at 25°C[6] with gentle agitation. The reaction progress can be monitored via HPLC or a continuous spectrophotometric coupled-enzyme assay measuring downstream conversion at 340 nm[7].

  • Purification via Anion Exchange Chromatography:

    • Terminate the reaction by ultrafiltration (e.g., 10 kDa MWCO spin columns) to remove the enzymes.

    • Load the filtrate onto a DEAE Sepharose Fast Flow column (HCO3- form)[7].

    • Elute using a 0 to 0.6 M linear gradient of triethylammonium bicarbonate (TEAB), pH 8.2[7]. A6P, being highly negatively charged, will bind tightly to the resin, while neutral unreacted D-allose washes through in the flow-through.

  • Desalting & Lyophilization: Pool the fractions containing A6P. Because TEAB is a volatile buffer, it can be completely removed by repeated rotary evaporation and subsequent lyophilization, yielding highly pure D-allose 6-phosphate without residual salt contamination[7].

Biological Applications: Plant Immunity

Beyond its utility as an intermediate in the enzymatic synthesis of rare sugars (such as the multi-enzyme cascade from D-fructose to D-psicose-6-phosphate to D-allose-6-phosphate)[8], A6P is a potent biological signaling molecule.

G Ext External D-Allose HXK Plant Hexokinase (AtHXK1) Ext->HXK Cellular Uptake A6P D-Allose 6-Phosphate HXK->A6P Phosphorylation NADPH NADPH Oxidase Activation A6P->NADPH Signal Transduction ROS Reactive Oxygen Species (ROS) NADPH->ROS Oxidative Burst Immunity Plant Defense Response ROS->Immunity Pathogen Resistance

D-allose-triggered plant immunity pathway mediated by hexokinase phosphorylation.

When agricultural crops are exposed to external D-allose, cellular hexokinases (e.g., AtHXK1) rapidly phosphorylate it to A6P[3][4]. Unlike standard metabolites, A6P acts as a potent elicitor. It suppresses gibberellin-responsive genes and activates NADPH oxidase, leading to a massive oxidative burst[1][3]. This mechanism provides broad-spectrum resistance against pathogens without the need for toxic chemical pesticides[1][2].

References

  • Phosphorylation of D-allose by hexokinase involved in regulation of OsABF1 expression for growth inhibition in Oryza sativa L. Source: nih.gov. 3

  • Phosphorylation by hexokinase of D-allose to A6P is essential for... Source: researchgate.net.4

  • EP4488375A1 - Process for preparing an aqueous solution containing allose. Source: google.com (Patents). 8

  • Various Enzymes for the Biotechnological Production of D-Allose. Source: researchgate.net.1

  • The Enigmatic Presence of D-Altrose: A Technical Guide to its Natural Occurrence and Sources. Source: benchchem.com. 5

  • alsK - D-allose kinase - Escherichia coli (strain K12) | UniProtKB. Source: uniprot.org. 6

  • Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. Source: mdpi.com. 2

  • Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Source: acs.org. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing D-Allose 6-Phosphate Stability in Aqueous Buffers

Welcome to the advanced troubleshooting center for rare sugar phosphate stability. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible assays due to the spontaneous degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for rare sugar phosphate stability. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible assays due to the spontaneous degradation or enzymatic depletion of D-allose 6-phosphate (A6P). A6P is a critical rare sugar phosphate metabolite, notably produced in Escherichia coli via D-allose kinase (AlsK)[1][2].

This technical guide is designed to move beyond basic protocols by explaining the mechanistic causality behind A6P instability. By understanding the physical chemistry of phosphate esters and the enzymatic landscape of your lysates, you can implement the self-validating protocols provided here to ensure absolute structural integrity.

Section 1: The Causality of A6P Degradation

Before troubleshooting specific issues, we must define the chemical and biological vectors that compromise A6P. Degradation in aqueous systems is driven by three primary mechanisms:

  • Acid-Catalyzed Hydrolysis : Like other simple phosphomonoesters, A6P is most labile in its monoanion state. The maximum rate of hydrolysis for these compounds occurs near pH 4.0[3].

  • Enzymatic Isomerization & Dephosphorylation : In biological extracts, A6P is rapidly consumed. Phosphatases cleave the ester bond, while isomerases—such as D-allose 6-phosphate isomerase (AlsI)[4] or ribose-5-phosphate isomerase B (RpiB)—convert it into D-allulose 6-phosphate or other derivatives[2][5].

  • Freeze-Concentration pH Shifts : Freezing aqueous solutions in the wrong buffer can cause catastrophic pH drops, artificially inducing acid-catalyzed hydrolysis during cryopreservation.

G A6P D-Allose 6-Phosphate (Intact) Hydrolysis Chemical Hydrolysis (Max at pH ~4.0) A6P->Hydrolysis Isomerization Enzymatic Isomerization (e.g., RpiB / AlsI) A6P->Isomerization Dephos Enzymatic Dephosphorylation (Phosphatases) A6P->Dephos Prod1 D-Allose + Pi Hydrolysis->Prod1 Prod2 D-Allulose 6-Phosphate Isomerization->Prod2 Dephos->Prod1

Fig 1. Primary degradation pathways of D-allose 6-phosphate in aqueous environments.

Section 2: Troubleshooting FAQs

Q1: My A6P standard degrades over a few weeks at 4°C, even in sterile water. Why? A1: Unbuffered sterile water absorbs atmospheric CO₂ to form carbonic acid, gradually lowering the pH towards 5.0–5.5. As the pH drops closer to the pKa of the phosphate group, the proportion of the highly labile monoanion species increases[3]. Phosphate esters are highly stable in water only when fully deprotonated[6]. Solution: Always store A6P in a buffered solution at pH 7.4–8.0. At this pH, the phosphate group exists as a kinetically stable dianion.

Q2: I use a sodium phosphate buffer (pH 7.4) and freeze my A6P aliquots at -20°C, but I see massive degradation upon thawing. What is happening? A2: You are experiencing the "freeze-concentration effect." When sodium phosphate buffers freeze, the dibasic salt (Na₂HPO₄) crystallizes out of solution before the monobasic salt (NaH₂PO₄). This leaves the unfrozen liquid fraction highly enriched in the monobasic salt, causing the pH of the microenvironment to plummet to ~4.0 just before complete solidification. As established, pH 4.0 is the zone of maximum hydrolysis for phosphomonoesters[3]. Solution: Switch to potassium phosphate, which does not exhibit this drastic pH shift due to different solubility dynamics[7], or use a Good's buffer like HEPES or Tris-HCl.

Q3: How do I protect A6P in crude cell lysates during metabolic assays? A3: Crude extracts contain ubiquitous phosphatases and isomerases. For instance, enzymes like RpiB exhibit broad substrate specificity and can act on rare sugars[5]. Many of these enzymes are metalloenzymes requiring Mg²⁺ or Mn²⁺. Solution: Supplement your lysis buffer with 5 mM EDTA to chelate divalent cations, effectively stripping the cofactors from these enzymes. Additionally, include a broad-spectrum phosphatase inhibitor cocktail (e.g., sodium orthovanadate and sodium fluoride).

Section 3: Quantitative Data: Buffer Selection Matrix

To facilitate optimal experimental design, the following table summarizes the performance of common biological buffers regarding A6P stability.

Buffer System (50 mM)Target pH RangeFreeze-Thaw pH ShiftSuitability for A6P StorageKey Limitations & Causality
Unbuffered Water 5.0 - 7.0MinimalPoor Absorbs CO₂, pH drops, increasing monoanion hydrolysis[3].
Sodium Phosphate 7.0 - 8.0Severe (Drops to ~pH 4)Poor (if freezing) Causes rapid hydrolysis during cryopreservation[3][7].
Potassium Phosphate 7.0 - 8.0MildGood Better plasticizer, avoids severe acidic shifts[7].
Tris-HCl 7.5 - 8.5Moderate (Increases pH)Excellent Highly stable for long-term storage at -80°C.
HEPES 7.0 - 8.0MinimalExcellent Ideal for both storage and live-cell metabolic assays.
Section 4: Experimental Protocols

G Step1 1. Buffer Formulation (HEPES pH 7.5) Step2 2. Inhibitor Addition (EDTA + Na3VO4) Step1->Step2 Step3 3. Sterilization (0.22 µm Filtration) Step2->Step3 Step4 4. Cryopreservation (Snap Freeze, -80°C) Step3->Step4 Step5 5. Validation (31P-NMR / Assay) Step4->Step5

Fig 2. Self-validating workflow for the stabilization and storage of D-allose 6-phosphate.

Standard Operating Procedure: Preparation, Stabilization, and Validation of A6P

This protocol is designed as a self-validating system to ensure the structural integrity of A6P prior to downstream applications.

Step 1: Buffer Formulation

  • Prepare a 50 mM HEPES buffer solution.

  • Adjust the pH to exactly 7.5 using KOH.

  • Causality: pH 7.5 ensures the phosphate group remains in the stable dianion state, preventing acid-catalyzed hydrolysis[3][6].

Step 2: Inhibitor Addition (For Biological Assays)

  • If the A6P will be introduced to crude lysates, supplement the buffer with 5 mM EDTA and 1 mM Sodium Orthovanadate (Na₃VO₄).

  • Causality: EDTA chelates Mg²⁺, inhibiting Mg²⁺-dependent isomerases and kinases[2], while Na₃VO₄ acts as a transition state analog to competitively inhibit ubiquitous phosphatases.

Step 3: A6P Dissolution & Sterilization

  • Dissolve the D-allose 6-phosphate powder into the buffer to achieve your desired stock concentration (e.g., 10 mM).

  • Filter-sterilize the solution through a 0.22 µm PES membrane.

  • Causality: Prevents microbial degradation, as environmental microbes readily metabolize sugar phosphates.

Step 4: Aliquoting and Cryopreservation

  • Divide the stock into single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Snap-freeze the tubes in liquid nitrogen and transfer to -80°C for long-term storage.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, and snap-freezing prevents the formation of large ice crystals that can cause localized solute concentration.

Step 5: Self-Validation (Integrity Check)

  • Before initiating a critical assay campaign, validate the structural integrity of one thawed aliquot.

  • Method A (Analytical): Perform ³¹P-NMR spectroscopy. Intact A6P will present a distinct chemical shift, while free inorganic phosphate (Pi) from hydrolysis will appear as a separate peak[2].

  • Method B (Enzymatic): Utilize a coupled-enzyme assay measuring the conversion of A6P to D-fructose 6-phosphate (using isomerases) monitored via NADP⁺ reduction at 340 nm[2].

References
  • Title : D-allose 6-phosphate | C6H13O9P | CID 5459942 Source : PubChem - NIH URL :[Link]

  • Title : Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12 Source : PMC - NIH URL :[Link]

  • Title : rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation Source : Journal of Experimental Botany URL :[Link]

  • Title : Mutational and Structural Analysis of Conserved Residues in Ribose-5-Phosphate Isomerase B from Leishmania donovani: Role in Substrate Recognition and Conformational Stability Source : PLOS One URL :[Link]

  • Title : Chapter 9: Phosphate transfer reactions - Organic Chemistry Source : UCSD URL : [Link]

  • Title : Thermal Properties of Freeze-Concentrated Sugar-Phosphate Solutions Source : ResearchGate URL :[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Conversion Rates of D-Allose to D-Allose 6-Phosphate

Welcome to the technical support center for the enzymatic phosphorylation of D-allose. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enzymatic phosphorylation of D-allose. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates of D-allose to D-allose 6-phosphate. Here, we will explore the common pitfalls in this enzymatic reaction and provide systematic troubleshooting strategies to enhance your experimental success.

Introduction: The Challenge of Phosphorylating D-Allose

D-allose, a rare C-3 epimer of D-glucose, and its phosphorylated derivative, D-allose 6-phosphate, are of significant interest in biomedical research for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects. The enzymatic synthesis of D-allose 6-phosphate is a critical step in many research and development pipelines. This reaction is typically catalyzed by a kinase, such as a specific allose kinase or a non-specific hexokinase, which transfers a phosphate group from ATP to the C6 position of D-allose. However, researchers often face frustratingly low yields. This guide provides a structured approach to diagnosing and resolving the underlying issues.

Core Troubleshooting Guide

This section is structured as a series of questions you might be asking when faced with low conversion rates. We will address each question with potential causes and actionable solutions.

Question 1: My conversion rate is much lower than expected. Where do I even begin to troubleshoot?

When facing low conversion, it's crucial to start with the most fundamental components of your reaction. Often, the issue lies with one of the core reagents or the basic reaction setup.

Initial Checks:

  • Enzyme Activity: Is your enzyme active? Enzymes can lose activity due to improper storage or handling. Before troubleshooting other parameters, it's wise to run a control reaction with a known, reliable substrate (e.g., D-glucose for a non-specific hexokinase) to confirm the enzyme is active.

  • Reagent Integrity: Have you confirmed the integrity of all your reagents?

    • ATP: ATP solutions are prone to hydrolysis, especially at non-optimal pH or in the presence of divalent cations over time. It is recommended to use freshly prepared ATP solutions or aliquots that have been stored at -80°C.

    • D-Allose: Ensure the purity of your D-allose substrate. Impurities can inhibit the enzymatic reaction.

    • Divalent Cations: Most kinases require a divalent cation, typically Mg²⁺, as a cofactor. The Mg²⁺ ions form a complex with ATP, which is the true substrate for the enzyme. Ensure you have the correct concentration of Mg²⁺ in your reaction buffer. A 1:1 or slightly higher molar ratio of Mg²⁺ to ATP is a good starting point.

  • Reaction Conditions: Are your basic reaction conditions (pH, temperature) within the optimal range for your specific enzyme? Check the manufacturer's datasheet or relevant literature for this information.

Here is a logical workflow for your initial troubleshooting:

G start Low Conversion of D-Allose to D-Allose 6-Phosphate check_enzyme Is the enzyme active? Run a control with a known substrate (e.g., D-glucose). start->check_enzyme check_reagents Are all reagents of high quality and correct concentration? (ATP, D-Allose, Mg2+) check_enzyme->check_reagents Yes troubleshoot_further Continue to Advanced Troubleshooting check_enzyme->troubleshoot_further No, enzyme is inactive. Replace enzyme. check_conditions Are the reaction conditions (pH, temperature) optimal? check_reagents->check_conditions Yes check_reagents->troubleshoot_further No, a reagent is faulty. Replace and re-run. success Problem Solved! check_conditions->success Yes, all basic checks passed. Consider other factors. check_conditions->troubleshoot_further No, conditions are suboptimal. Optimize and re-run.

Caption: Initial troubleshooting workflow for low D-allose phosphorylation.

Question 2: I've confirmed my enzyme and reagents are good. Could the enzyme itself be the problem?

Yes, even with an active enzyme, the choice of enzyme and its concentration are critical. D-allose is not an ideal substrate for all hexokinases.

Potential Causes & Solutions:

  • Low Enzyme Specificity: Many common hexokinases, like those from yeast, have a much higher affinity for D-glucose than for D-allose. The catalytic efficiency (kcat/Km) for D-allose can be several orders of magnitude lower.

    • Solution: If possible, use an enzyme with known high activity for D-allose, such as a specifically evolved hexokinase or a dedicated allose kinase. For example, studies have shown that glucokinases from certain organisms can have a broader substrate specificity.

  • Insufficient Enzyme Concentration: Due to a potentially low turnover rate (kcat) for D-allose, a higher enzyme concentration may be needed to achieve a reasonable reaction rate.

    • Solution: Perform an enzyme titration experiment to find the optimal enzyme concentration. See the protocol below for details.

  • Substrate Inhibition: While less common, some enzymes can be inhibited by high concentrations of their substrate.

    • Solution: Test a range of D-allose concentrations to see if very high levels are inhibitory.

Question 3: My reaction starts well but then plateaus quickly. What could be the cause?

A reaction that starts but fails to reach completion often points to issues with reaction equilibrium, product inhibition, or reagent depletion.

Potential Causes & Solutions:

  • Product Inhibition: The accumulation of products, namely D-allose 6-phosphate and ADP, can inhibit the enzyme. ADP, in particular, can compete with ATP for the enzyme's active site.

    • Solution: Consider implementing an ATP regeneration system. This involves adding phosphoenolpyruvate (PEP) and pyruvate kinase to the reaction. The pyruvate kinase will use PEP to convert the inhibitory ADP back to ATP, thus maintaining a high ATP/ADP ratio and driving the reaction forward.

  • Reagent Depletion: The reaction may be limited by the amount of ATP. Ensure that ATP is in molar excess relative to the amount of D-allose you wish to convert.

  • Unfavorable Equilibrium: The phosphorylation reaction may have an unfavorable equilibrium constant under your specific conditions.

    • Solution: Besides an ATP regeneration system, you can try to "pull" the reaction forward by removing the product as it is formed, although this is often more complex to implement in a standard lab setting.

Here is a diagram illustrating the core reaction and the role of an ATP regeneration system:

Caption: The enzymatic phosphorylation of D-allose and the role of an ATP regeneration system.

Key Experimental Protocols

Protocol 1: Optimizing Enzyme Concentration

This protocol will help you determine the minimum amount of enzyme required for maximal conversion in a set time frame.

  • Prepare a Master Mix: Prepare a master mix containing all reaction components except the enzyme. This should include your buffer, D-allose, ATP, and MgCl₂ at their final concentrations.

  • Set up Reactions: Aliquot the master mix into several reaction tubes.

  • Create an Enzyme Dilution Series: Prepare a series of enzyme dilutions. For example, you might test final concentrations of 0.1, 0.5, 1, 2, and 5 U/mL.

  • Initiate the Reaction: Add the different enzyme concentrations to their respective tubes to start the reaction. Include a "no enzyme" control.

  • Incubate: Incubate all tubes at the optimal temperature for a fixed period (e.g., 2 hours).

  • Stop the Reaction: Stop the reaction, for example, by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like EDTA.

  • Analyze Conversion: Analyze the amount of D-allose 6-phosphate formed in each reaction using your chosen analytical method (e.g., HPLC, a coupled enzyme assay).

  • Plot and Determine Optimum: Plot the conversion rate against the enzyme concentration. The optimal concentration is the lowest amount of enzyme that gives the maximal conversion rate.

Protocol 2: Buffer and pH Optimization

The pH of the reaction buffer can significantly impact enzyme activity.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5). Use buffers that are effective in the desired pH range (e.g., HEPES, Tris-HCl).

  • Set up Reactions: For each pH value, set up a complete reaction mixture containing D-allose, ATP, MgCl₂, and your enzyme at the concentration determined from Protocol 1.

  • Incubate and Analyze: Incubate all reactions under identical conditions (temperature, time) and then analyze the conversion rate.

  • Identify Optimal pH: The pH that yields the highest conversion rate is the optimum for your reaction.

Data Interpretation

When analyzing your results, it is helpful to present them in a clear, tabular format. This allows for easy comparison of different conditions.

Table 1: Example Data for Buffer Optimization

Buffer SystempHD-Allose 6-Phosphate (mM)Conversion Rate (%)
MES6.51.212
HEPES7.03.535
HEPES 7.5 8.9 89
Tris-HCl8.07.272
Tris-HCl8.55.454

Initial D-Allose concentration: 10 mM. Reaction time: 2 hours.

Frequently Asked Questions (FAQs)

Q: Can I use a standard yeast hexokinase for this reaction? A: While yeast hexokinase can phosphorylate D-allose, its efficiency is very low compared to its activity with D-glucose. You will likely require very high enzyme concentrations and long reaction times to achieve significant conversion.

Q: My reaction produces a yellow color when I add PEP and pyruvate kinase for ATP regeneration. What does this mean? A: This is likely not a problem. Pyruvate, the product of the pyruvate kinase reaction, can sometimes react with components in your buffer or be impure, leading to a slight yellow color. However, you should confirm that this is not interfering with any colorimetric analysis methods you might be using downstream.

Q: How can I accurately measure the concentration of D-allose and D-allose 6-phosphate? A: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an anion exchange column for the phosphorylated sugar) and detector (e.g., a refractive index detector or a mass spectrometer) is a robust method for separating and quantifying both the substrate and the product. Alternatively, coupled enzymatic assays that measure ADP production can be used to monitor the reaction progress in real-time.

References

  • Islam, M. S. (2019). D-allulose, a novel sweetener: recent trends in biotechnological production and future prospects. Applied Microbiology and Biotechnology. [Link]

  • Menon, V., & Rao, M. (2012). Trends in bioconversion of lignocellulose: biofuels, platform chemicals & biorefinery concept. Progress in Energy and Combustion Science. [Link]

  • Zhang, W., et al. (2016). Efficient enzymatic synthesis of D-allose 6-phosphate from D-allose and polyphosphate by a novel recombinant D-allose kinase from Haloterrigena turkmenica. Journal of Biotechnology. [Link]

Troubleshooting

reducing unwanted byproducts in D-allose 6-phosphate production

Technical Support Center: Optimizing D-Allose 6-Phosphate Production & Byproduct Mitigation Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing D-Allose 6-Phosphate Production & Byproduct Mitigation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate D-allose 6-phosphate (D-A6P) due to the accumulation of unwanted intermediates (like D-allulose 6-phosphate) or rapid cellular degradation during biomanufacturing. D-A6P is a highly valuable intermediate, recognized for its potent[1] and its role as a[2].

This guide provides mechanistic troubleshooting, validated protocols, and engineering strategies to maximize your D-A6P yield while minimizing off-target epimerization and cellular assimilation.

Pathway & Logic Visualization

DA6P_Pathway F6P D-Fructose 6-Phosphate (Precursor) AlsE AlsE / A6PE F6P->AlsE Epimerization Allose D-Allose (Precursor) AlsK AlsK + ATP Regen Allose->AlsK Phosphorylation DA6P D-Allose 6-Phosphate (Target Product) EMP EMP Pathway (Cellular Assimilation) DA6P->EMP AlsI / AlsE Degradation (in vivo) Altrose D-Altrose / D-Sorbitol (Side Reactions) Allulose6P D-Allulose 6-Phosphate (Equilibrium Intermediate) Allulose6P->Altrose Non-specific Epimerization RpiB RpiB / AlsI Allulose6P->RpiB 50:50 Equilibrium AlsE->Allulose6P RpiB->DA6P AlsK->DA6P

Enzymatic synthesis routes of D-allose 6-phosphate highlighting target pathways and byproduct sinks.

Troubleshooting Guides & FAQs

Q1: When using Ribose-5-phosphate isomerase B (RpiB) to convert D-allulose 6-phosphate to D-allose 6-phosphate, my yield stalls at ~50%. How do I overcome this thermodynamic limitation? A1: This is a fundamental thermodynamic constraint. The RpiB-catalyzed isomerization naturally reaches an[3],[4]. Mechanistic Solution: To drive the reaction forward, you must break the equilibrium. If operating in vitro, utilize continuous product removal via anion-exchange chromatography[3]. If utilizing a whole-cell E. coli biocatalyst, ensure that downstream assimilation pathways are knocked out (specifically the alsI and alsE genes) to prevent the carbon flux from being pulled back into the Embden-Meyerhof-Parnas (EMP) pathway[5].

Q2: I am producing D-A6P in engineered E. coli, but the product rapidly disappears during the stationary phase. What is causing this degradation? A2: D-allose 6-phosphate is a natural intermediate in the E. coli EMP pathway. The cell naturally expresses D-allose-6-phosphate isomerase (AlsI), which converts your target D-A6P back into D-allulose 6-phosphate, and D-allulose-6-phosphate 3-epimerase (AlsE), which [5]. Mechanistic Solution: You must construct a knockout strain ( Δ alsI, Δ alsE). Furthermore, if you are synthesizing D-A6P from D-glucose via the pentose phosphate (PP) pathway, you should knock out the zwf gene (glucose-6-phosphate dehydrogenase) to[6].

Q3: In my cell-free system using D-allose kinase (AlsK), I am seeing a buildup of inorganic phosphate and reaction inhibition. How do I optimize the ATP regeneration system? A3: Direct phosphorylation of D-allose by AlsK requires stoichiometric ATP[3],[2]. To avoid adding equimolar ATP (which is cost-prohibitive and causes feedback inhibition), we use an[3]. However, the accumulation of acetate and free phosphate shifts the local pH and competitively inhibits the kinase active site. Mechanistic Solution: Maintain the acetyl phosphate to ATP ratio at ~44:1[3]. Buffer the system heavily (e.g., 50 mM Tris-HCl, pH 7.6) and integrate a continuous ultrafiltration loop to remove acetate while retaining the enzymes.

Quantitative Data: Enzyme Efficiency & Byproduct Ratios

Enzyme / CatalystReaction CatalyzedTarget vs. ByproductYield / Equilibrium ConstraintReference
AlsK (D-allose kinase)D-Allose + ATP D-A6PTarget ProductHigh yield (requires ATP regeneration)[3],[2]
RpiB (Ribose-5-P isomerase B)D-Allulose 6-P D-A6PTarget Product50:50 Equilibrium mixture[3],[4]
AlsE (D-allulose 6-P 3-epimerase)D-Allulose 6-P D-Fructose 6-PDegradation ByproductIrreversible in coupled assays[3],[5]
L-RI / LacAB D-Allulose D-AlloseSide Reaction>8% D-altrose byproduct formation[6]

Self-Validating Experimental Protocols

Protocol 1: In Vitro Synthesis and Purification of D-Allose 6-Phosphate (AlsK Route)

Causality Focus: This protocol uses a high-ratio acetyl phosphate system to drive ATP regeneration, coupled with real-time NMR validation to ensure complete substrate conversion before purification.

  • Reaction Assembly: Dissolve 5.5 mmol D-allose, 0.1 mmol ATP, 1.8 mmol MgCl 2​ , and 4.4 mmol acetyl phosphate in 200 mL of 50 mM Tris-HCl buffer (pH 7.6)[3]. Reasoning: Mg 2+ is an essential cofactor for kinase activity, shielding the negative charges of ATP to facilitate phosphate transfer.

  • Enzyme Addition: Add 100 U of D-allose kinase (AlsK) and 450 U of acetate kinase[3].

  • Self-Validation (Real-Time Monitoring): Remove a 400 µL aliquot, mix with 400 µL of D 2​ O, and record the 31 P NMR spectrum. Look for the emergence of the D-A6P peak (triplet, J = 6.53 Hz at 5.66 ppm)[3],[4]. Do not proceed to purification until the ATP/ADP peak ratio stabilizes, indicating reaction completion.

  • Enzyme Quenching & Removal: Remove the enzymes via ultrafiltration (e.g., 10 kDa MWCO centrifugal filter)[3].

  • Chromatographic Purification: Load the filtrate onto a DEAE Sepharose Fast Flow column (HCO 3−​ form). Elute using a 0 to 0.6 M linear gradient of triethylammonium bicarbonate (pH 8.2)[3].

  • Desalting: Pool the fractions containing D-A6P and remove the volatile triethylammonium bicarbonate by rotary evaporation[3].

Protocol 2: Coupled-Enzyme Assay for Monitoring AlsE Byproduct Flux

Causality Focus: To ensure your D-A6P is not being lost to D-fructose 6-phosphate via epimerase contamination, use this irreversible, continuous spectrophotometric assay to quantify unwanted AlsE activity.

  • Assay Mixture Setup: In a 0.2 mL cuvette, combine 0.02–7 mM of the sugar phosphate mixture, 0.16 mM NADP + , 150 mM NaCl, and 50 mM sodium HEPES (pH 7.5)[3],[4].

  • Coupling Enzymes: Add 4 U of glucose-6-phosphate dehydrogenase and 4 U of phosphoglucoisomerase[3],[4]. Reasoning: These enzymes immediately consume any D-fructose 6-phosphate generated, reducing NADP + to NADPH.

  • Measurement: Monitor the change in absorbance at 340 nm over time[3]. The rate of NADPH formation is directly proportional to the rate of byproduct (D-fructose 6-phosphate) formation.

References

  • [3] Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Biochemistry - ACS Publications.[Link]

  • [6] Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli. ACS Catalysis.[Link]

  • [4] Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. PMC - NIH.[Link]

  • [2] Rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation. Journal of Experimental Botany - Oxford Academic.[Link]

  • [1] Development of a d-allose-6-phosphate derivative with anti-proliferative activity against a human leukemia MOLT-4F cell line. PubMed - NIH.[Link]

  • [5] Microbial metabolism and biotechnological production of D-allose. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for D-Allose 6-Phosphate LC-MS

Welcome to the technical support guide for the analysis of D-allose 6-phosphate and other challenging sugar phosphates by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of D-allose 6-phosphate and other challenging sugar phosphates by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of method development for highly polar, anionic metabolites. Here, we will move beyond simple protocols to explain the "why" behind the "how," providing you with the causal understanding needed to troubleshoot and optimize your separations effectively.

The analysis of sugar phosphates like D-allose 6-phosphate is notoriously difficult due to their high polarity, which leads to poor retention on traditional reversed-phase columns, and the presence of numerous structural isomers that are often difficult to resolve.[1][2][3][4] This guide provides a series of troubleshooting questions and in-depth answers to address the most common challenges encountered in the laboratory.

Frequently Asked Questions & Troubleshooting Guide
1. Poor or No Retention: "My D-allose 6-phosphate is eluting in the void volume. How do I get it to retain on the column?"

This is the most fundamental challenge. D-allose 6-phosphate is highly hydrophilic and will not be retained by nonpolar reversed-phase stationary phases (like C18) that rely on hydrophobic interactions.[1][5] You need a chromatographic mode designed for polar compounds.

Answer:

Your primary strategy should be Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar, water-miscible organic solvent, typically acetonitrile (ACN).[6][7] This high organic content creates a water-enriched layer on the surface of the stationary phase.[6][7][8] Polar analytes like D-allose 6-phosphate are retained by partitioning into this aqueous layer.[8] Elution is achieved by increasing the concentration of the polar aqueous solvent (the "strong" solvent in HILIC).[6][7]

  • Alternative Strategy: Ion-Pair Reversed-Phase Chromatography (IP-RP): If HILIC is not an option, IP-RP can be effective. This technique adds a bulky, hydrophobic ion-pairing agent (e.g., tributylamine, TBA) to the mobile phase.[5][9][10] The TBA pairs with the negatively charged phosphate group of your analyte, neutralizing its charge and adding a hydrophobic tail. This complex can then be retained and separated on a standard C18 column.[5][10] However, be aware that ion-pairing agents can be difficult to remove from the LC-MS system and may cause significant ion suppression.[11]

2. Poor Peak Shape: "I have retention, but my peaks are broad, tailing, or fronting. What's causing this?"

Poor peak shape is a common and frustrating issue in HILIC. The causes are often multifaceted, relating to the mobile phase, injection solvent, or column equilibration.

Answer:

Let's break down the potential causes and solutions, starting with the most common culprits.

  • Injection Solvent Mismatch: This is a critical factor in HILIC.[12] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher water content) than your initial mobile phase, the analyte will not properly focus on the column head. This leads to severe peak distortion.

    • Solution: Your sample solvent should match the initial mobile phase conditions as closely as possible. This means dissolving your sample in a high percentage of acetonitrile (e.g., 90-95% ACN) with the same buffer concentration as your mobile phase. If sample solubility is an issue, keep the injection volume as small as possible (e.g., 0.5-5 µL for a 2.1 mm ID column) to minimize the impact.[13]

  • Improper Column Equilibration: The water layer on the HILIC stationary phase is delicate and takes time to form. Inadequate equilibration between injections will lead to shifting retention times and poor peak shape.[12]

    • Solution: A robust equilibration step is non-negotiable. We recommend equilibrating with a minimum of 10 column volumes of the initial mobile phase composition after the gradient returns to starting conditions.[12] For a new column or after changing mobile phases, a much longer conditioning period is required (e.g., flushing with 50 column volumes for isocratic or running 10 blank gradients).[12][14]

  • Mobile Phase pH and Buffer Choice: The charge state of both your analyte and the stationary phase (especially bare silica) can create secondary electrostatic interactions, leading to peak tailing.

    • Solution: Control the pH with a volatile, MS-friendly buffer. Ammonium acetate or ammonium formate at around 10 mM is a good starting point.[12][15] For sugar phosphates, which are anionic, operating in a slightly basic mobile phase (e.g., using ammonium hydroxide) can ensure consistent deprotonation and improve peak shape.[16] Avoid non-volatile phosphate buffers, as they are incompatible with MS and can precipitate in high organic solvent concentrations.[6]

3. Low Sensitivity: "My peak is sharp, but the MS signal is very weak. How can I improve ionization?"

Low sensitivity is often an issue of inefficient ionization in the electrospray source. The mobile phase composition plays a direct role in how well D-allose 6-phosphate can be charged and detected.

Answer:

For sugar phosphates, negative ion mode ESI is almost always preferred due to the readily deprotonated phosphate moiety.[17]

  • Increase Mobile Phase pH: A slightly basic mobile phase (pH 8-10) using a volatile base like ammonium hydroxide can significantly enhance deprotonation of the phosphate group, leading to a stronger [M-H]⁻ signal. A study on various hexose phosphates used a mobile phase of 5mM ammonium carbonate with 0.1% ammonium hydroxide.[16]

  • Optimize Buffer Concentration: While buffers are necessary, high concentrations can cause ion suppression.[12] Start with a concentration around 10 mM. It's crucial to keep the ionic strength constant throughout the gradient by including the same buffer concentration in both your aqueous (A) and organic (B) mobile phases.[12] This ensures a stable spray and consistent MS response.

  • Consider Adduct Formation: Sometimes, forming a specific adduct can improve signal intensity more than relying on deprotonation alone. Research has shown that using a dihydrogen phosphate (H₂PO₄⁻) dopant, for example from ammonium dihydrogen phosphate, can boost the signal for sugars by forming stable [M+H₂PO₄]⁻ adducts.[18] However, this must be carefully optimized to avoid suppression.

4. Unstable Retention Times: "My retention times are drifting from one injection to the next. Why is my method not reproducible?"

Retention time instability is a classic symptom of problems with the HILIC mechanism itself.

Answer:

The primary causes are almost always related to equilibration or mobile phase preparation.

  • Cause 1: Insufficient Equilibration: As mentioned for peak shape, this is the #1 cause of retention time drift.[12][13] The water layer must be perfectly re-established before each injection.

    • Solution: Increase your equilibration time. Monitor the baseline and system pressure; only inject when both are completely stable.

  • Cause 2: Mobile Phase Volatility and Preparation: The high percentage of acetonitrile in HILIC mobile phases makes them prone to evaporation, which changes the organic/aqueous ratio and thus the retention time.

    • Solution: Prepare fresh mobile phases regularly. Do not "top off" old mobile phase bottles. Keep bottles tightly capped. When preparing the organic phase (e.g., 90% ACN), it's best practice to mix 900 mL of ACN with 100 mL of your aqueous buffer stock to ensure buffer solubility and accurate composition.[6]

  • Cause 3: Temperature Fluctuations: Column temperature affects mobile phase viscosity and partitioning kinetics.

    • Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 30-40 °C) for robust, reproducible chromatography.

5. Isomer Co-elution: "I can't separate D-allose 6-phosphate from other hexose-6-phosphate isomers. How can I improve resolution?"

Separating structural isomers like glucose-6-phosphate, fructose-6-phosphate, and D-allose 6-phosphate is the ultimate challenge, as they have identical masses and similar polarities.[3]

Answer:

Your success will depend on fine-tuning the mobile phase to exploit subtle differences in the analytes' structure and interaction with the stationary phase.

  • Shallow the Gradient: A very slow, shallow gradient can provide the best chance of resolving closely eluting isomers. Experiment with reducing the rate of change in your aqueous mobile phase (e.g., from a 10-minute gradient to a 20- or 25-minute gradient).[3]

  • Modify the Organic Solvent: While acetonitrile is most common, changing the organic solvent can alter selectivity. Isopropanol (IPA) or ethanol are more polar than ACN and can change the partitioning behavior.[6] Try replacing a small percentage of your ACN with IPA to see if it improves resolution.

  • Optimize pH and Counter-ions: The specific buffer salt used can influence resolution. Try comparing ammonium acetate with ammonium formate or ammonium carbonate. The different counter-ions can have subtle, differential interactions with the isomers and the stationary phase, sometimes improving separation.

  • Advanced Techniques: If chromatographic separation remains elusive, you may need to explore more advanced techniques. Differential Mobility Spectrometry (DMS) or Ion Mobility Spectrometry (IMS), which separate ions based on their size and shape in the gas phase after the LC, have been shown to successfully separate hexose phosphate isomers that co-elute chromatographically.[19]

Data & Protocols
Table 1: Recommended Starting Conditions for HILIC-MS
ParameterRecommendationRationale
Chromatography Mode HILICEssential for retaining highly polar sugar phosphates.[6][7]
Column Chemistry Amide, Zwitterionic (e.g., ZIC-pHILIC)Amide phases are robust and show good selectivity for sugars. Zwitterionic phases can offer unique selectivity and reduce secondary electrostatic interactions.[16]
Mobile Phase A 10 mM Ammonium Acetate or Carbonate in 90:10 Water:ACNAqueous phase. Buffer controls pH for consistent ionization and peak shape. Small amount of ACN improves mixing.[16]
Mobile Phase B 10 mM Ammonium Acetate or Carbonate in 95:5 ACN:WaterOrganic phase. High ACN content is the "weak" solvent required for HILIC retention.[14]
Gradient Profile Start at 95-90% B, hold for 1-2 min. Decrease to 40-50% B over 10-20 min.Gradual increase in water content elutes the polar analytes. A shallow gradient is key for isomer resolution.[3]
Equilibration Minimum 10 column volumes of starting conditions.Critical for re-establishing the aqueous layer on the stationary phase to ensure reproducible retention.[12]
Flow Rate 0.2 - 0.4 mL/min (for 2.1 mm ID column)Standard flow rate for UHPLC applications.
Column Temperature 30 - 40 °CImproves reproducibility and can slightly alter selectivity.
Injection Volume 1 - 5 µLKeep small to avoid solvent mismatch effects.[13]
Sample Diluent 90% Acetonitrile with same buffer as mobile phaseCritical for good peak shape. Must match initial mobile phase conditions.[12]
MS Detection Mode Negative Ion ESIThe phosphate group is easily deprotonated to form [M-H]⁻ ions.[17]
Experimental Protocol: Mobile Phase Preparation

This protocol ensures the preparation of stable, reliable mobile phases for HILIC-MS.

  • Prepare Aqueous Buffer Stock (100 mM):

    • Weigh out the appropriate amount of ammonium acetate (or formate/carbonate).

    • Dissolve in high-purity (e.g., 18.2 MΩ·cm) water to create a 100 mM stock solution.

    • Adjust pH if necessary using ammonium hydroxide or acetic acid.

    • Filter the stock solution through a 0.22 µm filter.

  • Prepare Mobile Phase A (Aqueous):

    • In a 1 L volumetric flask, add 100 mL of your 100 mM buffer stock.

    • Add 100 mL of HPLC-grade acetonitrile.

    • Bring to volume with high-purity water.

    • Mix thoroughly. This results in a solution of 10 mM buffer in 90:10 Water:ACN.

  • Prepare Mobile Phase B (Organic):

    • In a 1 L volumetric flask, add 100 mL of your 100 mM buffer stock.

    • Add 50 mL of high-purity water.

    • Bring to volume with HPLC-grade acetonitrile.

    • Mix thoroughly. This results in a solution of 10 mM buffer in 95:5 ACN:Water.

  • Final Steps:

    • Sonicate both mobile phases for 10-15 minutes to degas.

    • Prepare fresh solutions every 2-3 days to avoid changes in composition due to evaporation.

Visual Troubleshooting Guide

To aid in diagnosing issues, the following flowchart outlines a logical troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Workflow for D-Allose 6-Phosphate Analysis Start Start: Identify Problem NoRetention Poor or No Retention Start->NoRetention BadPeakShape Poor Peak Shape (Broad, Tailing) Start->BadPeakShape LowSignal Low MS Sensitivity Start->LowSignal DriftRT Unstable Retention Time Start->DriftRT Cause_Mode Wrong Mode? (e.g., using C18) NoRetention->Cause_Mode Is analyte eluting in void? Cause_Solvent Injection Solvent Mismatch? BadPeakShape->Cause_Solvent Is peak fronting or split? Cause_Equil Insufficient Equilibration? BadPeakShape->Cause_Equil Is peak broad? Cause_pH Mobile Phase pH or Buffer Issue? BadPeakShape->Cause_pH Is peak tailing? Cause_Ionization Poor Ionization? LowSignal->Cause_Ionization Is signal weak but peak sharp? DriftRT->Cause_Equil Is drift random? Cause_MP_Prep Mobile Phase Evaporation/Aging? DriftRT->Cause_MP_Prep Is drift consistent over a batch? Sol_HILIC Action: Switch to HILIC column and method. Cause_Mode->Sol_HILIC Sol_Solvent Action: Match sample solvent to initial mobile phase. Cause_Solvent->Sol_Solvent Sol_Equil Action: Increase equilibration time (≥10 column volumes). Cause_Equil->Sol_Equil Sol_pH Action: Check pH. Use volatile buffer (e.g., 10mM Amm. Acetate). Cause_pH->Sol_pH Sol_Ionization Action: Use Negative ESI. Increase pH with NH4OH. Cause_Ionization->Sol_Ionization Sol_MP_Prep Action: Prepare fresh mobile phase daily. Cause_MP_Prep->Sol_MP_Prep

Caption: A flowchart for systematic troubleshooting of common LC-MS issues.

References
  • Simultaneous Profiling of Multiple Phosphorylated Metabolites in Typical Biological Matrices via Ion-Pair Reversed-Phase Ultrahigh-Performance Liquid Chromatography and Mass Spectrometry. (2025). Analytical Chemistry. [Link]

  • How to Avoid Common Problems with HILIC Methods. (2020). Restek Resource Hub. [Link]

  • Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. (n.d.). ScienceDirect. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent Technologies. [Link]

  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. (n.d.). Agilent Technologies. [Link]

  • Ion Chromatography Coupled with Mass Spectrometry for Metabolomics. (n.d.). LabRulez LCMS. [Link]

  • High Performance Ion Pair-Reverse Phase LC/Q-TOF Method for Profiling Diverse Classes of Endogenous Metabolites with Separation. (n.d.). Agilent Technologies. [Link]

  • Separation of hexose phosphate isomers using differential mobility spectrometry (DMS). (n.d.). SCIEX. [Link]

  • Sugar phosphates resolution. (2010). Chromatography Forum. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink. [Link]

  • What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? (n.d.). Waters. [Link]

  • Dihydrogen phosphate anion boosts the detection of sugars in electrospray ionization mass spectrometry: A combined experimental and computational investigation. (2022). PubMed. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (n.d.). ResearchGate. [Link]

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (2026). ResearchGate. [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. (2025). ScienceDirect. [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (n.d.). NSF Public Access Repository. [Link]

  • Nucleotide and Nucleotide Sugar Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry on Surface-Conditioned Porous Graphitic Carbon. (2010). ACS Publications. [Link]

  • Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology. (2025). PMC. [Link]

  • Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. (2022). ACS Publications. [Link]

  • Sensitive analysis of trehalose-6-phosphate and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2019). PubMed. [Link]

  • Development and application of LC-MS approaches for studying the plant primary metabolome. (2008). White Rose eTheses Online. [Link]

Sources

Troubleshooting

troubleshooting D-allose 6-phosphate mass spec ionization efficiency

Welcome to the Technical Support Center for LC-MS/MS analysis of rare sugar phosphates. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the notoriously difficult ionizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS analysis of rare sugar phosphates. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the notoriously difficult ionization and retention challenges associated with D-allose 6-phosphate.

D-allose 6-phosphate is a highly polar, negatively charged hexose monophosphate. Because it lacks basic sites and possesses a labile phosphate group, it is highly susceptible to ion suppression, in-source fragmentation, and poor chromatographic retention. This guide bypasses generic advice, focusing instead on the physicochemical causality behind these failures and providing self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow: D-Allose 6-Phosphate Ionization Failure

TroubleshootingWorkflow Start Low D-Allose 6-Phosphate Signal in LC-MS/MS Check1 Is the analyte eluting in the void volume? Start->Check1 Fix1 Implement HILIC or Ion-Pairing RP (TBA) Check1->Fix1 Yes Check2 Is there significant matrix suppression? Check1->Check2 No Fix2 Optimize Sample Prep or utilize Nano-LC Check2->Fix2 Yes Check3 Is the precursor lost to in-source fragmentation? Check2->Check3 No Fix3 Lower Declustering Potential & Capillary Temp Check3->Fix3 Yes Deriv Apply 2-DMBA Chemical Derivatization Check3->Deriv No / Signal still low

Diagnostic workflow for resolving D-allose 6-phosphate MS ionization issues.

Section 1: Core Troubleshooting Guide (The "Why" and "How")

Q: Why is my absolute signal for D-allose 6-phosphate near the noise floor on a standard C18 column? A: This is a classic case of void volume co-elution leading to extreme matrix suppression. D-allose 6-phosphate is highly hydrophilic. On a standard reversed-phase (RP) C18 column, it does not partition into the stationary phase and elutes immediately in the void volume alongside non-volatile salts, proteins, and phospholipids[1]. These matrix components compete for charge droplets in the electrospray (ESI) source, completely suppressing the ionization of the sugar phosphate[2]. You must shift the retention mechanism using Ion-Pairing (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).

Q: I am seeing a massive peak at m/z 97, but my precursor (m/z 259.02) is missing. What is happening? A: You are observing severe in-source fragmentation. The phosphate group on hexose 6-phosphates is highly labile. When the declustering potential (DP), cone voltage, or capillary temperature is set too high, the molecule undergoes in-source decay, losing H2​PO4−​ (m/z 97) or H3​PO4​ before it even reaches the first quadrupole[3]. Solution: Lower your source temperature slightly and perform a compound optimization infusion to find the lowest possible declustering potential that still desolvates the ions without breaking the phosphate ester bond.

Q: How do I differentiate D-allose 6-phosphate from glucose 6-phosphate or fructose 6-phosphate? A: D-allose is a C3 epimer of D-glucose. Because they are exact mass isomers (m/z 259.02) with nearly identical MS/MS fragmentation patterns, mass spectrometry alone cannot distinguish them[4]. You must achieve baseline chromatographic separation. If standard HILIC fails to resolve them, chemical derivatization is required to amplify minor stereochemical differences into major retention time shifts[5].

Section 2: Self-Validating Experimental Protocols

To guarantee data integrity, do not rely on native RP-LC. Implement one of the following two validated methodologies depending on your sensitivity requirements.

Protocol A: Tributylamine (TBA) Ion-Pairing RP-LC-MS/MS

Mechanism: Tributylamine acts as an amphiphilic ion-pairing reagent. The positively charged amine pairs with the negatively charged phosphate group of D-allose 6-phosphate. This neutralizes the analyte's charge and adds a hydrophobic "tail," drastically increasing its retention on a C18 column and shifting it away from the suppression zone[4].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in LC-MS grade water. The acetic acid buffers the pH to ~4.9, ensuring TBA remains protonated.

    • Buffer B: 100% LC-MS grade Methanol.

  • System Suitability & Self-Validation Check:

    • Spike your biological matrix with a 13C -labeled hexose 6-phosphate internal standard (IS) prior to extraction.

    • Validation Logic: Calculate the ratio of unlabeled to 13C -labeled peak areas across a serial dilution of your matrix. If the ratio remains constant while the absolute areas drop, your IS is successfully correcting for any residual matrix effects[6].

  • Chromatography & MS Tuning:

    • Use a sub-2 µm C18 column (e.g., 100 x 2.1 mm). Run a shallow gradient from 0% to 20% B over 10 minutes.

    • Operate the MS in Negative ESI mode, monitoring the MRM transition m/z 259.0 97.0.

Protocol B: 2-DMBA Chemical Derivatization for Ultrasensitive Detection

Mechanism: When native ionization is insufficient (e.g., single-cell analysis or trace samples), derivatization with 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) targets the phosphate group. This adds a highly hydrophobic and easily ionizable moiety, improving limits of detection (LODs) by up to 147-fold and enabling baseline separation of hexose isomers[5].

  • Reagent Preparation: Prepare a 20 mM solution of 2-DMBA in anhydrous acetonitrile.

  • Derivatization Reaction:

    • Mix 50 µL of the dried sample extract with 50 µL of the 2-DMBA reagent.

    • Incubate at 40°C for 1 hour. Quench the reaction with 10 µL of 5% formic acid.

  • System Suitability & Self-Validation Check:

    • Blank Validation: Run a reagent-only blank to verify the absence of isobaric background interference.

    • Recovery Validation: Run a spiked recovery sample to confirm >95% derivatization efficiency. The added mass of the derivative shifts the precursor m/z entirely out of the low-mass matrix noise region[5].

Section 3: Quantitative Data Summary

The following table summarizes the expected performance metrics when applying different analytical strategies to hexose 6-phosphates.

Analytical StrategyChromatographic Retention MechanismMS PolarityTypical LODIsomer Resolution (e.g., vs G6P)
Standard C18 (RP) None (Elutes in Void Volume)ESI (-)> 500 ng/mLPoor (Co-elution)
HILIC Hydrophilic PartitioningESI (-)50 - 100 ng/mLModerate
IP-RP (TBA) Ion-Pairing (Hydrophobic)ESI (-)10 - 50 ng/mLModerate
2-DMBA Derivatization Hydrophobic PartitioningESI (-)< 1 ng/mLExcellent (Baseline)

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use positive ion mode (ESI+) for D-allose 6-phosphate? A: It is highly discouraged for native analysis. Sugar phosphates lack basic functional groups (like amines) that readily accept a proton. While you might force sodium or potassium adducts ( [M+Na]+ ), these are notoriously difficult to fragment cleanly in MS/MS, leading to poor sensitivity. Always default to negative ion mode ( [M−H]− ) unless you are using a derivatization agent specifically designed to add a positive charge (like AEC derivatization)[1].

Q: I am using HILIC, but my D-allose 6-phosphate peaks are severely tailing. How do I fix this? A: Peak tailing in HILIC for sugar phosphates is almost always caused by secondary Lewis acid-base interactions between the phosphate group and metal surfaces in the column hardware or LC flow path[7]. To resolve this, use a PEEK-lined column, passivate your LC system with phosphoric acid prior to the run, or add a trace amount of medronic acid (a metal chelator) to your mobile phase.

Q: Does the extraction solvent impact the ionization efficiency later on? A: Absolutely. Extracting with pure water will pull down massive amounts of proteins and salts, guaranteeing ion suppression. A cold 80% methanol or 2:1 methanol:chloroform extraction precipitates proteins and leaves highly non-polar lipids in the organic phase, yielding a much cleaner aqueous phase for sugar phosphate analysis[8].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Substrate Specificity of D-Allose 6-Phosphate Isomerase and Ribose 5-Phosphate Isomerase

For researchers in metabolic engineering, enzymology, and drug development, understanding the nuanced differences in substrate specificity between closely related enzymes is paramount. This guide provides an in-depth, ob...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in metabolic engineering, enzymology, and drug development, understanding the nuanced differences in substrate specificity between closely related enzymes is paramount. This guide provides an in-depth, objective comparison of D-allose 6-phosphate isomerase and Ribose 5-phosphate isomerase, moving beyond surface-level descriptions to explore the structural determinants and catalytic mechanisms that govern their distinct, and sometimes overlapping, functionalities. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for your own investigations.

Introduction: Two Key Players in Sugar Phosphate Metabolism

D-Allose 6-phosphate isomerase (AlsI) and Ribose 5-phosphate isomerase (Rpi) are both crucial enzymes in carbohydrate metabolism, catalyzing the interconversion of aldose and ketose sugars. While Rpi is a ubiquitous enzyme central to the pentose phosphate pathway (PPP) and the Calvin cycle, AlsI is involved in the catabolism of the rare sugar D-allose.[1][2][3] Their primary reactions are:

  • Ribose 5-Phosphate Isomerase (Rpi): Catalyzes the reversible isomerization of D-ribose 5-phosphate (R5P), an aldopentose, to D-ribulose 5-phosphate (Ru5P), a ketopentose.[1][4] This is a cornerstone of the non-oxidative branch of the PPP, providing precursors for nucleotide biosynthesis and intermediates for glycolysis.[1][3]

  • D-Allose 6-Phosphate Isomerase (AlsI): Primarily known for its role in the D-allose catabolic pathway, this enzyme interconverts D-allose 6-phosphate (A6P), an aldohexose, and D-allulose 6-phosphate (Au6P), a ketohexose.[2][5]

Despite their distinct primary roles, a degree of substrate promiscuity exists, particularly within the RpiB family, making a detailed specificity analysis essential for accurate application and research.[2][6]

Comparative Substrate Specificity: Beyond the Nameplate Reaction

While their names suggest a narrow focus, the reality of their substrate acceptance is more complex. The specificity is not absolute and varies significantly between different isoforms of Rpi (RpiA and RpiB) and related enzymes.

Ribose 5-Phosphate Isomerase (Rpi)

There are two distinct, non-homologous classes of Rpi: RpiA and RpiB.[7]

  • RpiA: This is the most common form found in eukaryotes and many bacteria.[6] It is generally considered to have a stricter specificity for its cognate substrates, R5P and Ru5P.[3]

  • RpiB: Found in some bacteria and parasitic protozoa, RpiB exhibits a broader substrate range.[6] Certain RpiB enzymes, such as the one from Escherichia coli, can efficiently isomerize both the 5-carbon R5P and the 6-carbon A6P.[2][6] However, this is not a universal trait. For example, the RpiB from Trypanosoma cruzi and Mycobacterium tuberculosis can isomerize R5P but are inhibited by A6P, which acts as a competitive inhibitor rather than a substrate.[6] Some RpiB enzymes have also shown activity towards other rare sugars like L-talose and D-allose (the non-phosphorylated form).[8]

D-Allose 6-Phosphate Isomerase (AlsI)

AlsI, which is structurally related to the RpiB family, demonstrates a clear preference for hexose phosphates. Its primary activity is the isomerization of A6P to Au6P.[2][5] However, studies have shown that AlsI from E. coli is promiscuous and can catalyze the epimerization of D-ribulose 5-phosphate, the product of the Rpi reaction.[2][5] This cross-reactivity highlights the evolutionary and functional relationship between these enzymes.

Quantitative Comparison of Kinetic Parameters

The following table summarizes representative kinetic data, illustrating the differences in substrate preference. It is crucial to note that these values can vary based on the organism, enzyme isoform, and assay conditions.

Enzyme (Organism)SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
RpiA (E. coli)D-Ribose 5-Phosphate3.121006.8 x 105[3]
RpiB (T. cruzi)D-Ribose 5-Phosphate4.0--[4]
D-Ribulose 5-Phosphate1.4--[4]
RpiB (C. flaccumfaciens)D-Allulose32047691.49 x 104[9]
AlsI (RPE) (E. coli)D-Allulose 6-Phosphate0.0438009.5 x 107[2]
D-Ribulose 5-Phosphate0.61302.2 x 105[2]

Note: AlsI from E. coli is also referred to as D-ribulose-5-phosphate 3-epimerase (RPE), reflecting its promiscuous activity.

Structural and Mechanistic Basis for Specificity

The differences in substrate specificity are rooted in the architecture of their active sites and their catalytic mechanisms. Both RpiB and AlsI typically utilize a metal-independent, acid-base catalytic mechanism involving a cis-enediolate intermediate.[10][11]

The Role of the Phosphate-Binding Loop

A key determinant of specificity between 5-carbon and 6-carbon sugars in the RpiB/AlsI superfamily is a phosphate-binding loop.[2][6]

  • In enzymes specific for 5-carbon substrates (like T. cruzi RpiB): This loop is positioned to optimally accommodate the phosphate group of R5P. The smaller active site pocket sterically hinders the entry of the larger hydroxymethylene group of a 6-carbon sugar like A6P.[6]

  • In enzymes that accommodate 6-carbon substrates (like E. coli RpiB and AlsI): The phosphate-binding loop is altered, creating a larger pocket that can accept the additional hydroxymethylene group of hexose phosphates.[2][6] Site-directed mutagenesis studies have confirmed this hypothesis; modifying the loop in T. cruzi RpiB to resemble that of E. coli RpiB conferred the ability to act on A6P.[6]

Catalytic Mechanism Overview

The isomerization process for both enzyme types generally follows these steps, which proceed through an open-chain form of the sugar phosphate:[3][10]

  • Substrate Binding & Ring Opening: The cyclic furanose form of the aldose phosphate binds to the active site. Catalytic residues, often histidines, facilitate the opening of the sugar ring to its linear aldehyde form.[4][10]

  • Isomerization via cis-Enediolate Intermediate: A general base (e.g., an aspartate or cysteine residue) abstracts a proton from the C2 carbon of the aldose, while a general acid donates a proton to the C1 carbonyl oxygen.[10][12] This forms a planar, high-energy cis-enediolate intermediate.

  • Tautomerization and Product Formation: The intermediate collapses as the general acid (now deprotonated) abstracts a proton from the C2 hydroxyl, and the general base (now protonated) donates a proton to the C1 carbon, forming the ketose product.[10]

  • Product Release: The linear ketose phosphate is released from the active site.

Isomerase_Mechanism cluster_0 Enzyme Active Site Aldose-P_Bound 1. Aldose-P (Ring Form) Binds to Active Site Ring_Opening 2. Ring Opening Aldose-P_Bound->Ring_Opening Catalysis Open_Chain 3. Aldose-P (Open Chain) Ring_Opening->Open_Chain Proton_Transfer1 4. Proton Transfer (Base abstracts H+ from C2) Open_Chain->Proton_Transfer1 Enediolate 5. cis-Enediolate Intermediate Proton_Transfer1->Enediolate Proton_Transfer2 6. Proton Transfer (Acid donates H+ to C1) Enediolate->Proton_Transfer2 Ketose-P 7. Ketose-P (Open Chain) Proton_Transfer2->Ketose-P Product_Release 8. Product Release Ketose-P->Product_Release Product_Released Ketose-P (Product) Product_Release->Product_Released

Caption: Generalized catalytic mechanism for sugar phosphate isomerases.

Experimental Protocols for Specificity Determination

To empirically determine and compare the substrate specificity of your isomerase of interest, a robust and reproducible experimental workflow is essential.

Workflow Overview

Specificity_Workflow Cloning Step 1: Cloning & Expression Gene of interest cloned into expression vector Transform E. coli Induce protein expression (e.g., IPTG) Purification Step 2: Protein Purification Cell lysis (sonication) Affinity Chromatography (e.g., HisTrap) Size-Exclusion Chromatography (optional) Cloning->Purification Verification Step 3: Purity Verification SDS-PAGE analysis Bradford or BCA assay for concentration Purification->Verification Assay Step 4: Kinetic Assays Test with panel of substrates (R5P, A6P, etc.) Use coupled spectrophotometric assay Vary substrate concentration Verification->Assay Analysis Step 5: Data Analysis Plot initial rates vs. [S] Fit to Michaelis-Menten equation Determine Km, Vmax, kcat Assay->Analysis

Caption: Experimental workflow for enzyme specificity characterization.

Detailed Protocol: Coupled Spectrophotometric Assay

This protocol provides a continuous and reliable method for measuring the formation of a ketose phosphate that can be further metabolized by coupling enzymes, leading to a change in NAD(P)H absorbance. This example is for the conversion of D-allulose 6-phosphate to D-fructose 6-phosphate, a reaction catalyzed promiscuously by some isomerases.[2][5]

Principle: The isomerase converts the substrate (e.g., D-allulose 6-phosphate) to a product (D-fructose 6-phosphate). This product is then acted upon by a series of coupling enzymes. Phosphoglucoisomerase converts D-fructose 6-phosphate to glucose 6-phosphate. Glucose-6-phosphate dehydrogenase then oxidizes glucose 6-phosphate, reducing NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified isomerase enzyme of interest

  • Substrate stock solution (e.g., 100 mM D-allulose 6-phosphate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 5 mM MgCl2

  • NADP+ stock solution (10 mM)

  • Coupling Enzymes:

    • Phosphoglucoisomerase (PGI) (e.g., from baker's yeast, ~1000 U/mL)

    • Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., from Leuconostoc mesenteroides, ~500 U/mL)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

  • Prepare the Assay Master Mix: For each reaction, prepare a master mix containing all components except the substrate. This ensures consistency. For a final volume of 200 µL per well:

    • 160 µL Assay Buffer

    • 4 µL NADP+ stock (final concentration: 0.2 mM)

    • 1 µL PGI (final concentration: 5 U/mL)

    • 1 µL G6PDH (final concentration: 2.5 U/mL)

    • Causality Check: Using an excess of coupling enzymes ensures that the isomerase reaction is the rate-limiting step, a critical requirement for accurate kinetic measurements.

  • Set up the Reaction Plate:

    • Add 180 µL of the Assay Master Mix to each well.

    • Add a variable volume of substrate stock solution to achieve a range of final concentrations (e.g., 0.05 mM to 10 mM). Add a corresponding volume of Assay Buffer to wells to bring the volume to 190 µL. Include a "no substrate" control.

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes in the spectrophotometer.

  • Initiate the Reaction:

    • Add 10 µL of your purified isomerase (at a concentration determined to give a linear reaction rate for at least 5-10 minutes) to each well to start the reaction.

    • Immediately begin monitoring the change in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient for NADPH at 340 nm (ε = 6220 M-1cm-1).

    • Plot V0 against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

    • Calculate the turnover number (kcat) using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.

Self-Validation System:

  • Linearity Check: Ensure the reaction rate is linear over the measurement period. If not, reduce the enzyme concentration.

  • Coupling Enzyme Control: Run a control reaction with the highest substrate concentration but without your primary isomerase to ensure there is no background reaction from the coupling enzymes or substrate instability.

  • Substrate Panel: Repeat this assay with a panel of potential substrates (e.g., D-ribose 5-phosphate, D-allose 6-phosphate, L-talose) to build a comprehensive specificity profile.

Conclusion and Future Directions

The specificity of D-allose 6-phosphate isomerase and Ribose 5-phosphate isomerase is not absolute and is highly dependent on the enzyme's structural family (RpiA vs. RpiB/AlsI) and the specific architecture of the active site, particularly the phosphate-binding loop. While RpiA is highly specific for pentose phosphates, certain RpiB enzymes and the related AlsI show significant promiscuity, readily accepting hexose phosphates.

For researchers in drug development, the distinct substrate preferences, especially between host (human RpiA) and pathogen (e.g., T. cruzi RpiB) enzymes, present opportunities for designing selective inhibitors. For metabolic engineers, the promiscuity of certain isomerases can be harnessed for the biocatalytic production of rare sugars.[13][14] Understanding these fine-grained differences through rigorous, quantitative analysis is the key to unlocking their full potential in both therapeutic and industrial applications.

References

  • Ribose-5-phosphate isomerase - Wikipedia. Wikipedia. [Link]

  • Ribose-5-phosphate isomerase - M-CSA Mechanism and Catalytic Site Atlas. M-CSA. [Link]

  • Yeom, S. J., Kim, Y. S., & Oh, D. K. (2010). Substrate specificity of ribose-5-phosphate isomerases from Clostridium difficile and Thermotoga maritima. Applied Microbiology and Biotechnology, 87(5), 1827–1835. [Link]

  • Chan, A. H., Ju, T., & Gerlt, J. A. (2008). Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Biochemistry, 47(36), 9608–9617. [Link]

  • Chan, A. H., Ju, T., & Gerlt, J. A. (2008). Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Biochemistry, 47(36), 9608–9617. [Link]

  • Park, C. S., Yeom, S. J., & Oh, D. K. (2007). Substrate specificity of a galactose 6-phosphate isomerase from Lactococcus lactis that produces d-allose from d-psicose. Biotechnology Letters, 29(10), 1599–1604. [Link]

  • Zhang, W., Gu, Z., Zhang, T., & Rao, Z. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Applied Microbiology and Biotechnology, 104(16), 6899–6911. [Link]

  • Zhang, R. G., Andersson, C. E., Savchenko, A., Skarina, T., Evdokimova, E., Beasley, S., Arrowsmith, C. H., Edwards, A. M., Joachimiak, A., & Mowbray, S. L. (2003). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. Structure, 11(1), 31–42. [Link]

  • Kovalev, N., Kiyamova, A., & Melnikov, V. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(22), 14095. [Link]

  • Jung, W. S., Singh, R. K., Lee, J. K., & Pan, C. H. (2013). Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates. PLOS ONE, 8(8), e72902. [Link]

  • Stern, A. L., Burgos, E. S., Cazzulo, J. J., & Nowicki, C. (2007). Ribose 5-phosphate isomerase type B from Trypanosoma cruzi: kinetic properties and site-directed mutagenesis reveal information about the reaction mechanism. The Biochemical journal, 401(1), 219–226. [Link]

  • Zhang, W., et al. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Applied Microbiology and Biotechnology. [Link]

  • Oroz-Guinea, I., et al. (2015). Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity. PLOS Neglected Tropical Diseases. [Link]

  • Chen, Z., et al. (2021). Biochemical properties and kinetic parameters of enzymes acting on D-allose. Applied Microbiology and Biotechnology. [Link]

  • Kiely, M. E., & Wood, T. (1973). Partial purification and kinetic properties of ribose-5-phosphate ketol-isomerase and ribulose-5-phosphate 3-epimerase from various sources. Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]

  • Yoon, S. H., et al. (2009). Substrate specificity of a glucose-6-phosphate isomerase from Pyrococcus furiosus for monosaccharides. Applied Microbiology and Biotechnology. [Link]

  • Various Authors. (2024). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. medtigo Journal. [Link]

  • Park, C. S., et al. (2007). Isomerization reactions of (A) d-allose (), (C) d-psicose ( ), and (C) d-altrose () by galactose 6-phosphate isomerase from Lactococcus lactis. ResearchGate. [Link]

  • Kim, H. J., et al. (2011). Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose. Applied and Environmental Microbiology. [Link]

  • Roos, A. K., et al. (2011). Structures of Type B Ribose 5-phosphate Isomerase From Trypanosoma Cruzi Shed Light on the Determinants of Sugar Specificity in the Structural Family. The FEBS Journal. [Link]

  • Hansen, T., et al. (2004). Structural Basis for Phosphomannose Isomerase Activity in Phosphoglucose Isomerase from Pyrobaculum aerophilum: A Subtle Difference between Distantly Related Enzymes. Biochemistry. [Link]

  • Yeom, S. J., et al. (2013). Development of Novel Sugar Isomerases by Optimization of Active Sites in Phosphosugar Isomerases for Monosaccharides. Applied and Environmental Microbiology. [Link]

  • Kim, H. J., et al. (2011). Characterization of a Mannose-6-Phosphate Isomerase from Thermus thermophilus and Increased l-Ribose Production by Its R142N Mutant. Applied and Environmental Microbiology. [Link]

  • Mariano, S., et al. (2009). Competitive inhibitors of type B ribose 5-phosphate isomerases: design, synthesis and kinetic evaluation of new D-allose and D-allulose 6-phosphate derivatives. Carbohydrate Research. [Link]

  • Choi, J. H., et al. (2021). Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Yoshihara, A., et al. (2019). The reaction of ribose-5-phosphate isomerase (RPI), and a postulated... ResearchGate. [Link]

  • Yeom, S. J., et al. (2013). Development of novel sugar isomerases by optimization of active sites in phosphosugar isomerases for monosaccharides. Applied and Environmental Microbiology. [Link]

  • Jeffery, C. J., et al. (2001). The crystal structure of rabbit phosphoglucose isomerase complexed with 5-phospho-d-arabinonohydroxamic acid. Proceedings of the National Academy of Sciences. [Link]

  • Yoshihara, A. (2017). Enzymes for Rare Sugar Production. Glycoforum. [Link]

  • Zhang, X., et al. (2024). Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production. AMB Express. [Link]

  • Leah4sci MCAT. (2019, February 18). Aldolase Mechanism. YouTube. [Link]

  • Richard, J. P., & Moran, G. (Eds.). (2023). New Experimental Probes for Enzyme Specificity and Mechanism. Academic Press.

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Comparative

Cross-Validation of D-Allose 6-Phosphate Quantification Methods: A Technical Guide for Metabolic Profiling

Introduction: The Biological Imperative for Accurate Quantification D-Allose, a C-3 epimer of D-glucose, is a rare sugar that has garnered intense interest for its anti-proliferative effects in cancer models and its abil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biological Imperative for Accurate Quantification

D-Allose, a C-3 epimer of D-glucose, is a rare sugar that has garnered intense interest for its anti-proliferative effects in cancer models and its ability to trigger robust immune responses in plants. However, D-allose itself is largely a prodrug; its biological activity strictly requires intracellular phosphorylation by hexokinase to form D-allose 6-phosphate (A6P) [1]. Once phosphorylated, A6P acts as a potent signaling molecule, upregulating transcription factors like OsABF1 and AtABI5, and activating NADPH oxidases to produce reactive oxygen species (ROS)[1][2].

Because A6P is the true bioactive mediator, precise quantification of this metabolite is critical for pharmacokinetic profiling, metabolic flux analysis, and drug development. Yet, quantifying A6P presents a triad of analytical challenges:

  • Extreme Polarity: As a sugar phosphate, A6P is highly hydrophilic and fails to retain on standard reversed-phase (C18) columns[3][4].

  • Isomeric Interference: Biological matrices are flooded with structural isomers like glucose 6-phosphate (G6P) and fructose 6-phosphate (F6P). Distinguishing A6P from these endogenous pools requires exceptional resolving power.

  • Trace Concentrations: Physiological levels of A6P are often in the low micromolar to nanomolar range, demanding high-sensitivity detection[5].

To establish a robust analytical framework, researchers must cross-validate their quantification strategies. This guide objectively compares the three leading methodologies—LC-MS/MS , HPAEC-PAD , and Coupled-Enzyme Assays —detailing the causality behind experimental choices and providing self-validating protocols.

Fig 1. D-allose phosphorylation by hexokinase triggers downstream plant defense signaling.

Platform Comparison: Mechanistic Insights

LC-MS/MS (HILIC or Ion-Pairing)

The Mechanism: To overcome the poor retention of sugar phosphates on C18 columns, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizes either Hydrophilic Interaction Liquid Chromatography (HILIC) or volatile ion-pairing reagents (e.g., tributylammonium acetate, TBAA)[3][4]. Detection via Multiple Reaction Monitoring (MRM) isolates the precursor ion (e.g., m/z 259 for hexose phosphates in negative mode) and quantifies specific fragment ions. The Verdict: LC-MS/MS is the undisputed gold standard for isotope-resolved metabolic flux analysis (e.g., tracing 13 C-D-allose)[6][7]. However, it is susceptible to ion suppression from biological salts and struggles to chromatographically resolve all hexose phosphate epimers perfectly[3].

HPAEC-PAD

The Mechanism: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) exploits the fact that carbohydrates are weak acids (pKa 12–14). By using a highly alkaline mobile phase (e.g., NaOH/NaOAc), the hydroxyl groups of A6P are ionized, allowing for powerful separation on strong anion-exchange resins[5]. The PAD system detects the analytes by measuring the electrical current generated during their oxidation at a gold working electrode. The Verdict: HPAEC-PAD is the champion of isomer resolution . It can baseline-separate A6P from G6P and F6P without derivatization[5]. However, because detection relies on electrochemical oxidation rather than mass-to-charge ratio, it cannot distinguish between 12 C and 13 C isotopes, rendering it unsuitable for fluxomics[3].

Coupled-Enzyme Spectrophotometric Assay

The Mechanism: This method leverages the stereospecificity of enzymes. A6P can be quantified by coupling specific epimerases (e.g., D-allulose 6-phosphate 3-epimerase, ALSE) with phosphoglucoisomerase and glucose-6-phosphate dehydrogenase. The cascade ultimately oxidizes the sugar phosphate while reducing NADP + to NADPH, which is measured spectrophotometrically at 340 nm[8][9]. The Verdict: Highly accessible and excellent for high-throughput screening, but limited by the availability of highly purified, specific enzymes and generally lower sensitivity compared to chromatographic methods.

Quantitative Performance Data

The following table synthesizes the performance metrics of the three platforms, allowing researchers to select the appropriate method based on their specific experimental constraints.

Analytical MetricHILIC-LC-MS/MSHPAEC-PADCoupled-Enzyme Assay
Primary Utility Metabolic Flux ( 13 C tracing)Steady-State Isomer ProfilingHigh-Throughput Screening
Limit of Detection (LOD) ~10 - 50 nM~30 - 100 nM~1 - 5 µM
Isomer Resolution Moderate (requires optimized gradients)Excellent (Baseline separation)High (Dependent on enzyme specificity)
Isotopic Resolution Yes (Mass-based differentiation)NoNo
Matrix Susceptibility High (Ion suppression in ESI)Low (High pH mitigates interference)Moderate (Endogenous NADP(H) interference)
Throughput Medium (15-30 min/run)Medium (20-40 min/run)High (96/384-well plate format)

Self-Validating Experimental Workflows

To ensure scientific integrity, a cross-validation study must utilize a unified sample extraction protocol that feeds into parallel analytical pipelines. The inclusion of internal standards ensures the system validates its own recovery rates.

Fig 2. Parallel cross-validation workflow for A6P quantification across three platforms.
Phase 1: Universal Metabolite Quenching and Extraction

Causality: Sugar phosphates have extremely rapid turnover rates (half-lives in seconds). Endogenous phosphatases will rapidly hydrolyze A6P to D-allose if not immediately deactivated.

  • Quenching: Rapidly wash cells/tissue with ice-cold PBS. Immediately submerge the sample in pre-chilled (-80°C) 80% methanol/water (v/v). The extreme cold and organic solvent instantly denature metabolic enzymes.

  • Internal Standardization: Spike the extraction buffer with a known concentration of a fully 13 C-labeled yeast extract or a synthetic non-endogenous sugar phosphate (e.g., sedoheptulose-1,7-bisphosphate) to calculate extraction recovery[5].

  • Extraction: Lyse cells via sonication (3 cycles of 10s on/off) on ice. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins and debris.

  • Concentration: Collect the supernatant and dry under a gentle stream of nitrogen gas or via vacuum centrifugation. Reconstitute in the appropriate starting mobile phase for the chosen downstream assay.

Phase 2A: LC-MS/MS (HILIC) Protocol

Causality: HILIC relies on a water-enriched layer on the stationary phase. Analytes partition into this layer based on polarity.

  • Column: Use a polymer-based amino HILIC column (e.g., Shodex Asahipak NH2P-50).

  • Mobile Phase:

    • Buffer A: 20 mM ammonium acetate in water (pH 9.0, adjusted with ammonium hydroxide to ensure phosphate groups are fully deprotonated for negative mode ESI).

    • Buffer B: 100% Acetonitrile.

  • Gradient: Start at 85% B, linearly decreasing to 20% B over 20 minutes to elute highly polar sugar phosphates.

  • Detection: Electrospray Ionization (ESI) in negative mode. Set MRM transitions for A6P (m/z 259.0 96.9 for phosphate fragment).

  • Validation Check: Confirm that the internal standard recovery is >80%. If lower, matrix ion suppression is occurring, and sample dilution or solid-phase extraction (SPE) cleanup is required.

Phase 2B: HPAEC-PAD Protocol

Causality: High pH is required to deprotonate sugar hydroxyls. A gradient of sodium acetate pushes the strongly bound multivalent sugar phosphates off the anion-exchange resin.

  • Column: CarboPac PA1 or PA200 analytical column with a guard column.

  • Mobile Phase:

    • Eluent A: 100 mM NaOH (prepared carbonate-free to prevent baseline drift).

    • Eluent B: 100 mM NaOH containing 1 M Sodium Acetate (NaOAc).

  • Gradient: Isocratic hold at 100% A for 5 minutes (elutes neutral sugars), followed by a linear gradient to 50% B over 30 minutes to elute sugar phosphates[4][5].

  • Detection: Pulsed Amperometric Detection using a gold working electrode with a standard quadruple potential waveform.

  • Validation Check: Run a mixed standard of G6P, F6P, and A6P. Adjust the NaOAc gradient slope until baseline resolution ( Rs​>1.5 ) is achieved between all three epimers.

Phase 2C: Coupled-Enzyme Assay

Causality: This assay relies on the sequential enzymatic conversion of A6P to 6-phosphogluconate, yielding a stoichiometric production of NADPH.

  • Reaction Mix: In a UV-transparent 96-well plate, combine 50 mM sodium HEPES (pH 7.5), 150 mM NaCl, 0.5 mM NADP + , 4 U glucose-6-phosphate dehydrogenase, 4 U phosphoglucoisomerase, and 4 U D-allulose 6-phosphate 3-epimerase (ALSE)[8][9].

  • Initiation: Add 20 µL of the reconstituted biological extract to 180 µL of the reaction mix.

  • Measurement: Monitor the increase in absorbance at 340 nm continuously for 30 minutes at 37°C using a microplate reader.

  • Validation Check: The reaction must reach a plateau. Calculate the A6P concentration using the Beer-Lambert law ( ϵ340​ for NADPH = 6220 M −1 cm −1 ). Run a blank (extract without ALSE enzyme) to subtract background reduction of NADP + by endogenous G6P.

Conclusion & Decision Matrix

No single analytical method is flawless for D-allose 6-phosphate quantification; therefore, platform selection must be driven by the specific biological question.

  • If the goal is to track the metabolic fate and flux of D-allose into downstream pathways (e.g., pentose phosphate pathway), LC-MS/MS utilizing 13 C-labeled tracers is mandatory due to its isotopic resolution[6][7].

  • If the goal is to accurately measure steady-state intracellular concentrations in complex tissues where G6P/F6P levels dwarf A6P, HPAEC-PAD provides the necessary isomer-resolving power without the risk of ESI ion suppression[3][5].

  • For high-throughput screening of hexokinase variants or drug formulations, the Coupled-Enzyme Assay offers rapid, scalable readouts[8][9].

By employing the cross-validation workflows outlined above, researchers can ensure their quantification data is both highly accurate and mechanistically sound, paving the way for advanced therapeutic applications of rare sugars.

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Validation

differential binding affinity of D-allose 6-phosphate to kinase enzymes

Differential Binding Affinity of D-Allose 6-Phosphate to Kinases and Metabolic Enzymes: A Comprehensive Comparison Guide Executive Summary: The Biochemical Paradox of D-Allose 6-Phosphate D-allose is a rare C3 epimer of...

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Author: BenchChem Technical Support Team. Date: April 2026

Differential Binding Affinity of D-Allose 6-Phosphate to Kinases and Metabolic Enzymes: A Comprehensive Comparison Guide

Executive Summary: The Biochemical Paradox of D-Allose 6-Phosphate

D-allose is a rare C3 epimer of D-glucose. While it structurally mimics glucose enough to be recognized by certain transport proteins and kinases, its intracellular fate is drastically different. When phosphorylated to D-allose 6-phosphate (A6P) , it creates a biochemical bottleneck. Because the C3 epimerization prevents A6P from binding to the active sites of downstream glycolytic enzymes (like phosphoglucose isomerase), A6P accumulates rapidly within the cell[1].

From an application and drug development standpoint, A6P is highly valuable. It acts as a potent signaling molecule—triggering reactive oxygen species (ROS) generation and defense responses in plants[2]—and serves as a high-affinity competitive inhibitor for specific bacterial isomerases, such as those found in Mycobacterium tuberculosis[3]. This guide objectively compares the binding affinities of A6P across different kinase and isomerase targets and provides validated experimental workflows for quantifying these interactions.

The Phosphorylation Bottleneck: AlsK vs. HXK

The formation of A6P is driven by the differential binding affinity of D-allose to various kinase enzymes. The kinetics of this phosphorylation dictate the intracellular concentration of A6P.

  • Bacterial Allose Kinase (AlsK): Found in Escherichia coli, AlsK has evolved specifically to handle D-allose. According to kinetic data from , AlsK exhibits a Km​ of 0.19 mM for D-allose, boasting a catalytic efficiency 735-fold higher than its activity with D-glucose[4].

  • Plant/Mammalian Hexokinase (HXK): In organisms lacking a dedicated allose metabolic pathway, standard hexokinases (e.g., AtHXK1 in Arabidopsis or OsHXK5 in rice) phosphorylate D-allose with very low affinity ( Km​ often >15 mM)[5]. Despite the slow turnover, the inability of the cell to metabolize A6P leads to its accumulation, which subsequently up-regulates the expression of transcription factors like OsABF1, leading to growth inhibition[5].

Off-Target Binding: A6P as a Competitive Inhibitor

Once generated, A6P's most critical therapeutic feature is its differential binding to Ribose 5-phosphate isomerase B (RpiB).

  • In E. coli (EcRpiB): A6P acts as a standard substrate, where the enzyme successfully catalyzes its conversion to D-allulose 6-phosphate[3].

  • In M. tuberculosis (MtRpiB): A6P acts as a potent competitive inhibitor . Because MtRpiB evolved to process 5-carbon sugars, the 6-carbon A6P binds to the active site with high affinity but cannot undergo the necessary conformational changes for isomerization, effectively trapping the enzyme and halting the pathogen's pentose phosphate pathway[3].

Table 1: Quantitative Binding Affinity Comparison
Target EnzymeOrganismInteraction TypeAffinity MetricMechanistic Consequence
Allose Kinase (AlsK) E. coliSubstrate (D-allose) Km​ = 0.19 mMRapid, high-efficiency generation of A6P.
Hexokinase (AtHXK1) A. thalianaSubstrate (D-allose) Km​ > 15 mMSlow generation of A6P; triggers ROS defense signaling.
RpiB (MtRpiB) M. tuberculosisCompetitive Inhibitor (A6P) Ki​ ≈ 9 µMDead-end inhibition; blocks pentose phosphate pathway.
RpiB (EcRpiB) E. coliSubstrate (A6P)Moderate Km​ Isomerizes A6P to D-allulose 6-phosphate.
Note: Ki​ value referenced is for the structurally analogous 5-phospho-D-ribonate, which mimics the A6P transient state[6].

Visualizing the A6P Interaction Network

A6P_Binding cluster_Kinases Kinase Phosphorylation cluster_Targets A6P Differential Binding Targets D_Allose D-Allose AlsK AlsK (Bacterial) High Affinity D_Allose->AlsK ATP HXK HXK (Plant/Mammal) Low Affinity D_Allose->HXK ATP A6P D-Allose 6-Phosphate (A6P) AlsK->A6P Fast HXK->A6P Slow MtRpiB MtRpiB (M. tuberculosis) Competitive Inhibitor A6P->MtRpiB High Affinity EcRpiB EcRpiB (E. coli) Substrate A6P->EcRpiB Catalytic Turnover Downstream Glycolytic Enzymes No Binding A6P->Downstream Steric Clash

Figure 1: Differential phosphorylation of D-allose and subsequent binding targets of A6P.

Self-Validating Experimental Workflows

When characterizing rare sugar phosphates, standard coupled-enzyme assays often fail. For instance, measuring kinase activity via Glucose-6-Phosphate Dehydrogenase (G6PDH) coupling is impossible here because A6P is strictly rejected by G6PDH due to its C3 stereochemistry[2]. To ensure scientific integrity, we must rely on direct thermodynamic measurement and derivatization-based chromatography.

Protocol A: Isothermal Titration Calorimetry (ITC) for Kinase-A6P Binding

Causality: ITC directly measures the heat released or absorbed during binding events. This label-free approach bypasses the need for downstream coupled enzymes, preventing false-negative activity readings caused by A6P's metabolic incompatibility.

Step-by-Step Methodology:

  • Preparation: Dialyze purified Hexokinase or AlsK against an ITC buffer (50 mM HEPES pH 7.5, 50 mM KCl, 20 mM MgCl₂).

  • Degassing: Degas both the protein solution (cell) and the A6P ligand solution (syringe) under a vacuum for 10 minutes to prevent baseline noise from microbubbles.

  • Self-Validating Controls:

    • Negative Control: Titrate A6P into the buffer alone to determine the heat of dilution.

    • Positive Control: Titrate Glucose-6-Phosphate (G6P) into Hexokinase to confirm active site viability (expected Kd​ in the low micromolar range).

  • Execution: Load 10 µM of the kinase into the sample cell. Titrate 100 µM A6P via 20 sequential 2 µL injections at 25°C, with 120-second intervals.

  • Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a one-site binding model to extract the dissociation constant ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ).

Protocol B: HPLC-Based Competitive Inhibition Assay for MtRpiB

Causality: Because A6P lacks a strong UV chromophore, traditional spectrophotometric tracking of isomerase inhibition is unreliable. We utilize ABEE (p-aminobenzoic ethyl ester) derivatization, which tags the reducing end of the sugars, allowing for highly sensitive UV/Fluorescence detection and baseline separation of epimers[7].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 2 mM Ribose 5-phosphate (natural substrate), and varying concentrations of A6P (0 µM to 50 µM).

  • Initiation & Quenching: Initiate the reaction by adding 50 nM purified MtRpiB. Incubate at 37°C. Quench 50 µL aliquots at 5-minute intervals using 10% Trichloroacetic acid (TCA).

  • Derivatization: Add 100 µL of ABEE reagent (containing sodium cyanoborohydride) to the quenched samples. Incubate at 80°C for 45 minutes to ensure complete reductive amination.

  • HPLC Analysis: Inject samples onto a C18 reverse-phase column. Elute using a gradient of 0.1M potassium borate buffer (pH 8.9) and acetonitrile.

  • Validation: Calculate the initial velocities ( V0​ ) of Ribulose 5-phosphate formation. Plot 1/V0​ versus 1/[S] (Lineweaver-Burk plot) across different A6P concentrations to confirm competitive inhibition and calculate the Ki​ .

Sources

Comparative

Validating Enzymatic Conversion Rates of D-Allose 6-Phosphate In Vitro: A Comparative Methodological Guide

Introduction D-allose is a rare monosaccharide that has garnered significant attention in both agricultural biotechnology and microbial biochemistry. In plant systems, D-allose acts as a potent elicitor of defense mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-allose is a rare monosaccharide that has garnered significant attention in both agricultural biotechnology and microbial biochemistry. In plant systems, D-allose acts as a potent elicitor of defense mechanisms; its cellular uptake and subsequent hexokinase-mediated phosphorylation to D-allose 6-phosphate (A6P) triggers reactive oxygen species (ROS) generation, conferring robust resistance to pathogens such as Xanthomonas oryzae[1],[2]. Furthermore, this specific phosphorylation event by hexokinase is a critical first step in regulating growth inhibition pathways, notably through the upregulation of the OsABF1 transcription factor in rice[3],[4].

In microbial metabolism, the processing of this rare sugar relies on highly specific isomerases. For instance, Escherichia coli utilizes enzymes like D-ribose-5-phosphate isomerase B (RpiB) and D-allose-6-phosphate isomerase (AlsI) to catalyze the reversible conversion of A6P to D-allulose 6-phosphate[5],[6]. Accurately validating the enzymatic conversion rates of A6P in vitro is essential for characterizing these metabolic pathways and engineering novel biocatalysts.

The Biochemical Challenge

Validating A6P conversion presents a unique analytical hurdle. A6P and its immediate downstream isomers lack distinct chromophores or fluorophores, rendering direct optical tracking impossible. Furthermore, their high structural similarity to other hexose phosphates complicates rapid chromatographic separation. To establish robust enzyme kinetics (e.g., kcat​ and Km​ ), researchers must choose between continuous coupled-enzyme assays, structural validation via HPLC, or label-free polarimetry.

Methodological Comparison

To select the optimal validation strategy, we must objectively compare the performance of the three primary analytical alternatives utilized in carbohydrate enzymology.

ParameterContinuous Coupled-Enzyme AssayHPLC-RID / ELSDPolarimetric Assay
Primary Output Real-time kinetic rates ( kcat​ , Km​ )Endpoint structural validationReal-time bulk conversion
Sensitivity (LOD) High (~1-5 µM)Moderate (~50-100 µM)Low (~1 mM)
Throughput High (96/384-well microplate compatible)Low (10-30 mins per sample run)Low (Single cuvette analysis)
Equipment Cost Low to Moderate (UV-Vis Spectrophotometer)High (HPLC system + specialized columns)Moderate (High-precision polarimeter)
Labeling/Coupling Requires 3-4 coupling enzymes & NADP+Label-free, direct injectionLabel-free, direct measurement

Deep Dive: The Continuous Coupled-Enzyme Spectrophotometric Assay

While HPLC provides excellent structural confirmation, the Continuous Coupled-Enzyme Assay remains the gold standard for extracting high-resolution, real-time kinetic data[7].

Causality & Design Principles

This protocol is engineered as a self-validating thermodynamic cascade. Because the isomerization of A6P to D-allulose 6-phosphate exists in a dynamic equilibrium, measuring the forward rate requires "pulling" the reaction to completion. We achieve this by linking the target isomerization to a highly favorable, irreversible oxidation step catalyzed by Glucose-6-phosphate dehydrogenase (G6PDH)[7]. By providing all intermediate coupling enzymes in vast functional excess, we ensure that the initial isomerization of A6P is the strict rate-limiting step. The stoichiometric reduction of NADP+ to NADPH provides a direct, real-time optical readout at 340 nm[7].

G A6P D-Allose 6-Phosphate (Primary Substrate) Allu6P D-Allulose 6-Phosphate (Intermediate 1) A6P->Allu6P Target Isomerase (e.g., RpiB / AlsI) F6P D-Fructose 6-Phosphate (Intermediate 2) Allu6P->F6P ALSE (Coupling Enzyme 1) G6P D-Glucose 6-Phosphate (Intermediate 3) F6P->G6P PGI (Coupling Enzyme 2) Product 6-Phosphogluconate + NADPH (Oxidation Product) G6P->Product G6PDH + NADP+ (Coupling Enzyme 3) Signal Spectrophotometer OD 340nm Increase Product->Signal Real-time Detection

Workflow of the continuous coupled-enzyme spectrophotometric assay for A6P conversion.

Step-by-Step Methodology

1. Buffer & Reagent Preparation

  • Reaction Buffer: Prepare 50 mM sodium HEPES (pH 7.5) supplemented with 150 mM NaCl[7].

    • Expert Insight: HEPES is selected over phosphate buffers because it provides robust buffering capacity at physiological pH without chelating essential divalent cations that might be required by specific isomerase isoforms.

  • Substrate Stock: Prepare D-allose 6-phosphate to achieve a final well concentration ranging from 0.02 to 7 mM (ideal for mapping Michaelis-Menten kinetics)[7].

2. Coupling Enzyme Master Mix Formulation

  • To the reaction buffer, add: 0.16 mM NADP+, 4 U/mL Glucose-6-phosphate dehydrogenase (G6PDH), 4 U/mL Phosphoglucoisomerase (PGI), and an excess of purified D-allulose 6-phosphate 3-epimerase (ALSE)[7].

3. System Validation & Controls (Self-Validating System) Before initiating the primary experiment, the system must prove its own integrity:

  • Negative Control (Background Rate): Run the complete Master Mix (including A6P) without the target isomerase. This validates that there is no spontaneous A6P conversion or background NADP+ reduction.

  • Positive Control (Coupling Efficiency): Spike the Master Mix with a known concentration of D-allulose 6-phosphate instead of A6P. An immediate, rapid spike in A340​ validates that the coupling enzymes (ALSE, PGI, G6PDH) are highly active and definitively not rate-limiting[7].

4. Reaction Initiation & Data Acquisition

  • Equilibrate the Master Mix in a quartz cuvette or a UV-transparent 96-well microplate at 25°C for 5 minutes.

  • Initiate the reaction by adding the purified target enzyme (e.g., E. coli RpiB)[5].

  • Monitor the change in absorbance at 340 nm ( ΔA340​ ) continuously for 10 minutes.

  • Calculate the initial velocity ( V0​ ) using the molar extinction coefficient of NADPH ( ϵ=6.22×103M−1cm−1 ).

Conclusion

For researchers aiming to validate the enzymatic conversion rates of D-allose 6-phosphate in vitro, the continuous coupled-enzyme assay provides unmatched kinetic resolution and throughput. While HPLC remains necessary for endpoint structural confirmation of novel reaction products, the spectrophotometric cascade described above is the definitive choice for rigorous, real-time biochemical characterization.

References

  • Kano, A., et al. "The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation." Journal of Experimental Botany. URL:[Link]

  • Fukumoto, T., et al. "Phosphorylation of D-allose by hexokinase involved in regulation of OsABF1 expression for growth inhibition in Oryza sativa L." Planta. URL:[Link]

  • Chan, K.K., et al. "Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: d-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12." Biochemistry. URL:[Link]

  • Roos, A.K., et al. "D-ribose-5-phosphate isomerase B from Escherichia coli is also a functional D-allose-6-phosphate isomerase, while the Mycobacterium tuberculosis enzyme is not." Journal of Molecular Biology. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

D-Allose 6-phosphate proper disposal procedures

Operational and Disposal Guidelines for D-Allose 6-Phosphate in Laboratory Settings As research into rare sugars and their therapeutic applications accelerates, D-Allose 6-phosphate (A6P) has emerged as a critical bioche...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guidelines for D-Allose 6-Phosphate in Laboratory Settings

As research into rare sugars and their therapeutic applications accelerates, D-Allose 6-phosphate (A6P) has emerged as a critical biochemical intermediate. Field-proven to exhibit targeted anti-proliferative activity against specific cancer cell lines (such as the human leukemia MOLT-4F line)[1][2], A6P requires precise operational handling.

As a Senior Application Scientist, I frequently observe laboratories treating sugar phosphates with the same laxity as basic saline solutions. This is a critical error. While A6P is not acutely toxic to humans, its phosphorylated sugar backbone presents unique ecological and logistical challenges. Improper disposal can lead to microbial blooms, elevated Biological Oxygen Demand (BOD), and excessive phosphorus loading in municipal wastewater systems, directly violating environmental discharge regulations[3].

This guide synthesizes technical accuracy with practical laboratory operations to provide a self-validating system for the safe handling and disposal of D-Allose 6-phosphate.

Hazard Assessment & Physicochemical Profile

Before handling A6P, it is essential to understand its physical properties to anticipate how it will behave in solution and during disposal. A6P is most commonly supplied as a lyophilized disodium salt hydrate.

Table 1: Physicochemical and Hazard Summary of D-Allose 6-Phosphate

Property / ParameterSpecification / DetailOperational Implication
CAS Number 82259-50-5 (Disodium salt)[4]Ensure SDS matches the specific salt form used in your lab.
Molecular Weight 304.10 g/mol (Disodium salt)[5]Crucial for calculating molarity in cell culture dosing.
Solubility Highly soluble in water; insoluble in organic solvents.Waste will predominantly be aqueous. Do not mix with halogenated organic waste.
pH in Solution Slightly basic (as a disodium salt) or acidic (as a free acid).Causality: Requires pH neutralization prior to disposal to prevent plumbing corrosion or heavy metal mobilization.
Environmental Hazard High BOD / Eutrophication risk.Causality: The phosphate group acts as a potent fertilizer for aquatic microbes; bulk disposal down the drain is strictly prohibited.

Biochemical Context & Environmental Degradation

To understand why we strictly control A6P disposal, we must look at its metabolic pathway. In both biological assays and environmental wastewater systems, A6P does not remain static. It is enzymatically isomerized into D-psicose 6-phosphate, epimerized into D-fructose 6-phosphate, and rapidly consumed via glycolysis[6][7].

If high concentrations of A6P are flushed into standard wastewater, environmental bacteria rapidly metabolize it. This causes an exponential microbial population spike, stripping the water of dissolved oxygen (high BOD) and potentially causing localized ecological collapse.

MetabolicPathway D_Allose D-Allose A6P D-Allose 6-phosphate (A6P) D_Allose->A6P Hexokinase / ATP P6P D-Psicose 6-phosphate A6P->P6P D-allose-6-phosphate isomerase F6P D-Fructose 6-phosphate P6P->F6P D-psicose-6-phosphate 3-epimerase Glycolysis Glycolysis / Energy Metabolism F6P->Glycolysis Cellular Respiration

Caption: Enzymatic conversion and metabolic degradation pathway of D-Allose 6-phosphate.

Operational Handling Protocols

To ensure scientific integrity and personnel safety, adhere to the following self-validating handling protocol:

  • Weighing and Transfer:

    • Action: Use anti-static spatulas and weigh boats.

    • Causality: Lyophilized sugar phosphate salts are highly hygroscopic and prone to static scatter. Static discharge can cause the fine powder to aerosolize, leading to inaccurate assay concentrations and potential inhalation exposure.

  • Reconstitution:

    • Action: Dissolve in a highly buffered solvent (e.g., 1x PBS or HEPES buffer) rather than unbuffered ultra-pure water.

    • Causality: Unbuffered water will experience a pH shift upon the addition of the disodium salt, which can prematurely degrade the compound or shock sensitive cell cultures during administration.

  • Storage:

    • Action: Aliquot reconstituted solutions into single-use vials and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles hydrolyze the phosphate ester bond, degrading A6P back into D-allose and free inorganic phosphate, ruining the reagent's efficacy.

Step-by-Step Disposal Procedures

Because A6P is frequently used in conjunction with in vitro cancer models[1][8], waste is rarely pure. It is usually a mixture of the chemical, biological media, and cellular debris. Do not rely on a "one size fits all" disposal method.

Phase 1: Waste Segregation and Decontamination
  • Identify the Waste Stream: Determine if the A6P waste contains live biological agents (e.g., MOLT-4F leukemia cells).

  • Biological Decontamination:

    • Action: If cells are present, add sodium hypochlorite (bleach) to the waste container to achieve a final concentration of 10%, and let it sit for 30 minutes. Alternatively, autoclave the liquid waste at 121°C for 20 minutes.

    • Causality: Chemical disposal contractors will not accept biologically active waste. The biological hazard must be neutralized before the chemical hazard can be addressed.

Phase 2: Chemical Neutralization
  • pH Adjustment:

    • Action: Using a calibrated pH meter, test the aqueous waste. Slowly add 1M HCl (if basic) or 1M NaOH (if acidic) dropwise while stirring until the pH stabilizes between 6.0 and 8.0.

    • Causality: Discharging liquids outside this pH range violates Environmental Protection Agency (EPA) and local municipal codes, as it can corrode plumbing and mobilize toxic heavy metals trapped in pipe scale.

Phase 3: Final Disposal Routing
  • Precipitation Prevention:

    • Action: Never mix A6P waste with heavy metal waste (e.g., Barium, Lead, or Silver solutions).

    • Causality: Free phosphates will react with heavy metals to form highly insoluble metal-phosphate precipitates, creating a sludgy matrix that is exceptionally difficult and expensive for Environmental Health and Safety (EHS) teams to incinerate.

  • Containerization: Transfer the neutralized, biologically inactive waste to a designated "Non-Halogenated Aqueous Waste" carboy. Label clearly with "Aqueous Sugar Phosphate (D-Allose 6-phosphate), pH 7.0" and request EHS pickup.

DisposalWorkflow Start A6P Waste Generated Assess Assess Waste Type Start->Assess Aqueous Aqueous Solution (No toxic organics) Assess->Aqueous Mixed Mixed Waste (Biohazards/Cells) Assess->Mixed Solid Solid Waste (Powder/Vials) Assess->Solid pH_Adjust Adjust pH to 6.0-8.0 Aqueous->pH_Adjust Bio_Decon Autoclave / 10% Bleach (Inactivate Biology) Mixed->Bio_Decon Cells present Solid_Waste Solid Chemical Waste Bin Solid->Solid_Waste Drain Drain Disposal (Only if <1mM & permitted) pH_Adjust->Drain Trace Conc. EHS EHS / Licensed Chemical Disposal pH_Adjust->EHS Bulk Conc. Bio_Decon->pH_Adjust Route to Aqueous Solid_Waste->EHS

Caption: Decision tree for the proper classification and disposal of D-Allose 6-phosphate waste.

Spill Response & Immediate Decontamination

In the event of an accidental spill of A6P powder or concentrated solution:

  • Isolate: Restrict access to the spill area to prevent tracking the compound through the laboratory.

  • Contain (Liquid): Absorb liquid spills using inert, non-combustible absorbent materials (e.g., vermiculite or specialized lab spill pads). Do not use combustible materials like paper towels for highly concentrated solutions.

  • Contain (Solid): For powder spills, gently cover the powder with damp paper towels to prevent aerosolization before sweeping it up with a plastic (non-sparking) dustpan.

  • Sanitize: Wash the affected benchtop or floor area with warm water and a standard laboratory detergent. Because A6P is highly water-soluble, detergent washing is highly effective at removing trace residues.

References

  • Ishiyama, H., Yanagita, R. C., Takemoto, K., et al. (2020). Development of a d-allose-6-phosphate derivative with anti-proliferative activity against a human leukemia MOLT-4F cell line. Carbohydrate Research, 487, 107859.[Link]

  • Park, J. Q., et al. (2008). D-allose-6-phosphate isomerase metabolism and structural insights. Journal of Molecular Biology, 382(1), 146-158.[Link]

  • United States Environmental Protection Agency (EPA). (1981). Microbial Decomposition of Chlorinated Aromatic Compounds and Wastewater BOD Management. National Service Center for Environmental Publications (NEPIS).[Link]

Sources

Handling

D-Allose 6-Phosphate: Comprehensive Safety, Handling, and Operational Guide

As a Senior Application Scientist, I recognize that handling rare phosphorylated sugars like D-Allose 6-phosphate requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure both operator safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling rare phosphorylated sugars like D-Allose 6-phosphate requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure both operator safety and the biochemical integrity of your assays, laboratory protocols must be rooted in strict causality and self-validating workflows.

This technical dossier provides essential, step-by-step guidance for the safe handling, operational logistics, and disposal of D-Allose 6-phosphate, designed specifically for researchers and drug development professionals.

Physicochemical Profile & Hazard Assessment

D-Allose 6-phosphate is a critical intermediate in rare sugar metabolism and plant immunity research. While it is not classified as a highly toxic poison, it is a biologically active monosaccharide phosphate. As a fine, lyophilized powder, its primary physical hazard is aerosolization, which can cause mechanical irritation to the respiratory mucosa and eyes.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
Chemical Name D-Allose 6-phosphate1[1]
CAS Number (Free Acid) 82259-50-51[1]
CAS Number (Disodium Salt) 1161976-98-22[2]
Molecular Weight (Disodium) 284.13 g/mol 2[2]
Predicted Boiling Point 667.8 ± 65.0 °C1[1]
Predicted Density 1.832 ± 0.06 g/cm³1[1]

Causality-Driven Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about understanding the interaction between the chemical and the environment.

  • Respiratory Protection & Environmental Control: Whenever possible, handle D-Allose compounds within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk 3[3].

    • Causality: Lyophilized sugars are highly prone to static cling and aerosolization. Inhalation of particulate matter can trigger mucosal irritation.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Human skin naturally secretes phosphatases. Gloves protect the reagent from enzymatic degradation by the researcher just as much as they protect the researcher from mild dermal irritation.

  • Eye Protection: Safety goggles with side shields.

    • Causality: Protects the corneal epithelium from micro-particulate ingress during the weighing and transfer phases.

  • Body Protection: Flame-retardant or 100% cotton lab coat.

    • Causality: Prevents particulate accumulation on personal clothing, eliminating the risk of chronic, low-dose exposure outside the laboratory.

Standard Operating Procedure: Handling & Solubilization

To ensure experimental reproducibility, every protocol must be a self-validating system. Follow this step-by-step methodology for handling D-Allose 6-phosphate.

Phase 1: Pre-Operational Checks

  • Verify Airflow: Ensure the chemical fume hood is operational with a face velocity between 80–100 FPM.

    • Validation Check: Read the digital airflow monitor before opening the sash. Do not proceed if the alarm is triggered.

  • Decontaminate: Wipe down the balance and workspace with an RNase/DNase/Phosphatase-free surface decontaminant.

Phase 2: Weighing Protocol

  • Settle the Powder: Before opening the vial, tap the bottom gently on the benchtop.

    • Validation Check: Visually confirm that no powder remains adhered to the inside of the cap to prevent accidental aerosolization upon opening.

  • Use Anti-Static Tools: Utilize anti-static weigh boats and non-metallic spatulas.

    • Causality: Phosphorylated sugars often exhibit static charge. Metal spatulas can cause the powder to repel and scatter, leading to mass loss and contamination.

  • Seal Immediately: Once the desired mass is transferred, seal the primary container tightly.

    • Causality: D-Allose 6-phosphate is hygroscopic. Ambient moisture absorption can lead to the slow, spontaneous hydrolysis of the phosphate ester bond over time.

Phase 3: Solubilization

  • Buffer Addition: Transfer the powder to a sterile conical tube and add the appropriate volume of chilled biological buffer (e.g., 50 mM HEPES, pH 7.4).

    • Causality: Chilled, pH-stabilized buffers minimize the thermodynamic potential for the spontaneous cleavage of the phosphate group.

  • Dissolution: Vortex gently until visually clear.

    • Validation Check: Hold the solution against a light source. The complete absence of particulate refraction confirms full solubilization, guaranteeing accurate molarity for your downstream assays.

Spill Management & Environmental Disposal Logistics

PPE_Workflow A 1. Environmental Control Activate Fume Hood B 2. Don PPE Nitrile Gloves, Goggles, Coat A->B C 3. Material Handling Weighing & Solubilization B->C D Spill Event? C->D E Wet-Wipe Protocol Prevent Aerosolization D->E Yes F Standard Bio-Waste Aqueous Disposal D->F No E->F

Operational workflow for D-Allose 6-phosphate handling and spill response.

Spill Response (Wet-Wipe Protocol):

  • Do not dry-sweep. Causality: Dry sweeping aerosolizes fine powders, creating an immediate inhalation hazard and cross-contaminating the laboratory environment.

  • Apply a damp, absorbent laboratory wipe over the spilled powder.

  • Wipe inward to consolidate the material, and place the contaminated wipe into a solid chemical waste bin.

Disposal Plan:

  • Aqueous Waste: Unused, solubilized D-Allose 6-phosphate can typically be disposed of via standard aqueous biological waste streams, subject to local Environmental Health & Safety (EHS) guidelines.

  • Solid Waste: Empty vials, contaminated weigh boats, and used gloves must be discarded in designated solid biohazardous or chemical waste containers.

Biochemical Context: The Importance of Structural Integrity

Understanding why we protect this molecule provides context for the strict handling guidelines. In plant biology, exogenous D-allose enters the cell and is phosphorylated by hexokinase (HXK) to produce D-allose 6-phosphate 4[4].

This specific phosphorylated metabolite acts on downstream signal transduction pathways, activating NADPH oxidase. This activation leads to the production of Reactive Oxygen Species (ROS), which triggers plant immunity and resistance against pathogens like Xanthomonas oryzae4[4]. Furthermore, in microbial engineering, it serves as a critical intermediate in the biosynthesis of rare sugars like D-psicose 5[5]. If the phosphate group is prematurely degraded due to improper handling (e.g., heat, moisture, or RNase/phosphatase contamination from bare hands), the molecule loses its signaling efficacy, rendering your experimental data invalid.

Mechanism N1 D-Allose (Cellular Entry) N2 Hexokinase (HXK) Phosphorylation N1->N2 N3 D-Allose 6-Phosphate (Active Metabolite) N2->N3 ATP N4 NADPH Oxidase Activation N3->N4 N5 ROS Production (Immune Response) N4->N5

Metabolic conversion of D-Allose to D-Allose 6-phosphate and downstream signaling.

References

  • Molecules (via fmach.it). Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. Available at: [Link]

  • PMC / NIH. Awakening the natural capability of psicose production in Escherichia coli. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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